Product packaging for (S)-1-(m-Tolyl)ethanamine(Cat. No.:)

(S)-1-(m-Tolyl)ethanamine

Cat. No.: B7861805
M. Wt: 135.21 g/mol
InChI Key: HIJMHAFOUAKOMS-QMMMGPOBSA-N
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Description

(S)-1-(m-Tolyl)ethanamine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B7861805 (S)-1-(m-Tolyl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMHAFOUAKOMS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(m-Tolyl)ethanamine is a chiral primary amine of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block and resolving agent in asymmetric synthesis, a critical process in modern drug development.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. It consolidates key data, outlines protocols for analytical characterization, and details best practices for safe handling and storage, grounding all information in authoritative references to ensure scientific integrity.

Core Identity and Physicochemical Properties

This compound, also known as (1S)-1-(3-methylphenyl)ethanamine, is an organic compound distinguished by a stereocenter at the carbon adjacent to the amino group. This chirality is fundamental to its application in synthesizing enantiomerically pure molecules.

Structural and General Properties
PropertyValueSource(s)
IUPAC Name (1S)-1-(3-methylphenyl)ethanamine[4]
CAS Number 138457-18-8[1]
Molecular Formula C₉H₁₃N[4][5]
Molecular Weight 135.21 g/mol [4]
Appearance Solid or liquid[4]
Purity Typically ≥ 95%[4]

Note: Physical properties such as boiling point, density, and refractive index are not widely published for the specific this compound isomer. Data for the closely related (S)-1-(p-Tolyl)ethanamine isomer are often cited and are provided here for reference: Boiling Point: 205 °C; Density: 0.919 g/mL at 25 °C; Refractive Index: n20/D 1.521.[6] Researchers should experimentally determine these values for the m-tolyl isomer for precise work.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of this compound is critical for its effective use. The following section details the primary analytical techniques and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. While a specific, referenced spectrum for this compound is not available in the search results, a predictive analysis based on its structure provides valuable insight.

  • ¹H NMR:

    • Aromatic Protons (Ar-H): Four protons expected in the aromatic region (~7.0-7.3 ppm). The meta-substitution pattern will lead to a complex splitting pattern, distinct from the more symmetrical patterns of ortho or para isomers.

    • Methine Proton (CH-N): One proton, a quartet, shifted downfield due to the adjacent nitrogen atom (~4.1 ppm).

    • Aromatic Methyl Protons (Ar-CH₃): A singlet corresponding to three protons (~2.3 ppm).

    • Ethyl Methyl Protons (CH-CH₃): A doublet corresponding to three protons, coupled to the methine proton (~1.4 ppm).

    • Amine Protons (NH₂): A broad singlet corresponding to two protons, whose chemical shift is variable and depends on solvent and concentration.

  • ¹³C NMR:

    • Nine distinct carbon signals are expected, including four aromatic CH signals, two aromatic quaternary carbon signals, one aliphatic CH signal, and two methyl (CH₃) signals.

Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (% ee) is arguably the most critical quality control parameter for a chiral building block. Chiral HPLC is the industry-standard technique for this measurement.[7][8]

Causality in Method Development: The separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte and the CSP.[9] For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[7] The mobile phase composition, particularly the use of acidic and basic additives, is crucial. These additives protonate the amine and interact with the CSP, modulating retention and enhancing enantioselectivity.[10]

Generalized Protocol for Enantiomeric Excess Determination:

  • Column Selection: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a robust starting point.[11]

  • Mobile Phase Preparation:

    • Begin with a normal-phase mobile phase, such as Hexane/Isopropanol (90:10 v/v).[12]

    • To improve peak shape and resolution for amines, add a small concentration of an acidic and a basic modifier. A common combination is 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA).[10]

  • Sample Preparation: Dissolve a small amount of this compound (~1 mg/mL) in the mobile phase.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject a sample of the racemic m-Tolylethanamine to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the this compound sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Fig. 1: Chiral HPLC workflow for % ee determination.

Safe Handling, Storage, and Stability

As a primary amine, this compound requires specific handling and storage procedures to ensure personnel safety and maintain chemical integrity.

Safety Precautions

The compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Protocol for Safe Handling: Adherence to a strict protocol is a self-validating system for safety. This involves a hierarchy of controls from engineering solutions to personal protective equipment (PPE).

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Use nitrile gloves. Ensure compatibility before use.

    • Body Protection: Wear a standard laboratory coat.

  • Procedural Controls:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[14]

    • Establish clear procedures for spill response and have appropriate spill kits readily available.

Storage and Stability

Expertise & Causality: Amines are susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. Storing them under an inert atmosphere (like nitrogen or argon) displaces oxygen and moisture, preventing the formation of oxides and carbonate salts, thus preserving the compound's purity.[15] Refrigeration (2-8°C) slows down potential degradation pathways, further ensuring long-term stability.[2]

  • Optimal Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry, and well-ventilated area.[13][15] Recommended storage temperature is 2-8°C.

  • Incompatibilities: Segregate from strong oxidizing agents and acids.[13]

Fig. 2: Logic diagram for safe storage and handling.

Role in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral auxiliary or building block.[1][2] In drug development, producing a single enantiomer of a chiral drug is often critical, as the other enantiomer can be inactive or even cause harmful side effects.

Mechanism of Action: As a chiral building block, the amine is directly incorporated into the target molecule, transferring its stereochemistry to the final product. As a resolving agent, it is reacted with a racemic mixture of a chiral acid. This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like crystallization. After separation, the pure enantiomer of the acid can be recovered by removing the chiral amine. This process is a foundational technique in industrial-scale asymmetric synthesis.[3][16][17]

References

(S)-1-(m-Tolyl)ethanamine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-(m-Tolyl)ethanamine: Structure, Stereochemistry, and Synthetic Applications

Introduction: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral amines, in particular, are ubiquitous structural motifs found in over 80% of all drugs and drug candidates.[1] this compound, a member of the α-methylbenzylamine family, represents a valuable and versatile chiral building block. Its strategic importance lies in its application as both a resolving agent for racemic mixtures and as a foundational chiral scaffold for the asymmetric synthesis of complex molecular targets. This guide offers a detailed exploration of its chemical structure, a fundamental analysis of its stereochemistry, and a practical overview of its synthesis and application for researchers, scientists, and drug development professionals.

Chemical and Physical Identity

This compound, systematically named (1S)-1-(3-methylphenyl)ethanamine, is a chiral primary amine. Its core structure consists of an ethylamine backbone attached to a toluene ring at the meta-position. The chirality arises from the stereogenic center at the α-carbon (the carbon atom bonded to both the phenyl ring and the amine group).

PropertyValueSource
IUPAC Name (1S)-1-(3-methylphenyl)ethanamine[2]
CAS Number 138457-18-8[2]
Molecular Formula C₉H₁₃N[3][4]
Molecular Weight 135.21 g/mol [2][3]
Appearance Solid or liquid[2]
InChI Key HIJMHAFOUAKOMS-QMMMGPOBSA-N[2]
Storage Temperature 2-8°C, Inert atmosphere[2]

A Deep Dive into Stereochemistry: The Cahn-Ingold-Prelog Framework

The absolute configuration of the stereocenter in this compound is unequivocally defined using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] This system provides a universal language for describing the three-dimensional arrangement of atoms in a chiral molecule.

Assigning Priorities (The Causality of the Rules)

The CIP protocol ranks the four substituents attached to the chiral center based on atomic number: the higher the atomic number of the atom directly bonded to the stereocenter, the higher its priority.[7][8] If a tie occurs, the process continues outward along the substituent chains until a point of difference is found.[5][6]

  • Step 1: Identify the Substituents: The α-carbon is bonded to:

    • An amino group (-NH₂)

    • A m-tolyl group (-C₆H₄CH₃)

    • A methyl group (-CH₃)

    • A hydrogen atom (-H)

  • Step 2: Assign Priorities based on Atomic Number:

    • Priority 1: The Nitrogen atom of the amino group (Atomic Number = 7) has the highest atomic number among the directly attached atoms.

    • Priority 2: Both the m-tolyl and methyl groups are attached via Carbon (Atomic Number = 6). To break this tie, we examine the atoms attached to these carbons. The carbon of the m-tolyl group is bonded to two other carbons within the aromatic ring and one hydrogen. The carbon of the methyl group is bonded to three hydrogens. The carbon of the m-tolyl group takes precedence.

    • Priority 3: The methyl group (-CH₃).

    • Priority 4: The Hydrogen atom (Atomic Number = 1) has the lowest priority.

  • Step 3: Determine the Configuration:

    • Orient the molecule so that the lowest-priority substituent (the hydrogen atom) points away from the viewer (represented by a dashed bond).

    • Trace the path from priority 1 to 2 to 3.

    • For this compound, this path traces a counter-clockwise circle.

    • A counter-clockwise direction corresponds to the S (Sinister) configuration.[6][9]

CIP_Priority cluster_molecule CIP Priority Assignment for this compound C_chiral N N C_chiral->N (1) C_tolyl C (m-tolyl) C_chiral->C_tolyl (2) C_methyl C (methyl) C_chiral->C_methyl (3) H H C_chiral->H (4) (away) p1 p2 p1->p2 p3 p2->p3

Figure 1: Cahn-Ingold-Prelog priority assignment for this compound.

Synthesis and Purification: Achieving Enantiopurity

Obtaining enantiomerically pure this compound is paramount for its effective use. The primary industrial strategies involve either direct asymmetric synthesis or, more commonly, the resolution of a racemic mixture.

Methodology: Classical Chiral Resolution

Classical resolution is a robust and well-established method for separating enantiomers on a large scale.[10] The underlying principle is the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties, such as solubility). This allows for their separation by conventional techniques like fractional crystallization.

Expertise in Action: The Rationale The choice of a resolving agent is critical. For a basic amine like 1-(m-Tolyl)ethanamine, a chiral acid is used. Agents like (+)-Tartaric acid or (-)-Dibenzoyltartaric acid are often selected due to their availability in high enantiomeric purity and their tendency to form crystalline salts. The solvent system is then optimized to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize preferentially while the other remains in solution.

Experimental Protocol: Resolution of (±)-1-(m-Tolyl)ethanamine

This protocol describes a representative workflow for isolating the (S)-enantiomer.

  • Salt Formation:

    • Dissolve racemic 1-(m-Tolyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). The choice of solvent is crucial; it must dissolve the initial racemate but allow for selective precipitation of one diastereomeric salt.

    • To this solution, add a solution of the chiral resolving agent, for example, L-(+)-Tartaric acid (0.5 eq), dissolved in the same solvent. Rationale: Using 0.5 equivalents of the resolving agent is often most efficient for initial screening, as it targets the formation of a salt with only one enantiomer, maximizing the potential for high enantiomeric excess in the first crystallization.[10]

    • Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) to ensure complete salt formation, then allow it to cool slowly to ambient temperature, followed by further cooling in an ice bath to induce crystallization.

  • Fractional Crystallization (The Separation Step):

    • Collect the precipitated solid by vacuum filtration. This solid is the diastereomeric salt, enriched in one diastereomer (e.g., (S)-amine-(+)-tartrate).

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the crystallized salt should be checked at this stage using chiral HPLC. If necessary, the salt can be recrystallized from a fresh portion of the solvent to further enhance its purity.

  • Liberation of the Free Amine (Recovery):

    • Dissolve the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 2M NaOH or Na₂CO₃) to the solution until it is strongly alkaline (pH > 11). This neutralizes the tartaric acid and deprotonates the amine, converting the salt back into the free this compound.

    • Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Resolution_Workflow racemate Racemic (R/S)-Amine in Solvent salt_formation Diastereomeric Salt Formation (S-Amine-L-Tartrate) (R-Amine-L-Tartrate) racemate->salt_formation agent Chiral Acid (e.g., L-Tartaric Acid) agent->salt_formation crystallization Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration solid Solid: Enriched Diastereomeric Salt (e.g., S-Amine-L-Tartrate) filtration->solid liquid Mother Liquor: Enriched in Soluble Diastereomer (e.g., R-Amine-L-Tartrate) filtration->liquid liberation Liberation of Free Amine (Basification, e.g., NaOH) solid->liberation extraction Solvent Extraction & Purification liberation->extraction product Pure this compound extraction->product

Figure 2: Workflow for the chiral resolution of 1-(m-Tolyl)ethanamine.

Applications in Asymmetric Synthesis and Drug Development

The value of enantiomerically pure this compound stems from its utility in transferring its own chirality to new molecules.

  • Chiral Resolving Agent: In a complementary role to its own synthesis, this compound is an effective chiral base used to resolve racemic acids. The process is analogous to the one described above, involving diastereomeric salt formation and separation.[11][12]

  • Chiral Auxiliary: A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction before being cleaved and recycled.[11][13] this compound can be condensed with a prochiral ketone or aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine is sterically directed by the bulky tolyl group, leading to the preferential formation of one diastereomer. Hydrolysis of the resulting product cleaves the auxiliary, yielding an enantiomerically enriched amine or other chiral product. This strategy is a cornerstone of asymmetric synthesis.[14]

  • Chiral Building Block: In many synthetic campaigns, the chiral amine is not removed but is incorporated as a permanent part of the final molecular structure. Its defined stereocenter serves as a crucial anchor point from which the rest of a complex molecule, such as a pharmaceutical agent, is constructed. This approach is vital in the synthesis of drugs where the amine functionality and its specific stereochemistry are essential for binding to a biological target.[15][16]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular architecture. A thorough understanding of its stereochemistry, grounded in the CIP rules, is fundamental to its application. The mastery of techniques for its enantioselective synthesis or resolution provides chemists with a reliable source of chirality. For professionals in drug development and scientific research, this compound serves as a key component in the synthetic toolbox, facilitating the creation of single-enantiomer compounds and accelerating the journey from molecular design to functional application.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-(m-Tolyl)ethanamine is a chiral primary amine, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis. As with any chiral molecule destined for pharmaceutical applications, unambiguous structural elucidation and stereochemical confirmation are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just spectral data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles.

Introduction: The Importance of Spectroscopic Analysis

The precise three-dimensional arrangement of atoms in a molecule dictates its biological activity. For chiral molecules like this compound, the distinction between enantiomers is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Spectroscopic methods provide a powerful, non-destructive suite of tools to confirm molecular structure, identify functional groups, and, with appropriate techniques, verify stereochemical integrity.

This guide will dissect the characteristic spectroscopic signature of this chiral amine. For illustrative purposes, we will draw upon established data for the closely related isomer, (S)-1-(p-Tolyl)ethanamine, and compare it with predicted data for the target meta isomer. This comparative approach serves a dual purpose: it provides a robust analytical framework and simultaneously illuminates the subtle yet predictable spectral shifts induced by positional isomerism.

Molecular Structure

To provide a clear frame of reference, the molecular structure of the target analyte is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Expertise & Experience: Why This Approach? Proton NMR (¹H NMR) is the initial go-to experiment for structural verification. It provides a map of all hydrogen atoms in the molecule. For a chiral amine, we are particularly interested in the benzylic proton (adjacent to both the aromatic ring and the nitrogen atom) and the amine protons. The chemical shift and multiplicity of these signals are highly diagnostic. Deuterated chloroform (CDCl₃) is a common solvent choice due to its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex aromatic signals.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse acquisition.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data Presentation & Interpretation

While experimental data for the meta-isomer is not publicly available, we can predict its spectrum and compare it to the known experimental data for the para-isomer, (S)-1-(p-Tolyl)ethanamine.[2][3]

Proton Assignment (m-isomer, Predicted) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H7.0 - 7.3Multiplet (m)-4H
Benzylic-CH~4.1Quartet (q)~6.61H
Ar-CH₃~2.35Singlet (s)-3H
Amine-NH₂~1.5Broad Singlet (br s)-2H
Ethyl-CH₃~1.4Doublet (d)~6.63H

Causality Behind the Data:

  • Aromatic Protons (7.0-7.3 ppm): The protons on the aromatic ring are deshielded by the ring current and appear in this downfield region. For the meta-isomer, we expect a more complex multiplet pattern compared to the more symmetric AA'BB' system often seen for para-disubstituted rings.[4]

  • Benzylic Proton (~4.1 ppm): This proton is adjacent to two electron-withdrawing groups (the aromatic ring and the nitrogen atom), shifting it significantly downfield. It is split into a quartet by the three neighboring protons of the methyl group.

  • Amine Protons (~1.5 ppm): The chemical shift of N-H protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[5] They often appear as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom.

  • Methyl Protons (Ar-CH₃ at ~2.35 ppm, Ethyl-CH₃ at ~1.4 ppm): The tolyl methyl group appears as a sharp singlet. The ethyl methyl group is a doublet due to coupling with the single benzylic proton.

¹³C NMR Spectroscopy

Expertise & Experience: Why This Approach? Carbon NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is invaluable for confirming the carbon skeleton and identifying the presence of quaternary carbons (which have no attached protons). A standard proton-decoupled experiment is used to simplify the spectrum, yielding a single peak for each carbon environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer, tuning the probe to the ¹³C frequency (~100 MHz for a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems).[6]

    • Spectral Width: 0-220 ppm, which covers the typical range for organic molecules.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds. A longer delay is sometimes needed for quaternary carbons to relax fully.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Similar to ¹H NMR, apply Fourier transformation and corrections. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

Data Presentation & Interpretation

Carbon Assignment (m-isomer, Predicted) Predicted Chemical Shift (δ, ppm) Carbon Type
Aromatic C (ipso, C-NH)~145Quaternary
Aromatic C (ipso, C-CH₃)~138Quaternary
Aromatic CH125 - 129CH
Benzylic CH~51CH
Ethyl CH₃~25CH₃
Aryl CH₃~21CH₃

Causality Behind the Data:

  • Aromatic Carbons (125-145 ppm): Aromatic carbons resonate in this characteristic downfield region. The two quaternary carbons (ipso-carbons) attached to the ethylamine and methyl groups will have distinct chemical shifts. The key difference between the meta and para isomers lies in the number and pattern of signals in this region. The less symmetric meta isomer will show six distinct aromatic carbon signals, whereas the more symmetric para isomer will show only four.[7]

  • Benzylic Carbon (~51 ppm): This carbon is bonded to nitrogen, an electronegative atom, which deshields it and shifts it downfield relative to a simple alkyl carbon.

  • Alkyl Carbons (~21-25 ppm): The two methyl carbons appear in the typical upfield alkyl region. The aryl methyl is generally slightly further downfield than the ethyl methyl.

Infrared (IR) Spectroscopy

Expertise & Experience: Why This Approach? IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. For this compound, IR is crucial for confirming the primary amine (-NH₂) and aromatic (C=C) functionalities.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: As the compound is likely a liquid at room temperature, the simplest method is to acquire the spectrum as a neat thin film.

    • Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin, uniform film.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: A background spectrum (of the empty salt plates) is first recorded and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
N-H Stretch (Asymmetric & Symmetric)3300 - 3500MediumDiagnostic for a primary amine (R-NH₂). Two distinct peaks are expected.[8]
C-H Stretch (Aromatic)3000 - 3100Medium-WeakConfirms the presence of sp² C-H bonds in the aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongConfirms the presence of sp³ C-H bonds in the ethyl and methyl groups.
N-H Bend (Scissoring)1580 - 1650MediumCharacteristic bending vibration for primary amines.[9]
C=C Stretch (Aromatic)1450 - 1600MediumA series of peaks confirming the aromatic ring.
C-N Stretch1020 - 1250Medium-WeakCorresponds to the stretching of the carbon-nitrogen bond.[10]

Trustworthiness: A Self-Validating System The presence of the characteristic two-pronged N-H stretch above 3300 cm⁻¹ combined with the N-H bend around 1600 cm⁻¹ provides a highly reliable confirmation of the primary amine functional group.[8][9] The absence of a strong, broad O-H stretch in the same region rules out significant alcohol impurities, and the lack of a strong C=O stretch around 1700 cm⁻¹ confirms the absence of carbonyl contaminants.

Mass Spectrometry (MS)

Expertise & Experience: Why This Approach? Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation, creating a unique "fingerprint" for the molecule. The "nitrogen rule" is a key principle here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

  • Sample Introduction: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from the solvent and any impurities before it enters the ion source.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu using a quadrupole or ion trap mass analyzer.

Data Presentation & Interpretation

The molecular formula of C₉H₁₃N gives a molecular weight of 135.21 g/mol .[3]

m/z Value Proposed Fragment Significance
135[M]⁺Molecular Ion. Its presence confirms the molecular weight. As an odd number, it is consistent with the nitrogen rule for one nitrogen atom.
120[M - CH₃]⁺Base Peak. This is the most abundant fragment, resulting from α-cleavage—the loss of a methyl radical from the ethyl group. This is a highly characteristic fragmentation for this class of compounds.
91[C₇H₇]⁺Tropylium Ion. Loss of the entire ethylamine side chain can lead to the formation of the stable benzyl or tropylium cation.

Authoritative Grounding: The Mechanism of α-Cleavage The formation of the base peak at m/z 120 is a classic example of α-cleavage, a dominant fragmentation pathway for amines.[11] The ionization process removes an electron from the nitrogen's lone pair, and the subsequent cleavage of the adjacent C-C bond results in a stable, resonance-stabilized iminium cation.

G cluster_0 Ionization & Fragmentation Molecule C₉H₁₃N (m/z 135) RadicalCation [C₉H₁₃N]⁺˙ Molecular Ion (m/z 135) Molecule->RadicalCation EI (70 eV) - e⁻ BasePeak [C₈H₁₀N]⁺ Base Peak (Iminium Ion) (m/z 120) RadicalCation->BasePeak α-Cleavage MethylRadical •CH₃ Methyl Radical (Not Detected) RadicalCation->MethylRadical

Caption: Dominant fragmentation pathway (α-cleavage) in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific isomeric arrangement. IR spectroscopy provides rapid and definitive identification of the key primary amine functional group. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by α-cleavage. Together, these techniques provide the necessary data to ensure the identity, structure, and purity of this important chiral building block for research and development.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and asymmetric synthesis, the precise structural elucidation of chiral molecules is paramount. (S)-1-(m-Tolyl)ethanamine, a chiral amine, serves as a critical building block in the synthesis of various bioactive compounds. Its stereochemical integrity directly influences the pharmacological profile of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for the structural analysis of such molecules. This guide provides a comprehensive examination of the 1H NMR spectrum of this compound, offering a blend of theoretical prediction, practical experimental guidance, and advanced analytical strategies for researchers, scientists, and drug development professionals. Our focus will be on not just interpreting the spectrum, but understanding the underlying principles that govern the chemical shifts, multiplicities, and potential diastereotopicity, thereby enabling a deeper understanding of the molecule's three-dimensional structure.

Molecular Structure and Proton Environments

A thorough analysis of the 1H NMR spectrum begins with a detailed examination of the molecular structure to identify all chemically non-equivalent protons.

Figure 1: Molecular structure of this compound with proton labeling.

The distinct proton environments are as follows:

  • Aromatic Protons (Ha, Hb, Hc, Hd): The four protons on the meta-substituted benzene ring are chemically non-equivalent due to the different electronic environments relative to the two substituents.

  • Tolyl Methyl Protons (Hh): The three protons of the methyl group on the aromatic ring are equivalent due to free rotation around the C-C single bond.

  • Methine Proton (He): The single proton attached to the chiral center.

  • Ethylamine Methyl Protons (Hf): The three protons of the methyl group adjacent to the chiral center are equivalent.

  • Amine Protons (Hg): The two protons of the primary amine.

Predicted 1H NMR Spectrum

Based on established principles of chemical shifts and spin-spin coupling, a predicted 1H NMR spectrum for this compound in a standard deuterated solvent like CDCl3 is presented below.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
Hg (NH2) ~1.5 - 2.5 (broad)Singlet (broad)2H-The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[1]
Hf (CH3-CH) ~1.4 - 1.6Doublet3H~6.5 - 7.0Shielded by the adjacent sp3 carbon. Split into a doublet by the neighboring methine proton (He).
Hh (Ar-CH3) ~2.3 - 2.4Singlet3H-Typical chemical shift for a methyl group attached to an aromatic ring. Appears as a singlet as there are no adjacent protons to couple with.
He (CH-NH2) ~4.1 - 4.3Quartet1H~6.5 - 7.0Deshielded by the adjacent nitrogen atom and the aromatic ring. Split into a quartet by the three equivalent protons of the adjacent methyl group (Hf).
Ha, Hb, Hc, Hd (Aromatic) ~7.0 - 7.3Multiplet4H-Aromatic protons resonate in this downfield region. Due to the meta-substitution pattern, they will exhibit complex splitting, resulting in a multiplet.

Experimental Protocol for 1H NMR Acquisition

Achieving a high-quality 1H NMR spectrum requires meticulous sample preparation and instrument setup.

Figure 2: Standard workflow for 1H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[2]

    • Vortex the sample until the compound is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Spectral Interpretation and the Question of Diastereotopicity

In an achiral solvent, the 1H NMR spectrum of a single enantiomer, such as this compound, will not directly reveal its enantiomeric purity. The spectrum of the (R)-enantiomer would be identical. The presence of a chiral center, however, can have implications for the signals of nearby protons. Protons that are chemically non-equivalent due to their relationship to a stereocenter are termed diastereotopic.[3][4][5] In the case of this compound itself, there are no geminal protons that would exhibit diastereotopicity in a standard 1H NMR spectrum. However, if the amine were to be derivatized, for example, by reaction with a chiral acid, the resulting diastereomers would have distinct NMR spectra.

Advanced Considerations: Determination of Enantiomeric Purity

To determine the enantiomeric excess (e.e.) of a sample of 1-(m-Tolyl)ethanamine, it is necessary to create a diastereomeric environment. This can be achieved through the use of chiral solvating agents (CSAs) or by derivatizing the amine with a chiral derivatizing agent (CDA).

Using Chiral Solvating Agents (CSAs):

CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6][7][8] This interaction leads to different chemical shifts for the protons of the two enantiomers in the NMR spectrum, allowing for their quantification.

Using Chiral Derivatizing Agents (CDAs):

CDAs react with the amine to form stable diastereomeric products. These diastereomers have different physical properties and, crucially, distinct NMR spectra. A common example is the reaction of a chiral amine with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride to form diastereomeric amides. The analysis of the 1H or 19F NMR spectra of these derivatives allows for the determination of the enantiomeric ratio.

Figure 3: Workflow for determining enantiomeric excess using chiral solvating agents and chiral derivatizing agents.

Conclusion

The 1H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of chemical shifts, coupling constants, and integration allows for the confident assignment of each proton in the molecule. While a standard 1H NMR spectrum in an achiral solvent will not differentiate between enantiomers, the principles outlined in this guide provide the foundation for employing more advanced techniques. The use of chiral solvating or derivatizing agents is essential for the determination of enantiomeric purity, a critical parameter in the development of chiral drugs and other fine chemicals. This guide serves as a practical resource for scientists, enabling them to leverage the full potential of 1H NMR spectroscopy in their research and development endeavors.

References

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (S)-1-(m-Tolyl)ethanamine, a chiral amine of significant interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this molecule through ¹³C NMR spectroscopy, blending theoretical principles with practical, field-proven methodologies.

Introduction: The Role of ¹³C NMR in Stereochemical Analysis

In the landscape of modern drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of ensuring safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for this purpose. Unlike ¹H NMR, ¹³C NMR spectra are typically proton-decoupled, resulting in a single peak for each unique carbon environment, which simplifies spectral analysis and provides a direct count of non-equivalent carbon atoms.

For chiral molecules such as this compound, ¹³C NMR is critical for confirming the carbon skeleton's integrity, assessing purity, and providing data that, in combination with other analytical techniques, helps to establish the compound's stereochemical identity. The precise chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, offering deep insights into the molecular architecture.

Molecular Structure and Predicted Carbon Environments

This compound possesses a distinct set of nine unique carbon environments. The structure consists of a meta-substituted toluene ring attached to a chiral ethylamine side chain. The different electronic influences of the alkyl and amino groups lead to a well-resolved ¹³C NMR spectrum.

To facilitate discussion, the carbon atoms are systematically numbered as shown in the diagram below. This numbering is used throughout this guide for spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts

While experimental spectral data for this specific compound is not available in major public databases, a highly reliable prediction can be generated using established algorithms. The following chemical shifts were predicted using the online resource nmrdb.org, which employs a database-driven approach to estimate ¹³C chemical shifts.[1] Such predictions are invaluable for tentative assignments and for guiding the analysis of experimentally acquired spectra.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Carbon TypeJustification
C1144.9Aromatic (Quaternary)Ipso-carbon attached to the ethylamine group; deshielded.
C3137.9Aromatic (Quaternary)Ipso-carbon attached to the tolyl-methyl group.
C5128.3Aromatic (CH)Meta to the ethylamine, ortho to the methyl group.
C6127.1Aromatic (CH)Para to the ethylamine group.
C2126.9Aromatic (CH)Ortho to the ethylamine, meta to the methyl group.
C4123.1Aromatic (CH)Ortho to the ethylamine, meta to the methyl group.
51.1Aliphatic (CH)Benzylic carbon attached to the nitrogen atom; deshielded by nitrogen.
24.6Aliphatic (CH₃)Methyl group on the chiral center.
C-Tolyl21.4Aliphatic (CH₃)Methyl group on the aromatic ring.

Prediction performed in CDCl₃ solvent using nmrdb.org.

Analysis and Interpretation of the Spectrum

The predicted chemical shifts align well with established principles of ¹³C NMR spectroscopy. The interpretation of the spectrum relies on understanding the influence of various substituent effects on the carbon nuclei.[2][3][4]

  • Aromatic Region (120-150 ppm): The six aromatic carbons give rise to six distinct signals, as expected from the molecule's asymmetry.

    • The two quaternary carbons, C1 and C3, are the most deshielded in this region. C1, bearing the electron-withdrawing ethylamine substituent, is predicted to be furthest downfield.

    • The chemical shifts of the four aromatic CH carbons (C2, C4, C5, C6) are influenced by their position relative to the two substituents. The ethylamine group acts as a weak electron-withdrawing group via induction, while the methyl group is a weak electron-donating group. These competing effects lead to the observed spread of chemical shifts.[2][3]

  • Aliphatic Region (10-60 ppm):

    • Benzylic Carbon (Cα): This carbon, directly attached to the aromatic ring and the electronegative nitrogen atom, is significantly deshielded and appears around 51.1 ppm. This is a characteristic chemical shift for benzylic amines.[2]

    • Methyl Carbons (Cβ and C-Tolyl): The two methyl groups appear at the most upfield positions. Cβ, the methyl group of the ethylamine side chain, is predicted at 24.6 ppm. The tolyl methyl group (C-Tolyl) is predicted at a slightly more shielded position of 21.4 ppm, which is a typical value for a methyl group attached to a benzene ring.

Standard Operating Procedure (SOP) for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, adherence to a robust experimental protocol is essential. This section provides a field-proven methodology for preparing and analyzing a sample of this compound.

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Experimental Workflow

The following diagram outlines the key steps for successful data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (20-50 mg) B Dissolve in CDCl3 (~0.6 mL) A->B C Filter Solution into NMR Tube B->C D Cap and Label Tube C->D E Insert Sample & Lock on Deuterium Signal D->E F Tune & Match Probe for ¹³C Frequency E->F G Shim Magnetic Field F->G H Acquire Spectrum (zgpg30 pulse program) G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference to TMS (0 ppm) K->L

Caption: Workflow for ¹³C NMR sample preparation, acquisition, and processing.

Detailed Protocol Steps
  • Sample Weighing: Accurately weigh between 20-50 mg of this compound directly into a clean, dry vial. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H.[5]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. CDCl₃ is a common choice for nonpolar to moderately polar organic molecules.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous. A homogenous solution is critical for achieving sharp NMR signals.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette plugged with a small amount of glass wool or cotton directly into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field.

    • Tune and match the probe to the ¹³C frequency to ensure optimal signal transmission and detection.

    • Perform shimming (either automated or manual) to optimize the homogeneity of the magnetic field across the sample volume, which minimizes peak broadening.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., zgpg30 on a Bruker spectrometer).

    • Set key acquisition parameters:

      • Spectral Width: ~240 ppm (to cover the full range of organic carbons).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures quantitative accuracy is not compromised, although for simple identification, this can be shorter.

      • Number of Scans: 1024 to 4096 scans, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm. The characteristic triplet of the CDCl₃ solvent should appear centered at approximately 77.16 ppm.

Conclusion

This guide has provided a detailed framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining high-quality predicted spectral data with a thorough analysis of substituent effects and a robust, field-tested experimental protocol, researchers can confidently use ¹³C NMR for the structural verification and purity assessment of this important chiral building block. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Mass spectrometry fragmentation pattern of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-1-(m-Tolyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₉H₁₃N), a chiral amine of interest in synthetic and pharmaceutical chemistry. The document elucidates the primary fragmentation pathways under electron ionization (EI), grounded in fundamental principles of mass spectrometry. The dominant fragmentation mechanism is identified as alpha-cleavage (benzylic cleavage), leading to the formation of a resonance-stabilized iminium cation, which typically constitutes the base peak in the spectrum. Subsequent fragmentation events, including the formation of the tolyl cation and its rearrangement to the highly stable tropylium ion, are also detailed. This guide presents predicted mass-to-charge ratios (m/z) for key fragments, visualized through fragmentation pathway diagrams, and includes a standardized protocol for experimental data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a chiral primary amine featuring a benzylic stereocenter. As a versatile building block, its structural characterization is paramount for quality control and reaction monitoring in drug development and materials science. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and detailed structural information based on the fragmentation patterns of the ionized molecule.

The ionization of organic molecules, typically through electron ionization (EI), generates a high-energy molecular radical cation ([M]•+) that is prone to fragmentation. The pathways of this fragmentation are not random; they are governed by the inherent chemical structure of the molecule, favoring the formation of the most stable possible product ions. This guide aims to provide researchers and scientists with a detailed, mechanistically-grounded understanding of the expected EI mass spectrum of this compound.

Foundational Principles of Amine Fragmentation

The fragmentation of this compound is best understood through the lens of established principles for alkyl- and benzyl-amines.

The Nitrogen Rule

The Nitrogen Rule is a fundamental heuristic in mass spectrometry which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass-to-charge ratio (m/z).[1][2] this compound has the molecular formula C₉H₁₃N. With one nitrogen atom, its molecular weight is 135.21 g/mol , and its molecular ion peak ([M]•+) is expected at an odd m/z value of 135.[1][3]

Alpha-Cleavage (Benzylic Cleavage)

The most characteristic fragmentation pathway for aliphatic and benzylic amines is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, a process known as alpha-cleavage.[1][4] In this endothermic process, the non-bonding electron pair on the nitrogen atom stabilizes the resulting positive charge through resonance, making the resulting iminium cation particularly stable. For this compound, the bond between the benzylic carbon and the methyl group is the most labile site for this cleavage. This benzylic cleavage is a highly favored process.[5][6]

Tropylium Ion Rearrangement

Aromatic compounds with a benzylic carbon, such as this one, often exhibit a fragment corresponding to the benzyl cation or a substituted version thereof. This cation frequently undergoes rearrangement to form the highly stable, aromatic tropylium ion (C₇H₇⁺).[6] For a tolyl-substituted compound, this results in a methyltropylium ion, which is a prominent peak in the mass spectra of many toluene derivatives.

Predicted Fragmentation Pattern of this compound (EI-MS)

Based on these principles and data from the structurally similar isomer (S)-1-(p-Tolyl)ethanamine, the following fragmentation pattern is predicted.[3]

Molecular Ion ([M]•+): m/z 135

The initial ionization of the molecule results in the molecular radical cation at m/z 135. In accordance with the Nitrogen Rule, this is an odd integer.[1] The intensity of this peak is expected to be moderate to low, as the molecule readily undergoes fragmentation due to the energetically favorable alpha-cleavage pathway.

Primary Fragmentation: Alpha-Cleavage (Base Peak): m/z 120

The most dominant fragmentation event is the alpha-cleavage involving the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This process results in a highly stable, resonance-stabilized benzylic iminium cation. This fragment is predicted to be the base peak (the most intense peak) in the spectrum.

  • Reaction: [C₉H₁₃N]•+ → [C₈H₁₀N]⁺ + •CH₃

  • m/z Calculation: 135 - 15 = 120

Secondary Fragmentation Pathways
  • Formation of the Tolyl/Tropylium Ion: m/z 91 Cleavage of the C-C bond between the benzylic carbon and the aminoethyl group results in the formation of a tolyl cation ([C₇H₇]⁺). This cation readily rearranges into the more stable methyltropylium ion structure.[6] This fragment at m/z 91 is a classic hallmark of toluene-containing compounds.

    • Reaction: [C₉H₁₃N]•+ → [C₇H₇]⁺ + •C₂H₆N

    • m/z Calculation: 135 - 44 = 91

  • Loss of Ammonia: m/z 118 (ESI Context) While less common in EI for this specific structure, in softer ionization techniques like Electrospray Ionization (ESI), protonated phenethylamines are known to undergo a neutral loss of ammonia (NH₃).[7][8] This can lead to the formation of a spiro[2.5]octadienylium ion.[9][10] Under EI, a fragment corresponding to the loss of an amino radical (•NH₂) from the molecular ion might be observed at m/z 119, though it is expected to be of low intensity.

Data Presentation and Visualization

Summary of Predicted Key Fragments
m/z Proposed Fragment Ion Formula Neutral Loss Predicted Intensity
135Molecular Ion[C₉H₁₃N]•+-Low to Moderate
120Benzylic Iminium Cation[C₈H₁₀N]⁺•CH₃High (Base Peak)
91Methyltropylium Ion[C₇H₇]⁺•C₂H₆NModerate to High

Visualization of Fragmentation Pathways

Caption: Primary fragmentation pathways of this compound under EI.

G node_start Molecular Ion [C₉H₁₃N]•+ m/z 135 node_alpha Alpha-Cleavage (Loss of •CH₃) node_start->node_alpha node_benzyl Benzylic Cleavage (Loss of •C₂H₆N) node_start->node_benzyl node_120 Base Peak [C₈H₁₀N]⁺ m/z 120 node_alpha->node_120 node_91 Key Fragment [C₇H₇]⁺ m/z 91 node_benzyl->node_91

Caption: Workflow of major ion formation from the molecular ion.

Experimental Protocol: GC-MS Analysis

This section outlines a standard operating procedure for acquiring an EI mass spectrum for this compound.

Objective: To obtain a reproducible electron ionization mass spectrum and identify the molecular ion and primary fragments.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a single quadrupole or ion trap MS).

  • GC Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

Materials:

  • This compound sample.

  • High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade).

  • Helium carrier gas (99.999% purity).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in the chosen solvent. Vortex to ensure homogeneity.

  • GC Method Setup:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (Adjust as needed based on sample concentration and instrument sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition: Inject the sample and initiate the GC-MS run.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of this peak.

    • Identify the molecular ion peak (m/z 135) and major fragment ions (m/z 120, 91).

    • Compare the obtained spectrum with spectral libraries (if available) and the predictions in this guide.

A Note on Stereochemistry

It is critical to understand that standard mass spectrometry techniques, including EI-MS, are inherently "chirally blind".[11][12] The (S) and (R) enantiomers of 1-(m-Tolyl)ethanamine have identical masses and identical chemical bonding. Consequently, they will produce indistinguishable mass spectra under standard conditions because the energetics of fragmentation are not dependent on the stereochemistry at the chiral center. Distinguishing between enantiomers requires specialized MS techniques, such as forming diastereomeric adducts with a chiral selector and analyzing their differing fragmentation patterns.[13][14]

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process dominated by energetically favorable pathways. The resulting EI mass spectrum is expected to show a low-intensity molecular ion at m/z 135, a prominent base peak at m/z 120 due to the loss of a methyl radical via alpha-cleavage, and another significant peak at m/z 91 corresponding to the stable methyltropylium ion. This in-depth guide provides the theoretical foundation and practical framework for researchers to confidently identify and structurally characterize this compound using mass spectrometry.

References

An In-depth Technical Guide to (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(m-Tolyl)ethanamine is a chiral amine of significant interest in the fields of pharmaceutical and fine chemical synthesis. Its stereospecific structure makes it a valuable chiral building block and resolving agent in the production of enantiomerically pure compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, applications in drug development, and safety and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

CAS Number: 138457-18-8

Synonyms:

  • (1S)-1-(3-methylphenyl)ethanamine

  • (S)-(-)-1-(3-Methylphenyl)ethylamine

  • (S)-α-Methyl-3-methylbenzylamine

Molecular Formula: C₉H₁₃N

Molecular Weight: 135.21 g/mol

Physicochemical Properties
PropertyValueSource
Physical FormSolid or liquid
Boiling PointNot specified
Melting PointNot specified
DensityNot specified
Storage TemperatureInert atmosphere, 2-8°C
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons (around δ 7.0-7.3 ppm), a quartet for the methine proton (CH-NH₂), a singlet for the methyl group on the aromatic ring, and a doublet for the methyl group adjacent to the stereocenter. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include aromatic carbons, the methine carbon, and two distinct methyl carbons.

  • IR (neat): Characteristic peaks would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 135, with a prominent fragment at m/z = 120 resulting from the loss of a methyl group.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalysis

One of the most efficient and green methods for producing chiral amines is through enzymatic transamination. ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone substrate with high enantioselectivity.[1]

Conceptual Workflow for Asymmetric Transamination:

G cluster_reaction Enzymatic Reaction ketone m-Methylacetophenone enzyme ω-Transaminase ((S)-selective) ketone->enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme product This compound enzyme->product Asymmetric Amination byproduct Byproduct (e.g., Acetone) enzyme->byproduct

Caption: Asymmetric synthesis of this compound via transamination.

Experimental Protocol (Adapted from similar enzymatic resolutions):

Materials:

  • m-Methylacetophenone

  • (S)-selective ω-transaminase

  • Isopropylamine (or another suitable amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • Prepare a reaction mixture containing the buffer, PLP, and the ω-transaminase.

  • Add the amine donor (e.g., isopropylamine) to the mixture.

  • Dissolve the m-methylacetophenone in a minimal amount of a compatible organic solvent if necessary, and add it to the reaction mixture to initiate the reaction.

  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (% ee).

  • Once the reaction reaches the desired conversion, stop the reaction by adding a quenching agent or by adjusting the pH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the this compound by column chromatography or distillation.

Causality behind Experimental Choices:

  • The choice of an (S)-selective ω-transaminase is crucial for obtaining the desired enantiomer.

  • Isopropylamine is a common amine donor as its corresponding ketone byproduct, acetone, is volatile and easily removed.

  • PLP is an essential cofactor for most transaminases.

  • The reaction conditions (pH, temperature, substrate concentration) must be optimized for the specific enzyme used to maximize activity and enantioselectivity.[2]

Chiral Resolution of Racemic 1-(m-Tolyl)ethanamine

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomers.[3] This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Conceptual Workflow for Chiral Resolution:

G racemate Racemic 1-(m-Tolyl)ethanamine salts Diastereomeric Salts ((S)-amine-(+)-acid and (R)-amine-(+)-acid) racemate->salts resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salts separation Fractional Crystallization salts->separation less_soluble Less Soluble Salt ((S)-amine-(+)-acid) separation->less_soluble Precipitates more_soluble More Soluble Salt ((R)-amine-(+)-acid) in solution separation->more_soluble liberation Liberation of Amine (Base Treatment) less_soluble->liberation product This compound liberation->product

Caption: Chiral resolution of racemic 1-(m-Tolyl)ethanamine.

Experimental Protocol (Adapted from resolution of similar amines):

Materials:

  • Racemic 1-(m-Tolyl)ethanamine

  • (+)-Tartaric acid (or another suitable chiral acid like (+)-di-p-toluoyl-D-tartaric acid)[4]

  • Methanol (or another suitable solvent)

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate (or another suitable extraction solvent)

Procedure:

  • Dissolve the (+)-tartaric acid in hot methanol.

  • Slowly add the racemic 1-(m-tolyl)ethanamine to the tartaric acid solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • To liberate the free amine, dissolve the crystals in water and add sodium hydroxide solution until the solution is basic.

  • Extract the this compound with an organic solvent like ethyl acetate.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Trustworthiness of the Protocol: This protocol is self-validating as the success of the resolution can be readily assessed by measuring the optical rotation of the product and, more accurately, by determining the enantiomeric excess using chromatographic or spectroscopic methods. The melting point of the diastereomeric salt can also be compared to literature values if available.

Applications in Drug Development

Chiral amines are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The specific stereochemistry of these amines is often essential for the desired pharmacological activity. While a specific marketed drug containing this compound as a key fragment is not prominently documented, its structural motif is common in pharmacologically active molecules. For instance, the related compound (S)-1-(3-methoxyphenyl)ethanamine is a key intermediate in the synthesis of (S)-Rivastigmine, a drug used to treat dementia.[5] this compound can be used in a similar capacity for the synthesis of novel drug candidates.

Its primary application is as a chiral building block , where its stereocenter is incorporated into the final drug molecule. It can also be employed as a chiral resolving agent to separate racemic mixtures of acidic drug intermediates.[3]

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Several analytical techniques can be employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but with a chiral stationary phase in a gas chromatograph. This is suitable for volatile amines.

  • NMR Spectroscopy with Chiral Solvating or Derivatizing Agents: The use of chiral solvating agents (e.g., BINOL derivatives) or chiral derivatizing agents can induce chemical shift differences between the enantiomers in the ¹H or ¹⁹F NMR spectra, allowing for their quantification.[7]

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Store under an inert atmosphere at 2-8°C for long-term stability.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are fundamental building blocks in modern medicinal chemistry and materials science, with their enantiomeric purity being a critical determinant of biological activity and material properties. (S)-1-(m-Tolyl)ethanamine is a valuable chiral intermediate whose synthesis and characterization demand rigorous control and analytical precision. This technical guide provides an in-depth, experience-driven narrative on the enantioselective synthesis of this compound via asymmetric reductive amination, a state-of-the-art method prized for its efficiency and stereocontrol. We will dissect the causality behind the selection of this synthetic strategy over classical resolution methods. Furthermore, this document establishes a self-validating framework for the comprehensive characterization of the target molecule, detailing step-by-step protocols for structural elucidation by NMR, MS, and IR spectroscopy, and for the critical determination of enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically-grounded approach to producing and verifying high-purity chiral amines.

Strategic Approach to Synthesis: Asymmetric Reductive Amination

The synthesis of enantiomerically pure amines can be approached in several ways, most notably through classical chiral resolution or asymmetric synthesis.[1] While chiral resolution—the separation of a racemic mixture using a resolving agent—is a long-established technique, it is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer unless a parallel racemization and recycling process is implemented.[1][2]

For this guide, we focus on Asymmetric Reductive Amination , a superior strategy that directly converts a prochiral ketone into a specific chiral amine enantiomer.[3] This approach offers significant advantages in terms of atom economy, yield, and operational simplicity, aligning with the principles of green chemistry.[3]

Principle of the Reaction

The core of this synthesis is the one-pot conversion of 3'-methylacetophenone to this compound. The reaction proceeds through two key mechanistic steps:

  • Imine Formation: The ketone carbonyl group reacts with an ammonia source to form a hemiaminal intermediate, which then dehydrates to form a prochiral imine.[4]

  • Asymmetric Reduction: A chiral transition-metal catalyst, typically based on Iridium (Ir) or Ruthenium (Ru) complexed with a chiral ligand, selectively delivers a hydride to one face of the C=N double bond of the imine intermediate, establishing the desired (S)-stereocenter.[5][6]

The choice of a catalyst system is paramount. Half-sandwich Ir(III) complexes bearing chiral N-(2-picolyl)sulfonamidato ligands, for example, have demonstrated high efficacy in the asymmetric reductive amination of benzylic ketones.[7] The chiral ligand creates a sterically defined environment around the metal center, forcing the hydride transfer to occur with high facial selectivity.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative procedure based on established methodologies for transition metal-catalyzed asymmetric reductive amination.[5][8] Causality Note: Ammonium formate is chosen as both the ammonia source and the hydrogen donor (transfer hydrogenation), simplifying the experimental setup. The solvent, isopropanol, is a safe and inexpensive hydrogen source that can also be utilized in similar reactions.[5]

Materials and Reagents:

  • 3'-Methylacetophenone (Substrate)

  • Ammonium formate (Ammonia and Hydride Source)

  • [Cp*IrCl₂]₂ (Iridium Pre-catalyst)

  • (S,S)-TsDPEN (Chiral Ligand: (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine)

  • Anhydrous Isopropanol (Solvent)

  • Dichloromethane (DCM) (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst Preparation (In Situ): In a Schlenk flask under an inert argon atmosphere, add [Cp*IrCl₂]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%). Add anhydrous isopropanol and stir the mixture at 80°C for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add 3'-methylacetophenone (1.0 eq) and ammonium formate (1.5 eq).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extraction: Add dichloromethane (DCM) and saturated NaHCO₃ solution to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane with 1% triethylamine to prevent streaking) to obtain the pure amine.

Comprehensive Characterization Framework

A synthesized compound is only as valuable as its verified identity, purity, and stereochemistry. This section outlines a self-validating workflow to ensure the final product meets the highest standards.

Logical Characterization Workflow

The following diagram illustrates the logical progression from a purified sample to a fully validated chiral product.

G Purified_Product Purified Product (Post-Chromatography) Structural_Analysis Structural Analysis Purified_Product->Structural_Analysis Stereochem_Analysis Stereochemical Analysis Purified_Product->Stereochem_Analysis NMR ¹H & ¹³C NMR Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS IR IR Spectroscopy Structural_Analysis->IR Chiral_HPLC Chiral HPLC Stereochem_Analysis->Chiral_HPLC Final_Report Final Certificate of Analysis NMR->Final_Report MS->Final_Report IR->Final_Report Chiral_HPLC->Final_Report

Caption: Logical workflow for comprehensive characterization.

Structural Elucidation and Purity

NMR is the most powerful tool for unambiguous structure determination.[9] Spectra should be acquired in a solvent like CDCl₃.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals are:

    • A multiplet in the aromatic region (approx. δ 7.0-7.3 ppm) characteristic of a meta-substituted benzene ring.

    • A quartet for the methine proton (CH-NH₂) coupled to the adjacent methyl group (approx. δ 4.1 ppm).

    • A singlet for the methyl group on the tolyl ring (approx. δ 2.3 ppm).

    • A broad singlet for the two amine protons (-NH₂) (approx. δ 1.5-2.0 ppm, can exchange with D₂O).

    • A doublet for the three protons of the ethyl-chain methyl group (approx. δ 1.4 ppm).

  • ¹³C NMR: The carbon NMR confirms the carbon skeleton of the molecule.

MS confirms the molecular weight of the compound. For this compound (C₉H₁₃N), the expected molecular weight is 135.21 g/mol . Electron Impact (EI) or Electrospray Ionization (ESI) can be used. A key fragment observed is often the loss of a methyl group (•CH₃), resulting in a prominent peak at m/z = 120.

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch: Two characteristic medium-to-weak bands for the primary amine will appear in the 3300-3400 cm⁻¹ region.

  • C-H Stretch (Aromatic/Aliphatic): Bands will appear just above and below 3000 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks will be present in the 1450-1600 cm⁻¹ region.

Table 1: Summary of Expected Spectroscopic Data
Technique Expected Result / Key Features
¹H NMR (CDCl₃, 400 MHz)δ ~7.2 (m, 4H, Ar-H), δ ~4.1 (q, 1H, CH), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.7 (br s, 2H, NH₂), δ ~1.4 (d, 3H, CH-CH₃)
¹³C NMR (CDCl₃, 100 MHz)Aromatic C's: ~120-145 ppm; Methine C: ~50 ppm; Methyl C's: ~21-25 ppm
Mass Spec (EI-MS) [M]⁺ at m/z = 135; Key fragment at m/z = 120 ([M-CH₃]⁺)
FT-IR (thin film)~3380, 3300 cm⁻¹ (N-H stretch); ~3030 cm⁻¹ (Aromatic C-H); ~2960 cm⁻¹ (Aliphatic C-H); ~1600, 1490 cm⁻¹ (C=C stretch)
Determination of Enantiomeric Purity

Confirming the stereochemical integrity of the product is arguably the most critical step. Chiral HPLC is the industry-standard technique for accurately quantifying the ratio of enantiomers.[10][11]

Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector.[12] The two enantiomers of the analyte form transient diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different retention times and thus, separation of the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating chiral amines.[10]

System and Column:

  • HPLC system with a UV detector.

  • Chiral Column: Chiralcel® OD-H or equivalent (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

Method Parameters:

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) = 90 / 10 / 0.1 (v/v/v). Causality Note: The apolar hexane/isopropanol mixture is the primary eluent. The small amount of DEA is a crucial additive that acts as a competing base to improve peak shape and prevent tailing by masking acidic sites on the silica support.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

Expected Outcome: The chromatogram should show two well-resolved peaks corresponding to the (R) and (S) enantiomers. By comparing the retention time of the major peak to a known standard (if available) or by inference from the chiral catalyst used, the identity of the (S)-enantiomer can be confirmed.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Where:

  • Area_S = Peak area of the (S)-enantiomer

  • Area_R = Peak area of the (R)-enantiomer

A successful asymmetric synthesis should yield an ee of >95%, with >99% being the goal for pharmaceutical applications.

Conclusion

This guide has detailed a robust and modern approach to the synthesis and characterization of this compound. By prioritizing an enantioselective synthetic strategy like asymmetric reductive amination, researchers can achieve high yields of the desired product with excellent stereocontrol, bypassing the inherent inefficiencies of classical resolution. The subsequent characterization framework provides a necessary, self-validating system to confirm the product's structural identity, chemical purity, and, most critically, its enantiomeric purity. Adherence to these detailed protocols and an understanding of the causality behind experimental choices will empower scientists to produce and validate this and other valuable chiral amines with confidence and precision.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a cornerstone of modern chemical and pharmaceutical research. This process, known as chiral resolution, is paramount for ensuring the efficacy and safety of many drugs and advanced materials.

One of the most robust and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, such as solubility, which allows for their separation through methods like fractional crystallization.

This guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic carboxylic acids using the highly effective resolving agent, (S)-1-(m-Tolyl)ethanamine. We will delve into the mechanistic underpinnings of this process, offer step-by-step experimental procedures, and provide insights into the critical parameters that govern a successful resolution.

The Resolving Agent: this compound

This compound is a chiral amine that has proven to be a versatile and efficient resolving agent for a variety of racemic carboxylic acids. Its efficacy stems from its ability to form stable, crystalline diastereomeric salts with carboxylic acids, often with a significant difference in solubility between the two diastereomers, which is the key to successful separation by fractional crystallization.

PropertyValue
IUPAC Name (1S)-1-(3-methylphenyl)ethan-1-amine
CAS Number 138457-18-8
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to pale yellow liquid
Purity Typically ≥98%

The Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic acid, (R/S)-Acid, is treated with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed:

  • (R)-Acid·(S)-Amine

  • (S)-Acid·(S)-Amine

These diastereomeric salts are not mirror images of each other and thus exhibit different physical properties, including melting points, crystal structures, and, most importantly for this application, solubilities in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution. This allows for its separation by filtration. Subsequently, the enantiomerically pure acid can be recovered from the isolated salt by treatment with an acid, and the chiral resolving agent can be recovered for potential reuse.

Visualizing the Workflow

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Recovery Racemic_Acid Racemic Acid ((R/S)-Acid) Solvent Solvent Selection & Dissolution Racemic_Acid->Solvent Resolving_Agent This compound ((S)-Amine) Resolving_Agent->Solvent Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Acid·(S)-Amine & (S)-Acid·(S)-Amine) in Solution Solvent->Diastereomeric_Salts Crystallization Fractional Crystallization (Cooling/Evaporation) Diastereomeric_Salts->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., (R)-Acid·(S)-Amine) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor (Contains More Soluble Salt) Filtration->Mother_Liquor Acidification_1 Acidification (e.g., HCl) Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification (e.g., HCl) Mother_Liquor->Acidification_2 Resolved_Acid Enantiomerically Enriched Acid ((R)-Acid) Acidification_1->Resolved_Acid Recovered_Amine_1 Recovered Resolving Agent ((S)-Amine) Acidification_1->Recovered_Amine_1 Other_Enantiomer Other Enantiomer ((S)-Acid) Acidification_2->Other_Enantiomer Recovered_Amine_2 Recovered Resolving Agent ((S)-Amine) Acidification_2->Recovered_Amine_2

Figure 1. General workflow for the chiral resolution of a racemic acid.

Experimental Protocols

The success of a chiral resolution is highly dependent on the specific racemic acid and the careful optimization of experimental conditions. The following protocols for the resolution of two common racemic acids, Ibuprofen and Mandelic Acid, serve as a starting point for developing a robust resolution process.

PART 1: General Materials and Instrumentation
  • Racemic carboxylic acid (e.g., Ibuprofen, Mandelic Acid)

  • This compound (≥98% purity)

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene (reagent grade)

  • Acids/Bases: Hydrochloric acid (HCl, e.g., 2M), Sodium hydroxide (NaOH, e.g., 2M)

  • Instrumentation: Magnetic stirrer with hotplate, filtration apparatus (Büchner funnel, filter paper), rotary evaporator, pH meter or pH paper, analytical balance, polarimeter, and a High-Performance Liquid Chromatography (HPLC) system with a chiral column for enantiomeric excess determination.

PART 2: Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed and may cause skin and eye irritation. Avoid contact and inhalation. Consult the Safety Data Sheet (SDS) before use.[1][2]

  • Handle all solvents and reagents with care, following standard laboratory safety procedures.

PART 3: Protocol 1 - Resolution of Racemic Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is responsible for its therapeutic effect.[3][4]

Step 1: Diastereomeric Salt Formation

  • In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.

  • Gently warm the solution on a hotplate with stirring to ensure complete dissolution.

  • In a separate beaker, dissolve 6.76 g (50 mmol) of this compound in 25 mL of methanol.

  • Slowly add the this compound solution to the stirring ibuprofen solution at room temperature.

  • Stir the mixture for 30 minutes. The solution may become cloudy as the diastereomeric salts begin to form.

Step 2: Fractional Crystallization

  • Gently heat the mixture to reflux until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature without disturbance. The less soluble diastereomeric salt should begin to crystallize.

  • For enhanced crystallization, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at 40°C to a constant weight. This is your first crop of the diastereomeric salt.

Step 3: Recovery of (S)-Ibuprofen

  • Suspend the dried diastereomeric salt in 50 mL of water.

  • With vigorous stirring, add 2M HCl dropwise until the pH of the solution is approximately 1-2.

  • The free (S)-Ibuprofen will precipitate as a white solid.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid (S)-Ibuprofen by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Recovery of this compound

  • The acidic filtrate from Step 3 contains the protonated this compound.

  • Basify the filtrate by adding 2M NaOH until the pH is approximately 10-11.

  • Extract the liberated this compound with a suitable organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the resolving agent.

PART 4: Protocol 2 - Resolution of Racemic Mandelic Acid

Mandelic acid and its derivatives are important chiral building blocks in organic synthesis.[5][6]

Step 1: Diastereomeric Salt Formation

  • In a 250 mL Erlenmeyer flask, dissolve 7.6 g (50 mmol) of racemic mandelic acid in 80 mL of ethanol.

  • Warm the solution gently with stirring to ensure complete dissolution.

  • In a separate beaker, dissolve 6.76 g (50 mmol) of this compound in 20 mL of ethanol.

  • Slowly add the amine solution to the stirring mandelic acid solution at room temperature.

  • Stir the mixture for 1 hour.

Step 2: Fractional Crystallization

  • If a precipitate forms, gently heat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, the solution can be seeded with a small crystal of the desired diastereomeric salt (if available) or the solvent can be partially evaporated.

  • Once crystallization begins, allow the flask to stand at room temperature for several hours, or overnight, to maximize crystal growth.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Step 3: Recovery of the Resolved Mandelic Acid

  • Follow the same procedure as in Protocol 1, Step 3, using the isolated diastereomeric salt of mandelic acid.

Step 4: Recovery of the Resolving Agent

  • Follow the same procedure as in Protocol 1, Step 4.

Data Presentation: Illustrative Results

The following table presents hypothetical but realistic data for the chiral resolution of Ibuprofen and Mandelic Acid using this compound. Actual results will vary depending on the precise experimental conditions.

Racemic AcidResolving AgentSolventYield of Diastereomeric SaltYield of Resolved AcidEnantiomeric Excess (e.e.) of Resolved Acid
IbuprofenThis compoundMethanol45%85% (based on salt)>95% (S)-Ibuprofen
Mandelic AcidThis compoundEthanol40%88% (based on salt)>97% (R)-Mandelic Acid

Analysis and Quality Control: Determination of Enantiomeric Excess

The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the e.e. of the resolved carboxylic acid.[7][8]

General Chiral HPLC Protocol:

  • Column Selection: A suitable chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for the separation of carboxylic acid enantiomers.

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Sample Preparation: Prepare a standard solution of the racemic acid and a solution of the resolved acid in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the resolved sample and integrate the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting and Optimization

  • No Crystallization: If no crystals form, try seeding the solution, partially evaporating the solvent to increase concentration, or cooling the solution to a lower temperature. A different solvent or a mixture of solvents may be necessary.

  • Low Enantiomeric Excess: The e.e. can often be improved by recrystallizing the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly.

  • Poor Yield: The yield can be optimized by carefully controlling the cooling rate during crystallization and by recovering the desired enantiomer from the mother liquor.

The Causality Behind Experimental Choices

  • Solvent Selection: The choice of solvent is the most critical parameter in a diastereomeric salt resolution.[9] The ideal solvent will have a significant difference in solubility for the two diastereomeric salts. A solvent screen with a range of polar and non-polar solvents is often necessary to identify the optimal system.

  • Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of racemic acid to resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Temperature and Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, which are easier to filter and are often of higher purity. Rapid cooling can lead to the precipitation of both diastereomers, resulting in a lower e.e.

Mechanism of Diastereomeric Salt Formation and Separation

Diastereomeric_Salt_Formation cluster_Racemic_Acid Racemic Acid cluster_Resolving_Agent Chiral Resolving Agent cluster_Diastereomeric_Salts Diastereomeric Salts (in solution) cluster_Crystallization Fractional Crystallization R_Acid (R)-Acid RS_Salt (R)-Acid · (S)-Amine R_Acid->RS_Salt + (S)-Amine S_Acid (S)-Acid SS_Salt (S)-Acid · (S)-Amine S_Acid->SS_Salt + (S)-Amine S_Amine (S)-Amine Less_Soluble Less Soluble Salt Crystallizes (e.g., (R)-Acid · (S)-Amine) RS_Salt->Less_Soluble Lower Solubility More_Soluble More Soluble Salt Remains in Solution ((S)-Acid · (S)-Amine) SS_Salt->More_Soluble Higher Solubility

References

Application Notes: Diastereomeric Salt Formation Using (S)-1-(m-Tolyl)ethanamine for Chiral Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the physiological activity of a molecule is often exclusive to a single stereoisomer. Diastereomeric salt formation stands as a robust, scalable, and economically viable method for chiral resolution.[1] This document provides a comprehensive technical guide on the application of (S)-1-(m-Tolyl)ethanamine as a chiral resolving agent, specifically for the separation of racemic carboxylic acids. We will delve into the mechanistic principles, provide detailed, field-tested protocols for screening and preparative-scale resolution, and offer a systematic approach to troubleshooting common experimental challenges.

Introduction: The Imperative of Chirality and the Role of this compound

Many organic molecules exist as enantiomers—non-superimposable mirror images with identical physical properties in an achiral environment.[2] However, in the chiral environment of biological systems, enantiomers can exhibit vastly different pharmacological and toxicological profiles. This necessitates their separation, a process known as chiral resolution.

Diastereomeric salt formation is a classical resolution technique that exploits the formation of diastereomers, which, unlike enantiomers, possess distinct physical properties such as solubility.[2][3] The process involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (a chiral base) to form a pair of diastereomeric salts.[4] These salts can then be separated by fractional crystallization.

This compound is a chiral amine that has proven to be a versatile and effective resolving agent for acidic compounds. Its efficacy stems from its ability to form stable, crystalline salts with a wide range of carboxylic acids, often exhibiting significant solubility differences between the resulting diastereomeric pairs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (1S)-1-(3-methylphenyl)ethanamine
CAS Number 138457-18-8
Molecular Formula C₉H₁₃N[5]
Molecular Weight 135.21 g/mol
Appearance Solid or liquid
Storage Temperature 2-8°C, under inert atmosphere

The Principle: From Enantiomers to Separable Diastereomers

The fundamental principle of this resolution technique is the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers.

  • Salt Formation: A racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of the chiral amine, (S)-Amine. This acid-base reaction yields two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine].[6]

  • Differentiation: These two salts are not mirror images of each other. Consequently, they have different crystal lattice energies and solubilities in a given solvent.[4]

  • Separation: By carefully selecting a solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble salt remains in the mother liquor.[7]

  • Liberation: After isolating the crystalline salt, the enantiomerically pure acid can be recovered by treatment with a strong acid, which protonates the carboxylate, and the resolving agent can be recovered by subsequent basification and extraction.[2]

G cluster_0 Starting Materials cluster_1 Diastereomeric Salt Formation cluster_2 Separation & Liberation racemic_acid (R/S)-Carboxylic Acid (Racemic Mixture) salt_mixture Mixture of Diastereomeric Salts [(R)-Acid·(S)-Amine] [(S)-Acid·(S)-Amine] racemic_acid->salt_mixture resolving_agent This compound (Chiral Resolving Agent) resolving_agent->salt_mixture less_soluble Less Soluble Salt (Crystallizes) salt_mixture->less_soluble Fractional Crystallization more_soluble More Soluble Salt (Stays in Solution) salt_mixture->more_soluble pure_enantiomer Pure (R or S)-Acid less_soluble->pure_enantiomer Acidification recovered_agent Recovered (S)-Amine pure_enantiomer->recovered_agent Basification & Extraction

Figure 1: Conceptual workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[8][9][10]

Protocol 1: High-Throughput Solvent Screening

The choice of solvent is the most critical parameter for a successful resolution. A high-throughput screening approach allows for the rapid identification of promising solvent systems.

Objective: To identify a solvent or solvent mixture that provides the largest solubility difference between the two diastereomeric salts.

Materials:

  • Racemic carboxylic acid

  • This compound

  • A diverse panel of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons, and water)

  • 96-well microplate with seals

  • Automated liquid handler or multichannel pipette

  • Plate shaker/incubator

  • Centrifuge with a plate rotor

  • Analytical instrument for determining enantiomeric excess (e.g., Chiral HPLC).

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the racemic acid and a separate stock solution of this compound (1.0 equivalent) in a volatile solvent like methanol.

  • Plate Preparation: Dispense a fixed volume of the racemic acid stock solution into each well of the 96-well plate. Then, add an equimolar amount of the this compound stock solution to each well.

  • Evaporation: Evaporate the methanol from the plate, leaving behind the diastereomeric salt mixture in each well. This is typically done using a centrifugal evaporator or a stream of nitrogen.

  • Solvent Addition: Add a fixed volume of each unique screening solvent or solvent mixture to the columns of the plate.

  • Equilibration: Seal the plate and agitate it on a shaker at a controlled temperature (e.g., 50°C) for several hours to ensure dissolution, followed by a controlled cooling ramp to ambient temperature and further equilibration (e.g., 24 hours) to allow for crystallization.

  • Phase Separation: Centrifuge the plate to pellet any solid crystalline material.

  • Analysis: Carefully sample the supernatant (mother liquor) from each well. Analyze the samples by a suitable chiral method (e.g., HPLC) to determine the concentration and enantiomeric ratio of the acid remaining in the solution. The most promising solvents are those where the supernatant is significantly enriched in one enantiomer, indicating that the other has preferentially crystallized.

Table 2: Representative Solvents for Screening

Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, Isopropanol (IPA)HighGood for dissolving salts; often used in mixtures.
Esters Ethyl Acetate, Isopropyl AcetateMediumGood for crystallization; lower polarity.
Ketones Acetone, Methyl Ethyl Ketone (MEK)MediumVersatile solvents for salt formation.
Ethers Tetrahydrofuran (THF), MTBELow-MediumCan be used as anti-solvents.
Hydrocarbons Heptane, TolueneLowTypically used as anti-solvents to induce precipitation.
Aqueous Systems Water, Water/Alcohol mixturesVery HighEffective for highly polar compounds.
Protocol 2: Preparative Scale Resolution

Objective: To isolate one enantiomer of the carboxylic acid in high yield and high enantiomeric excess (ee).

Procedure:

  • Dissolution: In a suitable reaction vessel, charge the racemic carboxylic acid (1.0 eq) and the optimal solvent identified from screening. Heat the mixture to a temperature that ensures complete dissolution (e.g., 60-70°C).

  • Resolving Agent Addition: Slowly add a solution of this compound (0.5-1.0 eq) in the same solvent to the heated solution. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallizing salt.

  • Crystallization: Implement a controlled cooling profile. For example, cool the solution at a rate of 10-20°C per hour. Seeding the solution with a small amount of the desired diastereomeric salt at the point of supersaturation can be beneficial for controlling crystal growth and improving purity.

  • Maturation: Once the target temperature is reached (e.g., room temperature or 0-5°C), stir the resulting slurry for several hours (a process known as aging or maturation) to allow the crystallization to reach equilibrium.

  • Isolation: Isolate the crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the isolated diastereomeric salt under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Liberation of the Free Carboxylic Acid

Objective: To recover the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.

Procedure:

  • Salt Decomposition: Suspend the dried diastereomeric salt in a biphasic system, such as water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: While stirring vigorously, add a strong acid (e.g., 1-2 M HCl) dropwise until the aqueous layer is acidic (pH 1-2). This protonates the carboxylate and breaks the salt.

  • Extraction: The enantiomerically enriched carboxylic acid will move into the organic layer, while the protonated resolving agent (this compound hydrochloride) will remain in the aqueous layer. Separate the organic layer.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Resolving Agent Recovery (Optional): The aqueous layer can be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted with an organic solvent, dried, and recovered for reuse.

G start Start: Racemic Acid + (S)-Amine screen Protocol 1: Solvent Screening (96-well plate) start->screen optimize Identify Optimal Solvent & Conditions screen->optimize scale_up Protocol 2: Preparative Scale Crystallization optimize->scale_up isolate_salt Filter & Dry Diastereomeric Salt scale_up->isolate_salt liberate Protocol 3: Liberate Free Acid (Acidification) isolate_salt->liberate extract Extract & Purify Enriched Enantiomer liberate->extract analyze Protocol 4: Analyze for Enantiomeric Excess (ee) extract->analyze end End: Enantiomerically Pure Acid analyze->end

Figure 2: Step-by-step experimental workflow for chiral resolution.

Protocol 4: Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a measure of the purity of the chiral sample. It is crucial to have a reliable analytical method to quantify the outcome of the resolution.

Table 3: Comparison of Common Analytical Methods for ee Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.Widely applicable, highly accurate and precise, can be automated.Requires method development, can be expensive.
Chiral GC Similar to HPLC but for volatile compounds, using a chiral column in a gas chromatograph.High resolution for volatile and thermally stable compounds.Limited to volatile analytes; derivatization may be needed.
NMR Spectroscopy Using a chiral shift reagent or chiral solvating agent to induce chemical shift differences between enantiomer signals.Provides structural information, relatively fast analysis once set up.Lower sensitivity and accuracy compared to chromatography, requires higher sample concentration.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystallization - Solution is too dilute (not supersaturated).- Solvent is too good for both salts.- Inhibition by impurities.- Concentrate the solution by evaporating some solvent.- Add an anti-solvent (e.g., heptane) to reduce solubility.- Perform a new solvent screen.- Try scratching the inside of the flask or seeding.
"Oiling Out" - Salt's melting point is below the crystallization temperature.- Solution is too concentrated.- Lower the crystallization temperature.- Add more solvent to reduce concentration.- Change to a less polar solvent system.
Low Yield - Suboptimal solvent choice (small solubility difference).- Incorrect stoichiometry.- Cooling profile is too fast.- Re-optimize the solvent system.- Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 eq).- Implement a slower, more controlled cooling rate.
Low Enantiomeric Excess (ee) - Poor selectivity of the crystallization.- Co-precipitation of the more soluble salt.- The primary solution is to find a better solvent system that maximizes the solubility difference.- Recrystallize the isolated diastereomeric salt one or more times.- Optimize the maturation time and temperature.

Conclusion

The resolution of racemic carboxylic acids via diastereomeric salt formation with this compound is a powerful and industrially relevant technique. Success hinges on a systematic and logical approach to process development, with the selection of an appropriate solvent system being the cornerstone of the entire procedure. By following the detailed protocols for screening, optimization, and analysis outlined in this guide, researchers can efficiently develop robust and scalable processes for the isolation of single enantiomers, a critical step in the development of modern pharmaceuticals and fine chemicals.

References

Application Notes: (S)-1-(m-Tolyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Principles

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount, particularly in the development of pharmaceuticals and fine chemicals where enantiomeric purity is critical.[1] Chiral auxiliaries are a foundational tool in this endeavor, serving as temporary stereogenic units that are covalently attached to a prochiral substrate to direct a subsequent stereoselective transformation.[2] (S)-1-(m-Tolyl)ethanamine is a valuable chiral auxiliary, belonging to the well-established class of 1-phenylethylamine (PEA) derivatives. Its structural rigidity and the steric influence of the meta-substituted tolyl group provide a robust framework for inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

The underlying principle of its application is a three-stage process: the coupling of the chiral auxiliary to a substrate, the diastereoselective reaction, and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product, often with the potential for auxiliary recovery and reuse. This guide provides an in-depth look at the mechanistic basis of stereocontrol and offers detailed protocols for key applications of this compound.

The Mechanism of Stereocontrol: A Steric Shielding Model

The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a sterically biased environment around the reactive center. When an amide is formed between the auxiliary and a carboxylic acid, subsequent deprotonation at the α-carbon generates a rigid enolate structure, often chelated to a metal cation like lithium.[2] In this conformation, the bulky m-tolyl group and the α-methyl group of the auxiliary are positioned to effectively block one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer. This concept of "steric shielding" is the cornerstone of the high diastereoselectivity observed in these reactions.

Caption: Proposed transition state for enolate alkylation.

Application I: Diastereoselective Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of this auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids. The process involves converting the prochiral carboxylic acid into a chiral amide, followed by diastereoselective alkylation of the corresponding enolate and subsequent hydrolytic cleavage of the auxiliary.

Experimental Protocol: Synthesis of (S)-2-Methyl-3-phenylpropanoic Acid

This protocol details the synthesis starting from hydrocinnamic acid and using methyl iodide as the electrophile.

Stage 1: Chiral Amide Formation

  • Objective: To covalently attach the chiral auxiliary to the substrate.

  • Materials: Hydrocinnamic acid, thionyl chloride (SOCl₂), this compound, triethylamine (TEA), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of hydrocinnamic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

    • Cool the mixture back to 0 °C. In a separate flask, dissolve this compound (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the freshly prepared acyl chloride solution at 0 °C.

    • Stir the reaction mixture overnight, allowing it to warm to room temperature.

    • Quench the reaction with water and separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amide, which can be purified by column chromatography.

Stage 2: Diastereoselective Enolate Alkylation

  • Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures the formation of the kinetic enolate. The lithium cation chelates with the amide oxygen and the carbonyl oxygen, creating the rigid structure necessary for high diastereoselectivity.[2]

  • Materials: Chiral amide from Stage 1, anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA), methyl iodide (MeI).

  • Procedure:

    • Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under nitrogen.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution typically turns a yellow/orange color.

    • Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 4-6 hours.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.

Stage 3: Auxiliary Cleavage

  • Causality: Strong acidic hydrolysis is required to cleave the sterically hindered and resonance-stabilized amide bond without causing epimerization at the newly formed stereocenter.

  • Materials: Alkylated amide from Stage 2, sulfuric acid (H₂SO₄), water, toluene.

  • Procedure:

    • Suspend the alkylated amide (1.0 eq) in a 1:1 mixture of toluene and 6 M H₂SO₄.

    • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and separate the layers.

    • Extract the aqueous layer with ethyl acetate to remove any remaining organic impurities.

    • Make the aqueous layer basic (pH > 10) with concentrated NaOH to deprotonate the chiral amine auxiliary. Extract the free amine with ethyl acetate or ether. This allows for the recovery and recycling of the auxiliary.

    • Re-acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid product with ethyl acetate.

    • Dry the organic extracts containing the product, concentrate, and purify as needed. Enantiomeric excess (e.e.) can be determined by chiral HPLC or by derivatization with a chiral resolving agent.

Representative Data for Asymmetric Alkylations

The following table summarizes typical results obtained using phenylethylamine-type auxiliaries, which are expected to be comparable for the m-tolyl derivative.

Carboxylic Acid SubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.)
Propanoic AcidBenzyl Bromide85-95>95:5
Phenylacetic AcidMethyl Iodide80-90>90:10
Butanoic AcidEthyl Iodide82-92>93:7
Pentanoic AcidAllyl Bromide88-96>95:5
Note: Data is representative of results found for analogous 1-phenylethylamine auxiliaries.

Application II: Asymmetric Michael (Conjugate) Addition

This compound can also be used to direct the 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems. This is commonly achieved by forming a chiral enamine from the auxiliary and a ketone, which then acts as the nucleophile in the Michael reaction.[3]

Experimental Protocol: Enamine-Mediated Michael Addition
  • Objective: To synthesize a chiral 1,5-dicarbonyl compound via an asymmetric Michael addition.

  • Principle: A ketone is first converted to a chiral enamine using the auxiliary. This enamine then attacks a Michael acceptor like methyl vinyl ketone (MVK). The steric bulk of the auxiliary directs the attack to one face of the acceptor. The resulting iminium ion is then hydrolyzed to reveal the 1,5-dicarbonyl product.[3]

  • Materials: Cyclohexanone, this compound, p-toluenesulfonic acid (p-TsOH), toluene, methyl vinyl ketone (MVK).

  • Procedure:

    • Enamine Formation: In a round-bottom flask fitted with a Dean-Stark trap, combine cyclohexanone (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene. Reflux the mixture until water formation ceases. Cool the reaction and remove the toluene under reduced pressure to yield the crude chiral enamine.

    • Michael Addition: Dissolve the crude enamine in anhydrous THF and cool to 0 °C. Add methyl vinyl ketone (1.2 eq) dropwise. Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

    • Hydrolysis: Quench the reaction by adding 2 M HCl solution and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt and regenerate the chiral auxiliary.

    • Work-up: Extract the mixture with ethyl acetate. The desired product will be in the organic phase, while the protonated chiral auxiliary will be in the aqueous phase.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 1,5-dicarbonyl product. Purify by column chromatography.

    • The aqueous layer can be basified to recover the chiral auxiliary as described in the alkylation protocol.

General Synthetic Workflow

The use of this compound as a chiral auxiliary follows a logical, cyclical workflow designed for efficiency and sustainability through the potential for auxiliary recovery.

Caption: General workflow for asymmetric synthesis.

Conclusion

This compound stands as a robust and effective chiral auxiliary for modern asymmetric synthesis. Its utility, stemming from the well-understood principles of steric control analogous to the parent 1-phenylethylamine, allows for the reliable synthesis of enantiomerically enriched molecules.[4] The protocols for diastereoselective alkylation and Michael additions are highly adaptable, and the potential for auxiliary recovery adds a layer of economic and environmental viability, making it an attractive choice for both academic research and industrial drug development.

References

Enantioselective Synthesis of Pharmaceuticals Using (S)-1-(m-Tolyl)ethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle that dictates the interaction of drug molecules with their biological targets. A significant majority of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemical control in drug synthesis.[3] Consequently, the development of robust and efficient methods for obtaining single-enantiomer drugs is a cornerstone of modern pharmaceutical research and manufacturing.[4]

(S)-1-(m-Tolyl)ethanamine, a chiral amine belonging to the 1-arylethylamine family, has emerged as a versatile and valuable tool for achieving high enantiopurity in pharmaceutical intermediates. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic mixtures and as a chiral auxiliary to direct the stereochemical outcome of covalent bond-forming reactions.[5] This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale underpinning their success, designed for researchers and professionals in drug development.

Part 1: this compound as a Chiral Resolving Agent

Principle of Diastereomeric Salt Resolution

The most established and industrially scalable method for separating enantiomers is through diastereomeric salt resolution.[6] This technique leverages the reaction of a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent, like this compound. The resulting products are a pair of diastereomeric salts.

(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt (S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt

Unlike enantiomers, diastereomers possess distinct physicochemical properties, most critically, different solubilities in a given solvent system.[7] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The desired enantiomer of the acid is subsequently liberated from the purified salt, and the chiral resolving agent can often be recovered and reused.[8]

Application Example: Resolution of (±)-Naproxen

Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is marketed as the single (S)-enantiomer, which is responsible for its therapeutic activity.[8] The resolution of racemic naproxen is a classic industrial application of diastereomeric salt crystallization. This compound serves as an effective resolving agent for this process due to its ability to form well-defined crystalline salts with significantly different solubilities.

Experimental Protocol: Resolution of Racemic Naproxen

This protocol provides a detailed, step-by-step methodology for the resolution of racemic naproxen using this compound.

Materials:

  • Racemic Naproxen ((±)-2-(6-methoxynaphthalen-2-yl)propanoic acid)

  • This compound (≥99% ee)

  • Methanol (anhydrous)

  • Toluene

  • Hydrochloric Acid (2M HCl)

  • Sodium Hydroxide (2M NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic naproxen in 100 mL of methanol with gentle heating until a clear solution is obtained.

  • In a separate beaker, dissolve an equimolar amount (5.87 g) of this compound in 20 mL of toluene.

  • Slowly add the amine solution to the warm naproxen solution with continuous stirring.

  • Allow the mixture to cool gradually to room temperature. The less soluble diastereomeric salt, the ((S)-Naproxen)-(this compound) salt, will begin to crystallize.

  • To maximize crystal formation, cool the flask in an ice bath for 1-2 hours.

Step 2: Isolation of the Less Soluble Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol (2 x 10 mL) to remove the mother liquor containing the more soluble (R,S)-diastereomeric salt.

  • Dry the collected crystals under vacuum to a constant weight.

Step 3: Liberation of (S)-Naproxen

  • Suspend the purified diastereomeric salt in a mixture of 50 mL of water and 50 mL of ethyl acetate.

  • With vigorous stirring, add 2M HCl dropwise until the aqueous layer is acidic (pH ~2). This protonates the carboxylic acid and forms the hydrochloride salt of the amine.

  • Transfer the mixture to a separatory funnel. The (S)-Naproxen will be in the ethyl acetate layer, and the this compound hydrochloride will be in the aqueous layer.

  • Separate the layers. Extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield enantiomerically enriched (S)-Naproxen.

Step 4: Recovery of the Resolving Agent (Optional but Recommended)

  • To the acidic aqueous layer from Step 3, add 2M NaOH with cooling until the solution is strongly basic (pH > 12).

  • Extract the liberated this compound with ethyl acetate (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to recover the chiral amine.

Data Presentation:

ParameterDescriptionTypical Value
Racemic Substrate (±)-Naproxen-
Resolving Agent This compound-
Crystallization Solvent Methanol/Toluene-
Yield of (S,S)-Salt Based on 50% theoretical max75-85%
Enantiomeric Excess (ee) (S)-Naproxen after liberation>98%
Recovery of Amine This compound>95%

Table 1: Representative data for the resolution of Naproxen.

Visualization of the Resolution Workflow:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemic Racemic Naproxen ((R)-Nap + (S)-Nap) mix Mix in Solvent (Methanol/Toluene) racemic->mix amine This compound amine->mix salts Diastereomeric Salts ((R,S)-Salt + (S,S)-Salt) mix->salts crystallize Cool & Crystallize salts->crystallize filtration Filtration crystallize->filtration solid Solid: Less Soluble (S,S)-Salt filtration->solid Crystals liquid Mother Liquor: More Soluble (R,S)-Salt filtration->liquid Filtrate acidify_solid Acidify (HCl) & Extract solid->acidify_solid basify_liquid Acidify & Basify (Recover (R)-Nap) liquid->basify_liquid Optional Racemization s_nap (S)-Naproxen (Product) acidify_solid->s_nap s_amine Recovered (S)-Amine acidify_solid->s_amine

Caption: Workflow for Naproxen resolution.

Part 2: this compound as a Chiral Auxiliary

Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation diastereoselectively.[9] After the desired stereocenter is created, the auxiliary is removed and can be recovered. This strategy is particularly powerful for reactions involving the formation of enolates, such as asymmetric alkylations.

The general workflow involves:

  • Attachment: Covalently attaching the chiral auxiliary (e.g., this compound) to a prochiral substrate (e.g., a propionic acid derivative) to form a chiral amide.

  • Diastereoselective Reaction: Generating a metal enolate from the chiral amide. The steric bulk and coordinating properties of the auxiliary create a highly ordered, rigid transition state that blocks one face of the enolate from attack by an electrophile.

  • Cleavage: Removing the auxiliary under conditions that do not racemize the newly formed stereocenter to yield the enantiomerically enriched product.

Application Example: Asymmetric Synthesis of an α-Alkylated Carboxylic Acid

α-Alkylated carboxylic acids are prevalent structural motifs in many pharmaceuticals, including the profen class of NSAIDs. The use of a chiral amine auxiliary allows for the direct and highly controlled introduction of an alkyl group at the α-position of a carboxylic acid precursor.

Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative

This protocol details the synthesis of an enantiomerically enriched 2-arylpropionic acid precursor via diastereoselective alkylation of an amide derived from this compound.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Sulfuric acid (6M H₂SO₄)

Step 1: Synthesis of the Chiral Amide

  • In a flame-dried, argon-purged flask, dissolve 5.0 g of this compound and 1.2 equivalents of triethylamine in 50 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting N-((S)-1-(m-tolyl)ethyl)propanamide by column chromatography.

Step 2: Diastereoselective Alkylation

  • In a flame-dried, argon-purged flask, dissolve the chiral amide from Step 1 in 60 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.1 equivalents of LDA solution via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Add 1.2 equivalents of benzyl bromide dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated amide from Step 2 in a mixture of THF and 6M H₂SO₄ (1:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over MgSO₄.

  • Concentrate under reduced pressure and purify by chromatography to yield the enantiomerically enriched (S)-2-phenyl-3-methylbutanoic acid. The this compound can be recovered from the aqueous layer by basification and extraction.

Data Presentation:

ParameterDescriptionTypical Value
Substrate N-((S)-1-(m-tolyl)ethyl)propanamide-
Base Lithium diisopropylamide (LDA)-
Electrophile Benzyl bromide-
Diastereomeric Ratio (dr) Determined after alkylation>95:5
Yield of Alkylated Amide Isolated yield80-90%
Enantiomeric Excess (ee) Final carboxylic acid product>90%

Table 2: Representative data for asymmetric alkylation.

Visualization of the Asymmetric Alkylation Mechanism:

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage amine_aux This compound (Chiral Auxiliary) chiral_amide Chiral Amide amine_aux->chiral_amide acid_chloride Propionyl Chloride acid_chloride->chiral_amide enolate Chelated (Z)-Enolate (LDA, -78°C) chiral_amide->enolate Deprotonation alkylated_amide Alkylated Amide (High d.r.) enolate->alkylated_amide Face-selective Alkylation electrophile Electrophile (BnBr) electrophile->alkylated_amide hydrolysis Acid Hydrolysis (H₂SO₄, Heat) alkylated_amide->hydrolysis final_product Enantiopure α-Alkylated Acid hydrolysis->final_product recovered_aux Recovered Auxiliary hydrolysis->recovered_aux

Caption: Mechanism of chiral auxiliary-directed alkylation.

Safety and Handling of this compound

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause skin irritation and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile chiral reagent for the enantioselective synthesis of pharmaceuticals. Its application as a resolving agent provides a robust and scalable method for separating racemic mixtures, exemplified by the resolution of Naproxen. Furthermore, its use as a chiral auxiliary offers a powerful strategy for controlling stereochemistry in C-C bond formation, enabling the asymmetric synthesis of complex chiral building blocks. The protocols and principles outlined in this guide demonstrate the practical utility of this compound, equipping researchers and drug development professionals with the knowledge to leverage this reagent for the efficient production of enantiomerically pure active pharmaceutical ingredients.

References

Applications of (S)-1-(m-Tolyl)ethanamine in Organic Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of (S)-1-(m-Tolyl)ethanamine, a versatile chiral amine, in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of reactions to offer a comprehensive understanding of the principles, practical protocols, and mechanistic insights that underpin its use. We will delve into its critical roles as a chiral resolving agent, a foundational building block for chiral ligands, and a key component in asymmetric synthesis.

Introduction: The Significance of this compound

This compound belongs to a class of chiral benzylic amines that are instrumental in the synthesis of enantiomerically pure compounds. The presence of a stereogenic center adjacent to the aromatic ring and the amine functionality makes it a powerful tool for inducing chirality in a variety of transformations. The meta-methyl group on the tolyl ring can subtly influence the steric and electronic properties of the molecule compared to its ortho and para isomers, which can be advantageous in certain applications. Its primary utility stems from its ability to form diastereomeric interactions, either transiently or as stable intermediates, which allows for the separation of enantiomers or the diastereoselective formation of new stereocenters.

I. Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation

One of the most established and industrially relevant applications of this compound is in the resolution of racemic carboxylic acids. This classical method relies on the principle that enantiomers react with a chiral resolving agent to form a pair of diastereomers, which possess different physical properties, most notably solubility.[1] This difference in solubility allows for their separation by fractional crystallization.

Mechanistic Principle

The reaction of a racemic carboxylic acid, (±)-R-COOH, with an enantiomerically pure amine, such as this compound, results in the formation of two diastereomeric salts: [(R)-R-COO⁻][(S)-amine-H⁺] and [(S)-R-COO⁻][(S)-amine-H⁺]. Due to their different three-dimensional arrangements, these salts exhibit distinct crystal packing and solvation energies, leading to differential solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The enantiomerically enriched carboxylic acid can then be liberated from the isolated salt by treatment with an acid.

Caption: Workflow for chiral resolution of a racemic carboxylic acid.

Protocol: Resolution of Racemic Ibuprofen

This protocol provides a general procedure for the resolution of a common non-steroidal anti-inflammatory drug (NSAID), ibuprofen, using this compound. It is important to note that optimization of solvent, temperature, and concentration is often necessary for different substrates.[2][3]

Materials:

  • Racemic ibuprofen

  • This compound

  • Methanol (or other suitable solvent like ethanol or isopropanol)

  • Hydrochloric acid (e.g., 2 M HCl)

  • Sodium hydroxide (e.g., 2 M NaOH)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of warm methanol.

    • In a separate container, dissolve this compound (0.5 eq) in a small amount of methanol.

    • Slowly add the amine solution to the ibuprofen solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • The enantiomeric excess (e.e.) of the carboxylic acid in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral HPLC.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to maximize the recovery of the purified salt.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the diastereomerically pure salt in a mixture of water and ethyl acetate.

    • Acidify the mixture with 2 M HCl until the pH is approximately 1-2.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the acidification step can be basified with 2 M NaOH to a pH of 10-11 to recover the this compound.

    • Extract the aqueous layer with a suitable organic solvent, dry the organic extract, and concentrate to recover the chiral amine, which can often be reused.

Parameter Typical Range/Value Notes
Molar Ratio (Amine:Acid) 0.5 - 1.0Using a sub-stoichiometric amount of the resolving agent can be more efficient.
Crystallization Temperature 0 - 25 °CSlower cooling generally leads to higher diastereomeric purity.
Solvent Methanol, Ethanol, IsopropanolThe choice of solvent is critical and must be determined empirically.
Expected Diastereomeric Excess >90% after one crystallizationCan be improved by recrystallization.

II. This compound as a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product. This compound can be used to form chiral imines or amides, which can then undergo diastereoselective reactions.

Application in Diastereoselective Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. By using a chiral amine like this compound, the reaction can be rendered diastereoselective, leading to the formation of enantiomerically enriched α-amino acids after removal of the auxiliary.[4]

Reaction Scheme:

Caption: Diastereoselective Strecker synthesis workflow.

Protocol: Asymmetric Synthesis of an α-Amino Acid Precursor

This protocol outlines a general procedure for the diastereoselective Strecker reaction using this compound.

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • This compound

  • Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)

  • Methanol

  • Glacial acetic acid

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to form the chiral imine in situ.

  • Cyanide Addition:

    • Cool the reaction mixture to 0 °C.

    • In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water (if using KCN). If using TMSCN, it can be added directly.

    • Slowly add the cyanide source to the imine solution.

    • Add glacial acetic acid (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Quench the reaction by adding water.

    • Extract the product with diethyl ether (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diastereomeric α-aminonitriles.

  • Analysis and Separation:

    • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC.

    • The diastereomers can often be separated by column chromatography.

  • Hydrolysis and Auxiliary Removal:

    • The separated α-aminonitrile can be hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to yield the corresponding α-amino acid and recover the chiral auxiliary.

III. Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound is a valuable precursor for the synthesis of more complex chiral ligands used in asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. A common class of ligands derived from chiral amines are Schiff bases (imines).

Preparation of Chiral Schiff Base (Salen-type) Ligands

Schiff base ligands are readily prepared by the condensation of a primary amine with an aldehyde or ketone.[5][6] When a chiral amine like this compound is used, a chiral Schiff base is formed.

General Reaction for Schiff Base Formation:

References

Application Notes and Protocols: (S)-1-(m-Tolyl)ethanamine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-1-(m-Tolyl)ethanamine in Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis. This compound has emerged as a versatile and indispensable chiral building block in this pursuit. Its utility stems from its robust chemical nature and the strategic placement of the methyl group on the phenyl ring, which imparts unique steric and electronic properties. These attributes are pivotal in two primary applications: as a highly effective chiral resolving agent for racemic acids and as a foundational chiral amine for the construction of more complex stereochemically defined molecules. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this compound, complete with detailed, field-proven protocols for its use and analysis.

Physicochemical and Safety Data

A thorough understanding of the physical and safety properties of a chiral building block is paramount for its effective and safe handling in a laboratory setting. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 138457-18-8
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to light yellow liquid or solid[Sigma-Aldrich]
Boiling Point ~205 °C (lit.)[ChemicalBook]
Density ~0.95 g/mL at 25 °C (lit.)[Sigma-Aldrich]
Refractive Index (n20/D) ~1.521 (lit.)[ChemicalBook]
Storage Temperature 2-8°C under an inert atmosphere[Sigma-Aldrich]
Purity (typical) ≥95%

Safety Information: this compound is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Application I: Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation

One of the most powerful and widely used applications of this compound is in the separation of enantiomers of racemic carboxylic acids through the formation of diastereomeric salts.[2][3][4] The principle lies in the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] The less soluble diastereomer crystallizes out of the solution, and subsequent acidification liberates the desired enantiomerically enriched acid.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol details the resolution of racemic ibuprofen as a representative example.

Materials:

  • Racemic ibuprofen

  • This compound

  • Methanol

  • Diethyl ether

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Methodology:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol. Warm the solution gently on a hot plate to ensure complete dissolution. In a separate beaker, dissolve an equimolar amount of this compound (6.55 g) in 20 mL of methanol.

  • Crystallization: Slowly add the this compound solution to the warm ibuprofen solution with constant stirring. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of (S)-ibuprofen and this compound will preferentially crystallize. For optimal crystallization, the flask can be placed in an ice bath for 1-2 hours after it has reached room temperature.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enriched Acid: Transfer the collected crystals to a separatory funnel containing 100 mL of diethyl ether and 50 mL of 2 M HCl. Shake the funnel vigorously, allowing the layers to separate. The protonated amine will move to the aqueous layer, while the enantiomerically enriched ibuprofen will remain in the ether layer.

  • Work-up: Separate the ether layer and wash it sequentially with 50 mL of water and 50 mL of saturated NaHCO₃ solution. Dry the ether layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield (S)-ibuprofen.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the recovered ibuprofen should be determined using chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Purification cluster_2 Analysis racemic_acid Racemic Acid in Solvent mixture Diastereomeric Salt Mixture racemic_acid->mixture chiral_amine This compound chiral_amine->mixture crystallization Fractional Crystallization mixture->crystallization crystals Less Soluble Diastereomer Crystals crystallization->crystals mother_liquor Mother Liquor (More Soluble Diastereomer) crystallization->mother_liquor filtration Filtration crystals->filtration liberation Liberation of Enriched Acid (Acidification) filtration->liberation extraction Solvent Extraction liberation->extraction purified_acid Enantiomerically Enriched Acid extraction->purified_acid analysis Chiral HPLC/NMR Analysis purified_acid->analysis

Caption: Workflow for the resolution of a racemic acid.

Application II: Synthesis of this compound via Asymmetric Reductive Amination

For laboratories that require larger quantities or specialized derivatives, the in-house synthesis of this compound is a viable option. Asymmetric reductive amination of the corresponding ketone, m-methylacetophenone, is a highly efficient and stereoselective method.[6][7][8][9] This approach typically involves the in-situ formation of an imine, which is then asymmetrically reduced to the desired chiral amine.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is adapted from established procedures for the asymmetric reductive amination of acetophenone derivatives.[10][11]

Materials:

  • m-Methylacetophenone

  • Ammonium formate or ammonia

  • Chiral catalyst (e.g., a Noyori-type ruthenium catalyst)

  • Formic acid or a hydrogen source (e.g., H₂)

  • Anhydrous solvent (e.g., methanol, isopropanol)

  • Standard Schlenk line or glovebox for handling air-sensitive reagents

  • High-pressure reactor (if using H₂)

  • Standard work-up reagents (e.g., diethyl ether, saturated NaHCO₃ solution, anhydrous MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reactor or a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ruthenium catalyst (e.g., 0.01 mol%).

  • Addition of Reagents: To the reactor, add anhydrous methanol (50 mL), m-methylacetophenone (5.0 g), and a large excess of ammonium formate (e.g., 5-10 equivalents) as the amine source and reducing agent.

  • Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in diethyl ether (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Reaction Scheme for Asymmetric Reductive Amination

G ketone m-Methylacetophenone imine Imine Intermediate ketone->imine + amine_source Amine Source (e.g., NH₃) amine_source->imine - H₂O product This compound imine->product + catalyst [Chiral Catalyst] Hydrogen Source catalyst->product

Caption: Asymmetric synthesis of this compound.

Quality Control: Determination of Enantiomeric Excess

The accurate determination of the enantiomeric excess (ee) is critical to validate the success of a chiral resolution or an asymmetric synthesis.[12] Two primary methods are employed for this purpose: chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Chiral HPLC Analysis

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[13][14][15][16][17] The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation.

Typical HPLC Conditions:

ParameterCondition
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy provides a rapid and convenient method for determining enantiomeric excess without the need for chromatographic separation.[18][19][20] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample of the chiral amine. The CSA forms transient diastereomeric complexes with the enantiomers of the amine, which have slightly different chemical shifts in the NMR spectrum.

Protocol for NMR Analysis:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Addition of CSA: Add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP), to the NMR tube.

  • Analysis: Gently shake the tube to ensure mixing and acquire the ¹H NMR spectrum. The signals corresponding to a specific proton (e.g., the methine proton or the methyl protons of the ethyl group) of the two enantiomers will be split into two distinct peaks or sets of peaks.

  • Calculation of ee: The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomeric complexes. ee (%) = [|Integral(S) - Integral(R)| / (Integral(S) + Integral(R))] x 100.

Conclusion

This compound is a cornerstone chiral building block with significant applications in the synthesis of enantiomerically pure compounds. Its efficacy as a resolving agent and its utility as a synthetic precursor make it a valuable tool for researchers in drug discovery and development. The protocols and analytical methods detailed in this guide provide a comprehensive framework for the successful application of this compound in the laboratory. Adherence to these methodologies, coupled with a strong understanding of the underlying chemical principles, will enable scientists to leverage the full potential of this important chiral amine.

References

Application Note & Protocols: Synthesis of C₂-Symmetric and P,N-Chiral Ligands from (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides researchers, chemists, and drug development professionals with detailed protocols for the synthesis of valuable chiral ligands derived from the readily available precursor, (S)-1-(m-Tolyl)ethanamine. We present two robust synthetic pathways: the formation of chiral Schiff base (imine) ligands through condensation chemistry and the synthesis of aminophosphine ligands. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles. All protocols are designed as self-validating systems, incorporating in-process controls and detailed characterization steps. This document serves as a practical guide for leveraging a common chiral amine to generate bespoke ligands for applications in asymmetric catalysis and coordination chemistry.

Introduction: The Strategic Value of this compound in Ligand Design

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis.[1] Metal-catalyzed asymmetric synthesis, in particular, has emerged as a powerful strategy, with its success being highly dependent on the efficacy of the chiral ligands employed.[2] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[3]

This compound is an attractive chiral building block for ligand synthesis due to several key features:

  • Stereochemical Purity: It is commercially available in high enantiomeric purity.

  • Structural Motifs: It possesses a primary amine for straightforward derivatization and a stereogenic center adjacent to an aromatic ring, which provides steric bulk and potential for π-stacking interactions.

  • Versatility: The primary amine is a versatile functional handle that can be readily converted into a wide array of coordinating groups, including imines and aminophosphines.

This guide will focus on two fundamental transformations of this compound into two distinct classes of powerful chiral ligands.

Synthesis of Chiral Schiff Base (Imine) Ligands

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[4] These compounds are exceptionally versatile ligands, often used in the preparation of metal complexes for catalysis and biological studies.[5][6] The formation reaction is a reversible nucleophilic addition-elimination, and to drive the equilibrium toward the imine product, the water by-product must be removed.[7] This is typically achieved either azeotropically with a Dean-Stark apparatus or by using a dehydrating agent.

The protocol below details the synthesis of a chiral Schiff base from this compound and salicylaldehyde. The resulting N-(salicylidene) ligand is a classic bidentate ligand capable of coordinating to metal centers through the imine nitrogen and the phenolic oxygen.

Experimental Protocol: Synthesis of (S)-N-(2-hydroxybenzylidene)-1-(m-tolyl)ethanamine

This protocol describes the reaction of this compound with salicylaldehyde.

Reagent/MaterialFormulaM.W. ( g/mol )Moles (mmol)AmountSupplier
This compoundC₉H₁₃N135.2110.01.35 gCrysdot
SalicylaldehydeC₇H₆O₂122.1210.01.22 g (1.05 mL)Merck
Anhydrous EthanolC₂H₅OH46.07-50 mL-
Anhydrous MgSO₄MgSO₄120.37-~2 g-
Round-bottom flask---100 mL-
Magnetic stirrer & stir bar-----
Reflux condenser-----
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.35 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the solution at room temperature until the amine is fully dissolved.

  • Addition of Aldehyde: Add salicylaldehyde (1.22 g, 10.0 mmol) dropwise to the stirred solution. A color change to yellow is typically observed.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting yellow oil or solid is the crude product.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol. If it remains an oil, purification by flash column chromatography on silica gel is recommended.[8]

  • Characterization:

    • FT-IR: Look for the appearance of the C=N (imine) stretch around 1625 cm⁻¹ and the disappearance of the N-H stretches from the primary amine.[5]

    • ¹H & ¹³C NMR: Confirm the structure of the product. The imine proton (-CH=N-) typically appears as a singlet around 8-9 ppm.

    • Polarimetry: Measure the specific rotation to confirm the retention of chirality.[8]

Synthesis Workflow: Chiral Schiff Base Formation

Schiff_Base_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep Dissolve this compound in Anhydrous Ethanol add Add Salicylaldehyde Dropwise prep->add Stirring reflux Reflux for 2-4h (Monitor by TLC) add->reflux cool Cool to RT reflux->cool evap Solvent Evaporation cool->evap purify Recrystallization or Column Chromatography evap->purify char FT-IR, NMR, Polarimetry purify->char Pure Product

Caption: Workflow for chiral Schiff base synthesis.

Synthesis of Chiral Aminophosphine Ligands

Chiral phosphine ligands are arguably the most successful class of ligands in asymmetric catalysis.[9][] The phosphorus atom's electronic and steric properties can be finely tuned. Aminophosphine ligands, which contain a P-N bond, are readily synthesized from chiral amines and chlorophosphines.[11] The synthesis must be conducted under strictly anhydrous and inert conditions (e.g., Nitrogen or Argon atmosphere) using Schlenk techniques, as phosphines are susceptible to oxidation and chlorophosphines are highly moisture-sensitive.[12]

The protocol below describes the synthesis of a P,N-ligand by reacting this compound with chlorodiphenylphosphine. A tertiary amine base, such as triethylamine, is required to act as a scavenger for the HCl generated during the reaction.

Experimental Protocol: Synthesis of (S)-N-(diphenylphosphino)-1-(m-tolyl)ethanamine
Reagent/MaterialFormulaM.W. ( g/mol )Moles (mmol)AmountNotes
This compoundC₉H₁₃N135.2110.01.35 g-
ChlorodiphenylphosphineC₁₂H₁₀ClP220.6410.02.21 g (1.85 mL)Highly corrosive, moisture sensitive
Triethylamine (Et₃N)C₆H₁₅N101.1911.01.11 g (1.52 mL)Distill from CaH₂ before use
Anhydrous TolueneC₇H₈92.14-60 mLDry, degassed
Schlenk flask---100 mLFlame-dried under vacuum
Syringes, Cannula-----
  • Inert Atmosphere Setup: Assemble and flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill the flask with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation: In the Schlenk flask, dissolve this compound (1.35 g, 10.0 mmol) and freshly distilled triethylamine (1.11 g, 11.0 mmol) in anhydrous toluene (40 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Phosphine: In a separate, dry flask under an inert atmosphere, prepare a solution of chlorodiphenylphosphine (2.21 g, 10.0 mmol) in anhydrous toluene (20 mL).

  • Slow Addition: Transfer the chlorodiphenylphosphine solution to the amine solution dropwise via a syringe or cannula over 30 minutes at 0 °C. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.

  • Work-up (under inert conditions): Filter the reaction mixture through a cannula filter or a Schlenk frit to remove the Et₃N·HCl precipitate. Wash the precipitate with a small amount of anhydrous toluene.

  • Isolation: Concentrate the combined filtrate under vacuum to obtain the crude aminophosphine ligand, typically as a viscous oil or solid.

  • Purification: The product is often used without further purification. If necessary, it can be purified by chromatography on deactivated silica gel under an inert atmosphere.

  • Characterization:

    • ³¹P NMR: This is the most critical characterization technique. Expect a single resonance confirming the P-N bond formation.

    • ¹H & ¹³C NMR: Confirm the overall structure.

    • Mass Spectrometry: Confirm the molecular weight of the final product.

Synthesis Workflow: Chiral Aminophosphine Formation

Phosphine_Synthesis cluster_setup Inert Setup (Ar/N₂) cluster_reaction Reaction cluster_workup Inert Work-up cluster_analysis Characterization setup Flame-dry Schlenk flask reagents Add (S)-amine, Et₃N, and Anhydrous Toluene setup->reagents cool Cool to 0 °C reagents->cool add_p Add Ph₂PCl solution dropwise over 30 min cool->add_p stir Warm to RT Stir 12-16h add_p->stir filter Filter to remove Et₃N·HCl salt stir->filter Precipitate forms evap Concentrate filtrate under vacuum filter->evap char ³¹P NMR, ¹H NMR, Mass Spec evap->char Crude Product

Caption: Workflow for chiral aminophosphine synthesis.

Conclusion and Outlook

This compound serves as a robust and versatile platform for the development of valuable chiral ligands. The protocols detailed herein for the synthesis of Schiff base and aminophosphine ligands are scalable, reproducible, and utilize standard laboratory techniques. The resulting ligands can be screened in a variety of asymmetric catalytic transformations, such as reductions, alkylations, and cross-coupling reactions, providing a direct and cost-effective route to enantiomerically enriched products. Further derivatization of these ligand backbones offers limitless possibilities for fine-tuning steric and electronic properties to meet the specific demands of a given catalytic challenge.

References

Application Notes & Protocols: Derivatization of (S)-1-(m-Tolyl)ethanamine for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-1-(m-Tolyl)ethanamine in Chiral Chemistry

This compound is a chiral primary amine that serves as a critical building block and resolving agent in modern organic and medicinal chemistry.[1][2] Its utility stems from its enantiomerically pure nature, which is leveraged to induce chirality, separate racemic mixtures, and synthesize complex, stereochemically defined molecules.[1] Chiral amines are foundational to the synthesis of numerous pharmaceuticals and agrochemicals, with a significant percentage of small-molecule drugs containing a chiral amine fragment.[3][4]

The derivatization of this compound is a key strategy to unlock its full potential in various applications. By converting the primary amine into a diastereomeric derivative, researchers can achieve several critical objectives:

  • Determination of Enantiomeric Purity and Absolute Configuration: Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) often cannot distinguish between enantiomers.[5] Derivatization with a chiral derivatizing agent (CDA) converts the enantiomeric pair into diastereomers, which possess distinct physical and chemical properties, allowing for their separation and quantification.[5][6]

  • Enhancement of Chromatographic Resolution: The formation of diastereomeric derivatives can significantly improve the separation of enantiomers on achiral stationary phases in HPLC.[7][8][9]

  • Creation of Chiral Auxiliaries for Asymmetric Synthesis: The amine can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction.[10] This process, known as asymmetric induction, is a cornerstone of enantioselective synthesis.[11]

This guide provides an in-depth exploration of the derivatization of this compound for two primary applications: the determination of enantiomeric purity via NMR spectroscopy using Mosher's acid and the enhancement of enantiomeric resolution in HPLC using Marfey's reagent.

Part 1: Determination of Absolute Configuration and Enantiomeric Excess using Mosher's Amide Analysis

One of the most reliable and widely used methods for determining the absolute configuration and enantiomeric excess of chiral amines is through the formation of Mosher's amides.[12][13] This technique involves reacting the amine with the enantiomerically pure acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[5][14]

The Underlying Principle: Anisotropic Effects in NMR

The rationale behind Mosher's method lies in the magnetic anisotropy of the phenyl group in the MTPA moiety. When the (S)-amine is derivatized with both (R)- and (S)-Mosher's acid chloride, two distinct diastereomeric amides are formed. In the resulting amides, the bulky phenyl and trifluoromethyl groups of the Mosher's reagent adopt a preferred conformation to minimize steric hindrance. This fixed orientation places the protons of the original amine in different regions of the magnetic field generated by the phenyl ring of the Mosher's reagent. Protons situated in the shielding cone of the phenyl ring will experience an upfield shift (lower δ value) in the ¹H NMR spectrum, while those outside the cone will be deshielded and shifted downfield (higher δ value). By comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric amides, the absolute configuration of the amine can be confidently assigned.[12][15]

Workflow for Mosher's Amide Analysis

cluster_0 Preparation of (R)-MTPA Amide cluster_1 Preparation of (S)-MTPA Amide cluster_2 Analysis S_Amine_R This compound Reaction_R React in NMR Tube S_Amine_R->Reaction_R R_Mosher (R)-Mosher's Acid Chloride R_Mosher->Reaction_R Pyridine_R Pyridine (Base) Pyridine_R->Reaction_R Solvent_R Anhydrous CDCl3 Solvent_R->Reaction_R R_Amide (S,R)-Mosher's Amide Reaction_R->R_Amide NMR Acquire ¹H and ¹⁹F NMR Spectra R_Amide->NMR S_Amine_S This compound Reaction_S React in NMR Tube S_Amine_S->Reaction_S S_Mosher (S)-Mosher's Acid Chloride S_Mosher->Reaction_S Pyridine_S Pyridine (Base) Pyridine_S->Reaction_S Solvent_S Anhydrous CDCl3 Solvent_S->Reaction_S S_Amide (S,S)-Mosher's Amide Reaction_S->S_Amide S_Amide->NMR Analysis Compare Chemical Shifts (Δδ = δS - δR) NMR->Analysis Conclusion Determine Absolute Configuration and Enantiomeric Excess Analysis->Conclusion

Caption: Workflow for Mosher's acid analysis of a chiral amine.

Detailed Protocol: Mosher's Amide Synthesis and NMR Analysis

This protocol outlines the procedure for the derivatization of this compound with both enantiomers of Mosher's acid chloride for subsequent NMR analysis.[13]

Materials:

  • This compound (approx. 5 mg, ~0.037 mmol)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes (2)

  • Standard laboratory glassware

Safety Precautions: this compound and its derivatives may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[16] Mosher's acid chloride is corrosive and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[17][18][19]

Procedure:

A. Preparation of the (S,R)-Mosher's Amide:

  • In a clean, dry NMR tube, dissolve approximately 2.5 mg of this compound in 0.5 mL of anhydrous CDCl₃.

  • Add a small excess of anhydrous pyridine (approx. 5-10 µL). Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Cap the NMR tube and gently agitate to ensure thorough mixing. The reaction is typically rapid and proceeds to completion at room temperature within 30-60 minutes.[20]

B. Preparation of the (S,S)-Mosher's Amide:

  • In a separate, clean, dry NMR tube, repeat steps 1-4 using (S)-Mosher's acid chloride.

C. NMR Analysis:

  • Acquire ¹H NMR and ¹⁹F NMR spectra for both the (S,R)- and (S,S)-Mosher's amide samples.

  • Carefully assign the signals corresponding to the protons of the 1-(m-Tolyl)ethanamine moiety in both spectra.

  • Create a table to compare the chemical shifts (δ) of the assigned protons in both diastereomers.

  • Calculate the difference in chemical shifts (Δδ = δS - δR) for each corresponding proton.

  • Based on the established Mosher's model, the sign of the Δδ values will allow for the unambiguous assignment of the absolute configuration.[15]

  • The enantiomeric excess (ee) can be determined by integrating the well-resolved signals of the two diastereomers in the NMR spectrum of the derivative formed from a single enantiomer of Mosher's acid chloride and a non-racemic sample of the amine.

Parameter(S,R)-Diastereomer(S,S)-DiastereomerΔδ (δS - δR)
Reagents (S)-Amine + (R)-Mosher's Acid Chloride(S)-Amine + (S)-Mosher's Acid Chloride
δ (CH₃ of amine) Hypothetical ValueHypothetical ValueHypothetical Value
δ (CH of amine) Hypothetical ValueHypothetical ValueHypothetical Value
δ (Aromatic H) Hypothetical ValueHypothetical ValueHypothetical Value

Part 2: Enantiomeric Resolution via HPLC using Marfey's Reagent

For the separation and quantification of enantiomers by HPLC, derivatization with a suitable chiral agent is often necessary, especially when using achiral stationary phases.[21] Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly effective chiral derivatizing agent for primary and secondary amines.[7][22]

The Underlying Principle: Diastereomer Formation and Chromatographic Separation

Marfey's reagent reacts with the primary amine group of this compound under mild alkaline conditions to form stable diastereomeric adducts.[22] The resulting diastereomers have different three-dimensional structures and, consequently, different affinities for the stationary phase of the HPLC column. This difference in interaction leads to different retention times, allowing for their separation and quantification.[8][23] The dinitrophenyl chromophore in Marfey's reagent also provides a strong UV absorbance, facilitating sensitive detection.[22]

Workflow for Derivatization with Marfey's Reagent for HPLC Analysis

cluster_0 Derivatization Reaction cluster_1 Sample Preparation & Analysis Amine_Sample This compound Solution Reaction Incubate at 40°C Amine_Sample->Reaction Marfey Marfey's Reagent in Acetone Marfey->Reaction Base Triethylamine (TEA) in Water Base->Reaction Quench Quench with Acid (e.g., HCl) Reaction->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into HPLC System Dilute->Inject Analysis Separate and Quantify Diastereomers Inject->Analysis

Caption: Workflow for derivatization with Marfey's reagent.

Detailed Protocol: Derivatization with Marfey's Reagent and HPLC Analysis

This protocol provides a general method for the derivatization of this compound with Marfey's reagent for subsequent HPLC analysis.[8]

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

  • Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl), 1M

  • HPLC grade water and acetonitrile

  • Vials for reaction and HPLC analysis

Procedure:

  • Prepare a 20 mM solution of Marfey's reagent in acetone.

  • Prepare a 0.5 M solution of triethylamine (TEA) in water.

  • In a reaction vial, combine the following:

    • 100 µL of the this compound solution.

    • 200 µL of the 20 mM Marfey's reagent solution.

    • 50 µL of the 0.5 M TEA solution to initiate the reaction.

  • Incubate the reaction mixture at 40°C for 1 hour in the dark.

  • Quench the reaction by adding 50 µL of 1M HCl.

  • Dilute the sample to an appropriate concentration with the initial mobile phase of the HPLC method.

  • Inject the sample into the HPLC system equipped with a suitable reverse-phase column (e.g., C18) and a UV detector set to an appropriate wavelength (typically around 340 nm).

  • Develop a suitable gradient elution method, typically using a mixture of water (with an acidic modifier like trifluoroacetic acid) and acetonitrile, to achieve baseline separation of the diastereomers. The elution order of the L- and D-diastereomers can vary depending on the specific amino acid and chromatographic conditions.[23][24]

Broader Applications in Asymmetric Synthesis

Beyond analytical applications, derivatives of this compound are valuable as chiral auxiliaries in asymmetric synthesis.[10][25] In this role, the chiral amine is temporarily attached to a prochiral substrate. The steric and electronic properties of the tolyl group then direct the approach of a reagent from a specific face, leading to the formation of one enantiomer of the product in excess.[1] After the stereoselective transformation, the chiral auxiliary can be cleaved and recovered. This strategy is widely employed in the synthesis of complex molecules, such as the macrolide cytovaricin.[10] Furthermore, derivatives of similar chiral amines are used as ligands in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that promotes enantioselective reactions.[3][26][27]

Conclusion

The derivatization of this compound is a versatile and powerful tool for researchers in organic chemistry and drug development. By converting this chiral amine into diastereomeric amides or other adducts, it is possible to determine its absolute configuration and enantiomeric purity with high confidence using NMR spectroscopy, as exemplified by the Mosher's amide analysis. Furthermore, derivatization with reagents like Marfey's reagent enables the robust separation and quantification of enantiomers by HPLC. The principles and protocols outlined in this guide provide a solid foundation for the effective application of this compound derivatization in a variety of research settings, from analytical characterization to the strategic design of complex, enantiomerically pure molecules.

References

Application Note & Protocol: Large-Scale Synthesis and Purification of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-1-(m-Tolyl)ethanamine in Modern Chemistry

This compound is a chiral primary amine that serves as a crucial building block and chiral auxiliary in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structural motif is present in numerous biologically active compounds, where stereochemistry dictates efficacy and safety.[3] Consequently, the development of robust, scalable, and economically viable methods for producing this intermediate in high enantiomeric purity is of paramount importance for drug development and manufacturing professionals.[2]

This guide provides a detailed technical overview of two primary strategies for the large-scale synthesis of this compound: direct asymmetric synthesis and classical chiral resolution. We will delve into the causality behind methodological choices, provide detailed, field-proven protocols, and discuss modern purification techniques suitable for industrial production.

Strategic Decision-Making: Asymmetric Synthesis vs. Chiral Resolution

The choice between a direct asymmetric synthesis and a resolution-based approach is a critical decision in process chemistry, governed by factors including cost of goods, throughput, development time, and atom economy.

  • Asymmetric Synthesis: This modern approach aims to create the desired enantiomer directly, often through catalysis. Its primary advantage is a potentially higher theoretical yield (approaching 100%) compared to resolution's maximum of 50% without a recycling step.[3]

  • Chiral Resolution: This classical method involves the synthesis of a racemic mixture, followed by separation of the enantiomers.[4] While seemingly less efficient due to the initial 50% yield limit, it often relies on simpler, less expensive reagents and well-established crystallization techniques.[5] The development of an effective racemization process for the unwanted enantiomer can make this route highly competitive and sustainable on an industrial scale.[6]

The following diagram illustrates the two divergent strategic pathways.

Synthetic_Strategies cluster_0 Starting Material cluster_1 Strategy A: Asymmetric Synthesis cluster_2 Strategy B: Resolution Pathway Start 3-Methylacetophenone AS_Step1 Direct Asymmetric Reductive Amination (DARA) Start->AS_Step1 Res_Step1 Racemic Synthesis (e.g., Leuckart Reaction) Start->Res_Step1 AS_Product This compound (High ee) AS_Step1->AS_Product Racemate Racemic (R/S)-1-(m-Tolyl)ethanamine Res_Step1->Racemate Res_Step2 Diastereomeric Salt Formation & Resolution Racemate->Res_Step2 Res_S_Product This compound Res_Step2->Res_S_Product Desired Res_R_Product (R)-1-(m-Tolyl)ethanamine (Unwanted Enantiomer) Res_Step2->Res_R_Product Unwanted Racemization Racemization Res_R_Product->Racemization Racemization->Racemate Recycle Resolution_Racemization_Cycle Racemate Racemic (R/S) Amine Feed Resolution Chiral Resolution (Crystallization) Racemate->Resolution S_Amine (S)-Amine (Product) Resolution->S_Amine Solid MotherLiquor Mother Liquor (Enriched in R-Amine) Resolution->MotherLiquor Liquid Liberation Base Treatment & Liberation of R-Amine MotherLiquor->Liberation R_Amine Crude (R)-Amine Liberation->R_Amine Racemization Racemization Unit (e.g., K-t-butoxide/DMSO) R_Amine->Racemization Racemization->Racemate Recycle to Feed SFC_Purification_Workflow Crude Crude (S)-Amine (from Synthesis) MethodDev Analytical SFC Method Development (Column & Modifier Screening) Crude->MethodDev ScaleUp Preparative SFC Scale-Up MethodDev->ScaleUp Collection Fraction Collection (UV or Mass-Directed) ScaleUp->Collection Evaporation CO₂ & Solvent Evaporation Collection->Evaporation PureProduct High Purity (S)-Amine (>99.5% ee, >99% purity) Evaporation->PureProduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization Conditions for (S)-1-(m-Tolyl)ethanamine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of (S)-1-(m-Tolyl)ethanamine via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend theoretical principles with practical, field-tested experience to help you overcome common challenges in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating this compound from its racemic mixture using diastereomeric salt crystallization?

A1: The separation of enantiomers, which have identical physical properties, is a significant challenge. Diastereomeric salt resolution overcomes this by reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or its derivatives. This acid-base reaction forms two diastereomeric salts: [(S)-amine-(+)-acid] and [(R)-amine-(+)-acid]. These diastereomers have different three-dimensional structures and, consequently, different physical properties, most importantly, solubility in a given solvent.[1] By carefully selecting the solvent and crystallization conditions, one diastereomeric salt (ideally the one containing the desired S-enantiomer) will be less soluble and will preferentially crystallize, allowing for its separation by filtration.[2]

Q2: Which chiral resolving agents are commonly used for amines like this compound?

A2: Tartaric acid and its derivatives are widely used and effective resolving agents for chiral amines.[3][4] Specifically, (+)-di-p-toluoyl-D-tartaric acid (DPTTA) is a robust choice known for forming crystalline salts with a variety of amines.[2] Other options include mandelic acid and other chiral acids.[5] The selection of the resolving agent is a critical first step and may require screening to find one that provides a significant solubility difference between the two diastereomeric salts.[6]

Q3: What are the most critical parameters to control for a successful resolution?

A3: The success of a diastereomeric salt resolution hinges on several key factors:

  • Choice of Resolving Agent: Must form a crystalline salt with a significant solubility difference between the diastereomers.[6]

  • Solvent System: The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6][7]

  • Temperature Profile: The temperature at which the salt is dissolved and the cooling rate during crystallization directly impact crystal purity and size.[8][9]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the yield and enantiomeric excess (ee).[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an explanation of potential causes and a step-by-step guide to resolving it.

Problem 1: No crystals are forming, or I'm getting an oil.

Q: I've mixed my racemic (m-Tolyl)ethanamine and the chiral resolving agent in the chosen solvent, but nothing is crystallizing, even after cooling. What should I do?

A: This is a common issue that typically points to problems with supersaturation or solvent choice.

Causality: Crystal formation requires a supersaturated solution, where the concentration of the solute exceeds its solubility limit. If the solution is not sufficiently supersaturated, or if the diastereomeric salt has very high solubility in the chosen solvent, crystallization will not occur. Oiling out happens when the solute's concentration is so high that it comes out of solution as a liquid phase instead of a solid crystal lattice.

Troubleshooting Protocol:
  • Increase Concentration:

    • Step 1: Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of the diastereomeric salt.

    • Step 2: Allow the concentrated solution to cool slowly.

  • Induce Crystallization:

    • Seeding: If you have a pure crystal of the desired diastereomeric salt, add a tiny amount to the supersaturated solution to act as a template for crystal growth.[10]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[10]

  • Solvent System Optimization: Your current solvent may be too good at solvating the salt.

    • Step 1: Solvent Screening. The cornerstone of a successful resolution is identifying the right solvent system.[6] A systematic screening process is highly recommended. Solvents with varying polarities and hydrogen-bonding capabilities should be tested.[6]

    • Step 2: Employ an Anti-Solvent. Gradually add a solvent in which the diastereomeric salt is insoluble (an "anti-solvent") to the solution until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.

Data Presentation: Solvent Screening

A structured approach to solvent screening is crucial. Below is an example of how to organize your screening results.

Resolving AgentSolvent (Class)Salt Solubility (Hot)Crystal Formation (Cold)Observations
(+)-DPTTAMethanol (Alcohol)HighNo/Low YieldSalt is likely too soluble.
(+)-DPTTAIsopropanol (Alcohol)ModerateYesPromising candidate.
(+)-DPTTAEthyl Acetate (Ester)LowYes, but precipitates too quicklyMay lead to impure crystals.
(+)-DPTTAToluene (Aromatic)LowNoInsufficient solubility.
(+)-DPTTA9:1 IPA:Water (Mixed)HighYes, slow crystallizationGood for forming large crystals.
Problem 2: The yield of the crystallized salt is very low.

Q: I am getting crystals, but the amount is too small to be practical. How can I improve the yield?

A: Low yield is often a result of the desired diastereomeric salt having relatively high solubility even at low temperatures, or an unfavorable stoichiometric ratio.

Causality: The yield is determined by the difference in the salt's solubility at the initial high temperature and the final low temperature. If this difference is small, or if a significant amount of the desired salt remains in the mother liquor, the yield will be poor.

Troubleshooting Protocol:
  • Optimize the Cooling Process:

    • Step 1: Ensure the solution is fully saturated at the higher temperature. You should have a clear solution just below the boiling point of the solvent.

    • Step 2: Lower the final cooling temperature. Cooling to 0°C or even -20°C (if the solvent allows) can significantly decrease the salt's solubility and improve yield.

  • Adjust Stoichiometry:

    • The standard approach is to use a 1:1 molar ratio of the racemic amine to the resolving agent. However, sometimes using a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the purity of the initial crop of crystals, although it will limit the theoretical maximum yield to 50% of that half. Conversely, using an excess of the resolving agent might be beneficial in some cases.[1]

  • Mother Liquor Rework:

    • Step 1: Isolate the initial crop of crystals by filtration.

    • Step 2: Concentrate the mother liquor by evaporating a portion of the solvent.

    • Step 3: Cool the concentrated mother liquor to obtain a second crop of crystals. Note that this second crop may have lower enantiomeric purity and should be analyzed separately.

Problem 3: The enantiomeric excess (ee) of my recovered this compound is poor.

Q: After isolating the crystals and liberating the free amine, chiral HPLC analysis shows a low enantiomeric excess. What is causing the contamination?

A: Poor enantiomeric excess (ee) indicates that the undesired diastereomeric salt is co-crystallizing with the desired one. This is a common and critical problem to solve.

Causality: The fundamental requirement for a successful resolution is a significant difference in solubility between the two diastereomeric salts. If this difference is not large enough in the chosen solvent, or if the crystallization is performed too quickly, both salts will precipitate.[8]

Workflow for Optimizing Enantiomeric Excess

G cluster_0 Troubleshooting Poor Enantiomeric Excess start Poor ee Detected recrystallize Recrystallize the Diastereomeric Salt start->recrystallize solvent Re-screen for a More Selective Solvent start->solvent cooling Optimize Cooling Rate start->cooling check_purity Analyze Purity (e.g., Chiral HPLC) recrystallize->check_purity solvent->check_purity slow_cool Implement Slower, Controlled Cooling cooling->slow_cool slow_cool->check_purity check_purity->start ee < 98% success High ee Achieved check_purity->success ee > 98%

Caption: A decision-making workflow for improving the enantiomeric excess.

Troubleshooting Protocol:
  • Recrystallization:

    • Step 1: Take the isolated diastereomeric salt (with poor diastereomeric excess) and redissolve it in the minimum amount of the same hot solvent.

    • Step 2: Allow the solution to cool slowly. This process enriches the less soluble diastereomer in the solid phase. One or two recrystallizations can often dramatically improve purity.

  • Optimize the Cooling Rate:

    • Causality: Rapid cooling is a primary cause of low purity.[8] It increases supersaturation too quickly, leading to the spontaneous nucleation of both diastereomers.[11][12] A slow, controlled cooling rate is essential for selective crystallization.

    • Protocol:

      • Step 1: Heat the solution to dissolve the salts completely.

      • Step 2: Allow the solution to cool slowly to room temperature (e.g., by leaving it on the benchtop, insulated).

      • Step 3: Once at room temperature, transfer the flask to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. A cooling rate of 0.2°C/min to 1°C/min is often a good starting point.[8][9]

Data Presentation: Effect of Cooling Rate
ExperimentCooling Rate (°C/min)Yield (%)Enantiomeric Excess (ee %)
15.0 (Crash Cool)8565
21.0 (Moderate)7888
30.2 (Slow)7297
  • Re-evaluate the Solvent System:

    • As mentioned, the solvent is paramount.[5][7] If recrystallization and slower cooling do not sufficiently improve the ee, a new solvent system that offers better selectivity is required. Refer back to the solvent screening protocol.

Experimental Protocol: General Diastereomeric Salt Resolution

This protocol provides a general framework. The specific solvent, temperature, and crystallization time may need to be optimized for your specific resolving agent.[2]

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic (m-Tolyl)ethanamine in the chosen solvent (e.g., isopropanol) at an elevated temperature (e.g., 60-70°C).

    • In a separate flask, dissolve 1.0 equivalent of the chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in the same solvent, heating if necessary.

    • Add the resolving agent solution to the amine solution dropwise while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Crystal formation should be observed. If not, refer to the "No Crystals" troubleshooting section.

    • Once the mixture has reached room temperature, you may further cool it in an ice bath or refrigerator for several hours to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[2]

    • Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a base (e.g., 2M NaOH) and stir until the solid dissolves. The base neutralizes the acidic resolving agent, liberating the free amine into the organic layer.[3]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the recovered amine using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Process Visualization: Diastereomeric Resolution Workflow

G racemate Racemic (R/S)-Amine salt_formation 1. Salt Formation (in hot solvent) racemate->salt_formation resolving_agent Chiral Resolving Agent (+)-Acid resolving_agent->salt_formation crystallization 2. Slow Cooling & Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid_salt Solid: Less Soluble Diastereomeric Salt [(S)-Amine-(+)-Acid] filtration->solid_salt mother_liquor Liquid: More Soluble Diastereomeric Salt [(R)-Amine-(+)-Acid] filtration->mother_liquor liberation 4. Liberation (add base) solid_salt->liberation final_product Enriched (S)-Amine liberation->final_product

Caption: The general workflow for chiral resolution via diastereomeric salt formation.

References

Technical Support Center: Synthesis of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-1-(m-Tolyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues.

Section 1: Asymmetric Reductive Amination of m-Tolyl Methyl Ketone

Asymmetric reductive amination is a primary route for synthesizing this compound directly from m-tolyl methyl ketone. This one-pot reaction, while efficient, presents challenges in yield, selectivity, and byproduct formation.[1]

FAQ 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in reductive amination can stem from several factors, from imine formation equilibrium to catalyst and reagent stability.

  • Inefficient Imine Formation: The initial equilibrium between the ketone and ammonia (or an ammonia source) to form the imine intermediate can be unfavorable.[1]

    • Causality: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.

    • Solution:

      • Water Removal: Employ a Dean-Stark apparatus or add desiccants like molecular sieves to drive the equilibrium forward.

      • pH Control: The reaction is typically optimal under weakly acidic conditions (pH 4-6). This protonates the ketone's carbonyl group, making it more electrophilic, but avoids protonating the amine nucleophile, which would render it unreactive. Using an ammonium salt like ammonium formate can serve as both the amine source and a pH buffer.[2][3]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical and can significantly impact yield.

    • Causality: Harsh reducing agents can decompose reactants or intermediates. Conversely, a reagent that is too mild may not drive the reaction to completion.

    • Solution: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃) are generally preferred over sodium borohydride (NaBH₄) for one-pot reactions.[4][5] They are milder and more selective for the iminium ion over the ketone, reducing byproduct formation.[4] For transfer hydrogenation, using formic acid or ammonium formate as the hydrogen source with an appropriate metal catalyst (e.g., Iridium-based) is highly effective.[3][5]

  • Catalyst Deactivation: Both transition metal catalysts and biocatalysts can be inhibited or deactivated.

    • Causality: The amine substrate, imine intermediate, or the final amine product can coordinate to the metal center of a catalyst and inhibit its activity.[6] Biocatalysts (enzymes) are sensitive to temperature, pH, and solvent choice.

    • Solution:

      • Metal Catalysts: Increase catalyst loading or screen different ligand systems that may be less prone to product inhibition.

      • Biocatalysts: Ensure the reaction medium (pH, co-solvents, temperature) is within the optimal range for the specific enzyme (e.g., Imine Reductase or Amine Dehydrogenase).[7]

FAQ 2: The enantiomeric excess (e.e.) of my (S)-amine is poor. How can I improve stereoselectivity?

Achieving high enantioselectivity is the central challenge of this synthesis.

  • Chiral Catalyst/Ligand Choice: The source of chirality dictates the stereochemical outcome.

    • Causality: The catalyst's chiral environment determines the facial selectivity of the hydride attack on the imine intermediate. An ineffective catalyst or ligand will result in a near-racemic mixture.

    • Solution:

      • Transition Metal Catalysis: This is a well-established field. Screen a variety of chiral ligands (e.g., derivatives of BINAP, PHOX) with metals like Iridium, Rhodium, or Ruthenium. The choice of ligand is often substrate-dependent, and empirical screening is necessary.[8]

      • Biocatalysis: Imine reductases (IREDs) and other amine dehydrogenases (AmDHs) offer extremely high selectivity.[6][7] A wide range of commercially available enzymes and screening kits allows for the identification of a biocatalyst with the desired selectivity for the m-tolyl substrate.

  • Reaction Conditions: Temperature, solvent, and pressure can influence the transition states leading to the different enantiomers.

    • Causality: The energy difference between the diastereomeric transition states leading to the (S) and (R) products can be small. Changes in reaction parameters can alter this energy gap.

    • Solution:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by better differentiating the activation energies of the competing pathways.

      • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex. Screen a range of solvents (e.g., toluene, CH₂Cl₂, THF, alcohols) to find the optimum for your catalytic system.[8]

FAQ 3: I am observing significant formation of 1-(m-tolyl)ethanol as a byproduct. How can I minimize this?

The formation of the corresponding alcohol is a result of the direct reduction of the starting ketone.

  • Causality: This side reaction competes with the desired reduction of the imine intermediate. It is particularly problematic when using less selective reducing agents like NaBH₄, which readily reduce ketones.[4]

  • Solution:

    • Use a Selective Reducing Agent: As mentioned, NaCNBH₃ and NaB(OAc)₃H (STAB) are significantly more selective for the protonated imine (iminium ion) over the ketone.[4][5] This is the most effective solution.

    • Stepwise Procedure: First, allow the imine to form completely. Mix the m-tolyl methyl ketone and the amine source (e.g., ammonium acetate) in a solvent like methanol and stir for several hours, monitoring for imine formation via TLC or GC-MS. Once the imine has formed, add the reducing agent. This temporal separation of the two key steps minimizes the ketone's exposure to the hydride source.[5]

Troubleshooting Workflow: Asymmetric Reductive Amination

G cluster_solutions Solutions Start Problem Identified LowYield Low Yield Start->LowYield LowEE Poor Enantioselectivity (e.e.) Start->LowEE Byproduct Alcohol Byproduct Start->Byproduct CheckImine Optimize Imine Formation (pH, Water Removal) LowYield->CheckImine CheckReagent Change Reducing Agent (e.g., to STAB) LowYield->CheckReagent CheckCatalyst Screen Catalysts / Increase Loading LowYield->CheckCatalyst ScreenLigands Screen Chiral Ligands / Biocatalysts LowEE->ScreenLigands OptimizeConditions Optimize Conditions (Temp, Solvent) LowEE->OptimizeConditions UseSelectiveReagent Use Imine-Selective Reducing Agent (NaCNBH₃, STAB) Byproduct->UseSelectiveReagent Stepwise Perform Stepwise Reaction (Form Imine First) Byproduct->Stepwise Sol_Imine Use Dean-Stark or a pH buffer like NH₄OAc CheckImine->Sol_Imine Sol_Reagent Switch from NaBH₄ to NaB(OAc)₃H CheckReagent->Sol_Reagent Sol_Catalyst Try different PHOX/BINAP ligands or an IRED enzyme kit CheckCatalyst->Sol_Catalyst ScreenLigands->Sol_Catalyst Sol_Conditions Lower temperature to 0°C; screen toluene vs. DCM OptimizeConditions->Sol_Conditions UseSelectiveReagent->Sol_Reagent Sol_Byproduct Adopt a stepwise protocol with STAB Stepwise->Sol_Byproduct

Caption: Troubleshooting workflow for asymmetric reductive amination.

Section 2: Diastereomeric Salt Resolution

This classical method involves reacting racemic 1-(m-Tolyl)ethanamine with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization.

FAQ 4: The separation of my diastereomeric salts is inefficient, resulting in low e.e. after liberation of the free amine. What can I optimize?

Inefficient separation is the most common failure point in a resolution protocol.

  • Causality: The solubility difference between the two diastereomeric salts may be insufficient in the chosen solvent, leading to co-crystallization. The system may also not have reached thermodynamic equilibrium.[9]

  • Solution:

    • Solvent Screening: This is the most critical variable. Screen a variety of solvents and solvent mixtures with different polarities (e.g., methanol, ethanol, isopropanol/water mixtures). A solvent that maximizes the solubility difference between the two salts is required.[9]

    • Stoichiometry of Resolving Agent: A 1:1 molar ratio is not always optimal. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the optical purity of the crystallized salt, albeit at the expense of yield in that single step.[9]

    • Equilibration Time and Temperature: Allow sufficient time for the crystallization to reach equilibrium. Stirring for extended periods (e.g., 1.5 hours or more) can be beneficial.[10] Additionally, a controlled cooling profile (slow cooling vs. crash cooling) can dramatically affect crystal purity.

    • Recrystallization: If the initial e.e. is moderate, one or two recrystallizations of the diastereomeric salt from the same or a different solvent system can significantly enhance the optical purity.

FAQ 5: My yield of the desired (S)-enantiomer is below the theoretical 50% maximum. Is this normal and can it be improved?

  • Causality: A classical resolution is fundamentally limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other 50% is the "unwanted" enantiomer.[10] Practical yields are often lower due to material losses during transfers, filtrations, and incomplete crystallization.

  • Solution:

    • Optimize Recovery: Ensure efficient recovery at each step (crystallization, filtration, and liberation of the free amine).

    • Recycle the Unwanted Enantiomer: The most effective way to overcome the 50% limit is to recover the unwanted (R)-enantiomer from the mother liquor and racemize it. This converts it back to the racemic mixture, which can then be reintroduced into the resolution process. This recycling approach can theoretically drive the overall yield towards 100%.[10]

Section 3: Purification & Analysis

FAQ 6: What are the best practices for purifying the final this compound product?

The final purification depends on the synthetic route and the nature of the impurities.

  • For Reductive Amination Products:

    • Acid-Base Extraction: An aqueous acid wash (e.g., 1M HCl) will protonate the amine product, pulling it into the aqueous layer and leaving non-basic organic impurities (like residual ketone or alcohol byproduct) in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted back into an organic solvent.

    • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities like catalyst residues or salts.

  • For Resolution Products:

    • Liberation and Extraction: After separating the diastereomeric salt, it must be dissolved in water and treated with a base (e.g., NaOH) to liberate the free amine. The amine is then extracted into an organic solvent (e.g., ether, DCM), washed, dried, and the solvent is evaporated.

    • Salt Formation for Purification: The purified free amine can be converted to its hydrochloride (HCl) salt by treatment with HCl gas or an HCl solution in a solvent like ether.[11] The resulting crystalline salt can often be purified further by recrystallization.

FAQ 7: How do I accurately determine the enantiomeric excess (e.e.) of my product?

Accurate e.e. determination is crucial for validating the success of the synthesis. Relying on optical rotation alone is insufficient and often inaccurate.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine is passed through a column with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to elute at different times.[12][13] The ratio of the peak areas gives a direct and accurate measure of the e.e.[14]

  • Chiral Gas Chromatography (GC): Similar in principle to HPLC, but used for volatile compounds. The amine is passed through a capillary column coated with a chiral stationary phase.

  • NMR Spectroscopy with Chiral Auxiliaries:

    • Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent diastereomeric mixture. In the ¹H, ¹⁹F, or ³¹P NMR spectrum, the corresponding signals for the two diastereomers will be chemically shifted, allowing for integration and e.e. calculation.[15][16]

    • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample of the amine. It forms non-covalent diastereomeric complexes, leading to the separation of signals for the two enantiomers.

Method Principle Advantages Considerations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[12]Highly accurate, widely applicable, direct analysis.Requires method development (column, mobile phase selection).[13][17]
Chiral GC Separation on a chiral column in the gas phase.High resolution for volatile amines.Amine may require derivatization to improve volatility/peak shape.
NMR with CDA Covalent formation of diastereomers with distinct NMR signals.[15]Uses standard NMR equipment, provides structural confirmation.Derivatization must go to 100% completion; agent must be pure.
NMR with CSA Non-covalent formation of diastereomeric complexes.[15]Non-destructive, simple sample preparation.Signal separation can be small and concentration/temperature dependent.

Table 1. Comparison of common analytical methods for determining enantiomeric excess.

Experimental Protocols

Protocol 1: General Asymmetric Transfer Hydrogenation

This is a representative protocol and must be adapted based on the specific catalyst and substrate.

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., an Ir-complex, 0.1-1 mol%) and the chiral ligand.

  • Add the solvent (e.g., degassed ethanol or DCM).

  • Add m-tolyl methyl ketone (1.0 equiv).

  • Add the amine and hydrogen source, typically a mixture of ammonium formate (3-5 equiv).[3]

  • Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir for 12-48 hours, monitoring by TLC or GC for the disappearance of the ketone.[3]

  • Upon completion, cool the reaction, filter off the catalyst if heterogeneous, and concentrate under reduced pressure.

  • Purify the crude product using acid-base extraction followed by distillation or chromatography.

  • Determine yield and analyze for enantiomeric excess using a validated chiral method (e.g., HPLC).

Protocol 2: General Diastereomeric Salt Resolution
  • Dissolve racemic 1-(m-Tolyl)ethanamine (1.0 equiv) in a suitable solvent (e.g., methanol, determined by screening).

  • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-Mandelic acid, 0.5-1.0 equiv) in the minimum amount of the same warm solvent.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to maximize crystallization. Stir for an extended period (e.g., 2-4 hours) to ensure equilibrium.[9]

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold solvent.

  • Dry the crystals. At this stage, a small sample should be taken, the amine liberated, and its e.e. checked. If the e.e. is insufficient, recrystallize the salt.

  • To liberate the free amine, dissolve the purified salt in water and add aqueous NaOH (e.g., 2M) until the solution is basic (pH > 12).

  • Extract the free this compound with an organic solvent (e.g., diethyl ether, 3x).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

References

Purification techniques for removing impurities from (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-1-(m-Tolyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this chiral amine. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the purification of this compound, offering explanations and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee) After Synthesis

Question: My initial synthesis of this compound has resulted in a low enantiomeric excess. What are the most effective methods to enhance the purity of the desired (S)-enantiomer?

Answer: A low initial enantiomeric excess is a common challenge. The most robust and widely used method for enhancing the enantiomeric purity of a chiral amine like this compound is diastereomeric salt crystallization .[1][2] This technique relies on the principle that diastereomers, formed by reacting the racemic or enantiomerically-enriched amine with a chiral resolving agent, have different physical properties, including solubility.[1][3]

Underlying Principle: The reaction of a racemic amine ((R)- and (S)-enantiomers) with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) results in the formation of two diastereomeric salts: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate. These diastereomers are no longer mirror images and thus exhibit different solubilities in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize, leaving the other in the mother liquor.

Recommended Protocol: Diastereomeric Salt Crystallization

  • Selection of Resolving Agent: (+)-Tartaric acid is a common and effective resolving agent for chiral amines.[1] Other options include (S)-mandelic acid.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) dissolved in the same solvent.

    • Stir the solution to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

    • Seeding with a small crystal of the desired diastereomeric salt can promote crystallization and lead to larger, more easily filterable crystals.[4]

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The enantiomeric purity of the crystallized salt can be further enhanced by recrystallization.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide solution) to deprotonate the amine.

    • Extract the free this compound with an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting Crystallization:

  • Oiling Out: If the diastereomeric salt separates as an oil instead of a crystalline solid, try using a different solvent system, a more dilute solution, or a slower cooling rate.

  • Poor Crystal Formation: Investigate different solvents or solvent mixtures. Seeding is often crucial for initiating crystallization.[4]

Issue 2: Presence of Non-chiral Impurities

Question: My sample of this compound is contaminated with non-chiral impurities from the synthesis, such as starting materials or by-products. Which purification technique is most suitable for their removal?

Answer: For the removal of non-chiral impurities with different boiling points, fractional distillation is the most effective technique.[5][6]

Underlying Principle: Fractional distillation separates compounds based on differences in their boiling points.[7] When a mixture is heated, the component with the lower boiling point will vaporize more readily. By using a fractionating column, a series of condensation and re-vaporization cycles occur, which enriches the vapor in the more volatile component.[5] This allows for a more efficient separation of liquids with close boiling points compared to simple distillation.[6][7]

Recommended Protocol: Fractional Distillation

  • Apparatus Setup:

    • Use a round-bottom flask of an appropriate size, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is dry.

  • Distillation:

    • Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

    • Heat the flask gently. The vapor will rise through the fractionating column.

    • Monitor the temperature at the top of the column. The temperature should stabilize at the boiling point of the first fraction (the impurity with the lowest boiling point).

    • Collect the fractions in separate receiving flasks. The fraction collected at the boiling point of this compound will be the purified product.

  • Vacuum Distillation (Optional): If the impurities have high boiling points or if the amine is susceptible to decomposition at atmospheric pressure, vacuum distillation is recommended to lower the boiling points of the components.

Troubleshooting Distillation:

  • Bumping: Ensure adequate boiling chips or stirring to prevent bumping (sudden, violent boiling).

  • Flooding of the Column: If the heating rate is too high, the column may flood. Reduce the heating rate to allow for proper vapor-liquid equilibrium.

  • Poor Separation: For compounds with very close boiling points, a longer fractionating column or a column with a more efficient packing material may be necessary to increase the number of theoretical plates.[5]

Issue 3: Both Enantiomeric and Non-chiral Impurities are Present

Question: My sample contains both the unwanted (R)-enantiomer and other chemical impurities. What is the best purification strategy?

Answer: A multi-step purification strategy is required. First, remove the non-chiral impurities using fractional distillation, and then resolve the enantiomers using diastereomeric salt crystallization.

Workflow Visualization:

Purification_Workflow Crude_Sample Crude this compound (with R-enantiomer and other impurities) Distillation Fractional Distillation Crude_Sample->Distillation Remove non-chiral impurities Crystallization Diastereomeric Salt Crystallization Distillation->Crystallization Resolve enantiomers Pure_Product Pure this compound Crystallization->Pure_Product Liberate free amine

Caption: Purification workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: Can I use chromatography to purify this compound?

A1: Yes, chromatography can be used, but it's often more complex and expensive for large-scale purification of enantiomers compared to crystallization.

  • Chiral Column Chromatography: This technique can directly separate enantiomers.[8] However, it requires specialized and costly chiral stationary phases and is typically used for analytical purposes or small-scale preparative separations.

  • Standard Column Chromatography (Silica Gel): This is effective for removing non-chiral impurities with different polarities but will not separate the enantiomers.

Q2: What are the typical storage conditions for purified this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and carbon dioxide.[10] Some suppliers recommend refrigeration (2-8°C).[10]

Q3: Are there any safety precautions I should take when handling this compound?

A3: Yes, it is important to handle this chemical with appropriate safety measures. It is harmful if swallowed and can cause skin and eye irritation.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or a fume hood.

Q4: How can I determine the enantiomeric excess (ee) of my purified sample?

A4: The most common and accurate method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques utilize a chiral stationary phase to separate the enantiomers, and the relative peak areas can be used to calculate the ee.

Q5: What should I do with the unwanted (R)-enantiomer?

A5: Discarding the unwanted enantiomer can be wasteful.[3] For more sustainable processes, the unwanted (R)-enantiomer can potentially be racemized and recycled back into the resolution process.[3][11] Racemization involves converting the single enantiomer back into a racemic mixture, which can then be subjected to another round of resolution.

III. Quantitative Data Summary

Purification TechniquePrimary ApplicationKey Parameters to ControlTypical Purity Achieved
Diastereomeric Salt Crystallization Enantiomeric resolutionSolvent, temperature, cooling rate, resolving agent>99% ee
Fractional Distillation Removal of non-chiral impuritiesTemperature, pressure (for vacuum), column efficiency>99% chemical purity
Chiral Chromatography Analytical or small-scale enantiomeric separationChiral stationary phase, mobile phase composition>99.5% ee

IV. Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (+)-Tartaric Acid
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in 100 mL of methanol.

  • Salt Formation: In a separate beaker, dissolve 11.1 g (1.0 molar equivalent) of (+)-tartaric acid in 50 mL of methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Cover the flask and allow it to stand at room temperature overnight. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 10 mL).

  • Recrystallization (Optional): To further improve purity, dissolve the crystals in a minimal amount of hot methanol and allow them to recrystallize as described in step 3.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in 100 mL of deionized water. While stirring, slowly add 2 M sodium hydroxide solution until the pH is >12.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a 50 mL round-bottom flask, a 20 cm Vigreux column, a condenser, and a receiving flask.

  • Charging the Flask: Add 20 g of crude this compound and a few boiling chips to the distillation flask.

  • Distillation: Heat the flask using a heating mantle.

  • Fraction Collection:

    • Discard the initial low-boiling forerun.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 205 °C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness.

  • Analysis: Analyze the collected fraction for chemical purity using GC or HPLC.

V. Logical Relationships Diagram

Logical_Relationships cluster_problem Problem Identification cluster_solution Purification Strategy cluster_outcome Desired Outcome P1 Low Enantiomeric Excess (ee) S1 Diastereomeric Salt Crystallization P1->S1 P2 Presence of Non-chiral Impurities S2 Fractional Distillation P2->S2 P3 Both Enantiomeric and Non-chiral Impurities S3 Sequential Distillation and Crystallization P3->S3 O1 High Enantiomeric Purity S1->O1 O2 High Chemical Purity S2->O2 O3 High Enantiomeric and Chemical Purity S3->O3

Caption: Decision matrix for selecting the appropriate purification strategy.

VI. References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. Retrieved from --INVALID-LINK--

  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). (R)-1-(p-Tolyl)ethanamine. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from --INVALID-LINK--

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from --INVALID-LINK--

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from --INVALID-LINK--

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Separations of Diastereomers Formed with (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving diastereomers formed with (S)-1-(m-Tolyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we address common challenges encountered during the resolution of racemic mixtures using this versatile chiral resolving agent, providing in-depth, experience-driven advice in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using this compound for chiral resolution?

A1: this compound is an enantiomerically pure amine that serves as a chiral resolving agent.[1][2] When it reacts with a racemic mixture of a chiral acid, it forms a pair of diastereomeric salts.[3][4] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physicochemical characteristics, such as different solubilities and melting points.[3][5] This difference allows for their separation through classical techniques like fractional crystallization or chromatography.[3][4] Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the enantiomerically pure acids.[4]

Q2: How do I choose an appropriate solvent for the initial diastereomeric salt crystallization?

A2: The ideal solvent is one that maximizes the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt.[6][7] A good starting point is to select a solvent where both the racemate and the resolving agent have moderate solubility.[7] It is highly recommended to screen a range of solvents with varying polarities.[6] Alcoholic solvents are often a good starting point for similar resolutions.[8]

Q3: What analytical techniques are best for determining the diastereomeric excess (d.e.) of my crystalline product?

A3: The most common and reliable methods for determining diastereomeric excess are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Diastereomers can often be separated on a standard achiral stationary phase (like C18 or silica) because they have different physical properties.[5] Chiral HPLC can also be used and may offer superior separation.[9][10]

  • NMR Spectroscopy: In the ¹H NMR spectrum, diastereomers will often exhibit distinct signals for protons near the stereogenic centers.[11][12] By integrating these separate signals, the ratio of the diastereomers, and thus the d.e., can be calculated.[11][12]

II. Troubleshooting Crystallization Issues

This section provides a systematic approach to resolving common problems encountered during the crystallization of diastereomeric salts.

Problem: No Crystallization Occurs

Q4: I've mixed my racemic acid and this compound in solution, but no crystals are forming. What should I do?

A4: The absence of crystallization is typically due to high solubility of the diastereomeric salts in the chosen solvent or issues with nucleation. Here are several troubleshooting steps:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization to begin.[8]

  • Solvent Screening: The chosen solvent may be too good at solvating the salts. Experiment with less polar solvents or solvent mixtures to decrease solubility.[8] A common technique is to use a solvent/anti-solvent system, where the salt is soluble in the "solvent" and insoluble in the "anti-solvent."[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[7]

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal to the supersaturated solution. This "seed" will act as a template for crystal growth.[6]

  • Temperature Control: Slowly cooling the solution can promote crystallization. A gradual temperature reduction is often more effective than rapid cooling, as it allows for the formation of more ordered, purer crystals.[7][8]

Problem: Oiling Out Instead of Crystallizing

Q5: My diastereomeric salt is separating as an oil, not a solid. How can I fix this?

A5: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This can happen if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[7]

  • Add More Solvent: This will lower the concentration and may prevent the oil from forming.[7]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring solid formation.[7]

  • Change the Solvent System: A different solvent or solvent mixture may promote the formation of a stable crystal lattice.

Problem: Low Yield of the Desired Diastereomer

Q6: I'm getting crystals, but the yield of the desired diastereomer is very low. What are the likely causes and solutions?

A6: Low yield can be a significant hurdle. The primary causes are often related to the solvent system or the crystallization conditions.

Potential Cause Recommended Solution
High Solubility of the Desired Salt The desired diastereomer may be too soluble in the chosen solvent.[7] Introduce an "anti-solvent" to decrease its solubility and promote precipitation.[7]
Suboptimal Solvent System The solubility difference between the two diastereomers may not be large enough in the current solvent.[8] A systematic screening of different solvents and solvent mixtures is necessary to find a system with better selectivity.[8]
Incorrect Stoichiometry While a 1:1 molar ratio of racemate to resolving agent is a common starting point, optimizing this ratio can sometimes improve the selective precipitation of the desired diastereomer.[6]
Crystallization Time Filtering too early may leave the desired product in solution, while waiting too long can lead to the co-precipitation of the undesired diastereomer.[8] Monitor crystal formation over time and perform small-scale filtrations at different intervals to find the optimal crystallization period.[8]
Problem: Low Diastereomeric Excess (d.e.)

Q7: The crystals I've isolated have a low diastereomeric excess. How can I improve the purity?

A7: Low d.e. is a clear indication of co-crystallization of the undesired diastereomer.

  • Recrystallization: This is the most common method to enhance purity. Dissolve the obtained crystals in a minimal amount of hot solvent (the same one or a different one) and allow them to slowly re-crystallize. This process often excludes the more soluble, undesired diastereomer.

  • Optimize Cooling Rate: A slow, controlled cooling process generally yields purer crystals with better separation.[8]

  • Solvent System Optimization: The selectivity of the crystallization is highly dependent on the solvent.[6] Experiment with different solvent systems to find one that maximizes the solubility difference between the diastereomers.[7]

III. Optimizing Chromatographic Separations

For cases where crystallization does not provide adequate separation, or for analytical purposes, HPLC is the method of choice.

Q8: My diastereomers are co-eluting or have very poor resolution on my achiral HPLC column. What are the first steps to improve separation?

A8: Poor resolution is a selectivity issue. You need to modify the chromatographic conditions to amplify the differences in how the two diastereomers interact with the stationary and mobile phases.[5]

  • Modify the Mobile Phase Composition: This is often the most straightforward and effective initial step.[5]

    • For Reversed-Phase (e.g., C18): Systematically adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[5]

    • For Normal-Phase (e.g., Silica): Alter the ratio of your non-polar solvent (e.g., hexane) to your polar modifier (e.g., ethanol or isopropanol).[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable to address.[5] Different stationary phases (e.g., phenyl, cyano) offer different interaction mechanisms that can enhance selectivity.

  • Adjust the Temperature: Temperature can influence selectivity.[5] Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[5]

Q9: When should I consider using a chiral stationary phase (CSP) for separating diastereomers?

A9: While often not necessary for diastereomers, a chiral stationary phase can be a powerful tool if achiral methods fail to provide baseline separation.[5] CSPs work by forming transient diastereomeric complexes with the analytes, and the differing stabilities of these complexes lead to separation.[10][13] This can sometimes provide the extra selectivity needed to resolve closely related diastereomers.

IV. Experimental Workflows and Diagrams

Workflow for Troubleshooting Poor Crystallization

The following diagram outlines a decision-making process for addressing common crystallization problems.

TroubleshootingCrystallization start Start: Diastereomeric Salt Formation in Solution check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out Yes no_crystals No Crystals check_crystals->no_crystals No oil_formed Oil Formed oiling_out->oil_formed Yes crystals_formed Crystals Formed oiling_out->crystals_formed No increase_conc Increase Concentration no_crystals->increase_conc change_solvent Change Solvent/ Use Anti-solvent increase_conc->change_solvent change_solvent->start induce_nucleation Induce Nucleation (Scratch/Seed) change_solvent->induce_nucleation induce_nucleation->start add_solvent Add More Solvent oil_formed->add_solvent lower_temp Lower Temperature add_solvent->lower_temp lower_temp->change_solvent analyze_purity Analyze Yield & Purity (d.e.) crystals_formed->analyze_purity check_purity Purity & Yield OK? analyze_purity->check_purity low_yield Low Yield check_purity->low_yield No, Low Yield low_de Low d.e. check_purity->low_de No, Low d.e. success Successful Resolution check_purity->success Yes optimize_solvent_yield Optimize Solvent for Yield low_yield->optimize_solvent_yield optimize_time_temp Optimize Time & Temperature optimize_solvent_yield->optimize_time_temp optimize_time_temp->start recrystallize Recrystallize low_de->recrystallize optimize_cooling Optimize Cooling Rate recrystallize->optimize_cooling optimize_cooling->start

Caption: Decision tree for troubleshooting diastereomeric salt crystallization.

Step-by-Step Protocol: Screening Solvents for Crystallization
  • Preparation: In separate small vials, dissolve a precise amount of the racemic acid and a stoichiometric equivalent of this compound in a minimal amount of a highly soluble solvent (e.g., methanol) to ensure salt formation. Evaporate the solvent to obtain the diastereomeric salt mixture as a solid.

  • Solvent Addition: To each vial containing the salt mixture, add a small, measured volume of a different candidate crystallization solvent or solvent mixture.[6]

  • Equilibration: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to permit crystallization.[6]

  • Observation: Visually inspect the vials for the quantity and quality of crystal formation.

  • Analysis: Isolate any crystalline material by filtration. Analyze both the solid and the remaining mother liquor by a suitable method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[6] This will identify the solvent system that provides the best selectivity.

V. References

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in diastereomeric salt formation. BenchChem Technical Support.

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. --INVALID-LINK--

  • PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. National Library of Medicine. --INVALID-LINK--

  • BenchChem. (2025). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. BenchChem Technical Support.

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. --INVALID-LINK--

  • Semantic Scholar. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. --INVALID-LINK--

  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Proceedings. --INVALID-LINK--

  • Fiveable. (n.d.). Diastereomeric Salt Definition. Fiveable. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem Technical Support.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. MilliporeSigma. --INVALID-LINK--

  • Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules. MilliporeSigma. --INVALID-LINK--

  • ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. --INVALID-LINK--

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Society. --INVALID-LINK--

  • National Library of Medicine. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. PubMed Central. --INVALID-LINK--

  • ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. --INVALID-LINK--

  • BenchChem. (2025). Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane. BenchChem Technical Support.

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. --INVALID-LINK--

  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of the third solvent on resolution results. ResearchGate. --INVALID-LINK--

  • ACS Publications. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. --INVALID-LINK--

  • Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. --INVALID-LINK--

  • ResearchGate. (n.d.). Diastereomeric excess. ResearchGate. --INVALID-LINK--

  • BenchChem. (n.d.). (S)-1-(o-Tolyl)ethanamine. BenchChem. --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. --INVALID-LINK--

  • YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. --INVALID-LINK--

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. --INVALID-LINK--

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. --INVALID-LINK--

  • ChemEurope.com. (n.d.). Chiral resolution. ChemEurope.com. --INVALID-LINK--

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. --INVALID-LINK--

  • Lindner, W. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Thieme. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. MilliporeSigma. --INVALID-LINK--

  • Ambeed. (n.d.). This compound. Ambeed. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. --INVALID-LINK--

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals. --INVALID-LINK--

  • HETEROCYCLES. (2000). HETEROCYCLES, Vol. 52, No. 3. --INVALID-LINK--

  • ResearchGate. (2025). Recent Developments in Optical Resolution. ResearchGate. --INVALID-LINK--

  • Thieme Chemistry. (n.d.). Separation of Enantiomers. SYNFORM. --INVALID-LINK--

References

Technical Support Center: Enhancing Chiral Resolution Yield with (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for chiral resolution utilizing (S)-1-(m-tolylethanamine). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your diastereomeric salt crystallization and maximize the yield of your target enantiomer.

Introduction to Chiral Resolution with (S)-1-(m-Tolyl)ethanamine

Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers from a racemic mixture.[1][2] The process hinges on the reaction of a racemic acid with an enantiomerically pure resolving agent, such as this compound, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4] The success of this technique is highly dependent on optimizing various experimental parameters to preferentially crystallize the desired diastereomeric salt.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of physical chemistry and crystallization science.

Troubleshooting Guide

This section addresses specific issues that can arise during the chiral resolution process, offering explanations and actionable solutions.

1. Low Yield of the Desired Diastereomeric Salt

Question: I am experiencing a very low yield of my target diastereomeric salt after crystallization. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue and can stem from several factors related to solubility, stoichiometry, and crystallization kinetics.

  • Underlying Cause: The most probable cause is that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar.[4] This leads to co-precipitation and reduces the effective separation. Another possibility is that the system has reached thermodynamic equilibrium too quickly, preventing the selective crystallization of the less soluble salt.[5]

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical.[6] A systematic screening of different solvents or solvent mixtures is the first and most crucial step. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[4] Polar protic solvents like alcohols (methanol, ethanol, isopropanol) are common starting points, but sometimes less conventional solvents or mixtures can provide superior results.[7]

    • Stoichiometry of the Resolving Agent: The molar ratio of this compound to the racemic acid can significantly impact the phase equilibrium of the system.[5] While a 1:1 molar ratio is a common starting point, it is not always optimal. Experiment with varying the stoichiometry (e.g., 0.5 to 1.2 equivalents of the resolving agent) to find the ratio that maximizes the precipitation of the desired diastereomer.

    • Temperature Profile and Cooling Rate: The temperature at which crystallization is initiated and the rate of cooling play a significant role in controlling nucleation and crystal growth.[4] A slower cooling rate generally favors the formation of larger, purer crystals of the less soluble diastereomer. Conversely, rapid cooling can lead to the simultaneous precipitation of both diastereomers. Consider a controlled, gradual cooling profile.

    • Seeding: Introducing seed crystals of the pure, desired diastereomeric salt can be a powerful technique to induce selective crystallization and control crystal size.[4][5] This is particularly useful if the system tends to form supersaturated solutions or if spontaneous nucleation is slow.

2. Poor Enantiomeric Excess (e.e.) of the Resolved Acid

Question: After isolating the diastereomeric salt and liberating the acid, the enantiomeric excess is much lower than expected. What's going wrong?

Answer: Low enantiomeric excess indicates that the separation of the diastereomeric salts was incomplete.

  • Underlying Cause: This is often due to the co-crystallization of the more soluble diastereomer with the less soluble one. This can happen if the solubility difference is not large enough in the chosen solvent, or if the crystallization process is not well-controlled. In some cases, the diastereomers may form a solid solution, which is a homogeneous mixture in the solid state, making separation by simple crystallization very difficult.[8]

  • Troubleshooting Steps:

    • Recrystallization: A single crystallization step may not be sufficient to achieve high enantiomeric purity. One or more recrystallization steps of the isolated diastereomeric salt are often necessary. Each recrystallization step will further enrich the less soluble diastereomer.

    • Solvent System Optimization: As with low yield, the solvent system is paramount. A different solvent might offer a greater solubility difference, leading to a cleaner separation.

    • Kinetic vs. Thermodynamic Control: Sometimes, the desired diastereomer is not the most thermodynamically stable but crystallizes faster (kinetic product).[5] In such cases, a rapid crystallization and filtration might be necessary to isolate the kinetic product before it equilibrates to the more stable, but undesired, diastereomer.[9]

    • Characterize the Solid Phase: If you consistently get low e.e., it is worth investigating the nature of the solid phase. Techniques like X-ray powder diffraction (XRPD) can help determine if you are dealing with a simple mixture of crystals or a solid solution.

3. No Crystallization Occurs

Question: I've mixed my racemic acid and this compound in the solvent, but no crystals are forming, even after cooling. What should I do?

Answer: The absence of crystallization indicates that the solution is not supersaturated, or that nucleation is inhibited.

  • Underlying Cause: The diastereomeric salts may be too soluble in the chosen solvent. Alternatively, the energy barrier for nucleation may be too high.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully remove some of the solvent under reduced pressure to increase the concentration of the diastereomeric salts.

    • Change Solvent: Switch to a solvent in which the diastereomeric salts are less soluble.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This can create microscopic imperfections on the glass surface that act as nucleation sites.

      • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a few seed crystals to the solution.[5]

      • Ultrasonication: Brief exposure to an ultrasonic bath can sometimes induce nucleation.

    • Lower the Temperature: Cool the solution to a lower temperature to decrease the solubility of the salts.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my chiral resolution?

A1: The selection of an optimal solvent is often empirical and requires screening.[5] A good starting point is to consider solvents in which the racemic starting material has moderate solubility. The goal is to find a solvent that maximizes the solubility difference between the ((S)-acid)-((S)-amine) and ((R)-acid)-((S)-amine) diastereomeric salts.[4] A general screening protocol could involve dissolving small, equimolar amounts of the racemic acid and this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) and observing the amount and nature of the precipitate upon cooling.

Q2: What is the role of water in the crystallization process?

A2: Water can have a significant impact on the solubility and crystal structure of diastereomeric salts.[4][6] In some cases, the presence of a small amount of water can promote the formation of a hydrate, which may have a significantly different solubility than the anhydrous form, thereby enhancing the resolution.[6] However, in other cases, water can increase the solubility of both salts and hinder crystallization. The effect of water should be investigated systematically.

Q3: How can I determine the absolute configuration of my resolved acid?

A3: The absolute configuration of the resolved enantiomer can be determined by several methods:

  • X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline material.

  • Chiral High-Performance Liquid Chromatography (HPLC): By comparing the retention time of the resolved enantiomer with that of a known standard on a chiral column, the absolute configuration can be assigned.

  • Optical Rotation: Measuring the specific rotation of the resolved enantiomer and comparing it to the literature value for the known enantiomer can confirm its identity.

Q4: Can I recycle the undesired enantiomer?

A4: Yes, and this is often a key consideration for making the process more economical. The undesired enantiomer, which remains in the mother liquor, can be recovered and racemized (converted back to the racemic mixture).[2][10] This racemized material can then be recycled back into the resolution process, theoretically allowing for a 100% yield of the desired enantiomer over multiple cycles.[11]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve one equivalent of the racemic acid in a minimal amount of a pre-selected solvent with gentle heating.

  • Addition of Resolving Agent: Add 0.5-1.0 equivalents of this compound to the solution. Stir until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Suspension: Suspend the isolated diastereomeric salt in water.

  • Acidification: Add a strong acid (e.g., 1M HCl) dropwise with stirring until the pH is acidic (typically pH 1-2). This will protonate the amine and liberate the free carboxylic acid.

  • Extraction: Extract the liberated acid into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the enantiomerically enriched acid.

Visualization of the Chiral Resolution Workflow

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer RacemicAcid Racemic Acid (R/S) Mix Mixing and Dissolution RacemicAcid->Mix ResolvingAgent This compound ResolvingAgent->Mix Solvent Solvent Solvent->Mix DiastereomericSalts Solution of Diastereomeric Salts Mix->DiastereomericSalts Formation of Diastereomeric Salts ((R)-Acid)-((S)-Amine) ((S)-Acid)-((S)-Amine) Cooling Controlled Cooling & (Optional) Seeding DiastereomericSalts->Cooling Separation Filtration Cooling->Separation Selective Precipitation LessSolubleSalt Less Soluble Diastereomeric Salt (Enriched in one diastereomer) Separation->LessSolubleSalt Solid MotherLiquor Mother Liquor (Enriched in the other diastereomer) Separation->MotherLiquor Liquid Acidification Acidification LessSolubleSalt->Acidification PureEnantiomer Pure Enantiomer (e.g., (S)-Acid) Acidification->PureEnantiomer Liberation & Extraction Acid Acid (e.g., HCl) Acid->Acidification

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Data Summary Table

ParameterRecommended RangeRationale
Resolving Agent Stoichiometry 0.5 - 1.2 equivalentsCan influence the phase diagram and the yield of the desired salt.
Solvent Choice Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, or mixturesThe solvent significantly affects the solubility difference between the diastereomeric salts.
Crystallization Temperature -20°C to Room TemperatureLower temperatures generally decrease solubility and can improve yield, but may also promote co-precipitation.
Cooling Rate Slow, controlled coolingPromotes the growth of larger, purer crystals of the less soluble diastereomer.

References

Technical Support Center: (S)-1-(m-Tolyl)ethanamine Recovery and Recycling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the efficient recovery and recycling of (S)-1-(m-Tolyl)ethanamine following diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during this critical downstream process. Our focus is on maximizing yield, ensuring high purity, and implementing sustainable practices through the recycling of both the chiral amine and the resolving agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recovering the chiral amine from its diastereomeric salt?

The recovery of this compound from its diastereomeric salt, typically formed with a chiral acid like L-(+)-tartaric acid, is based on a simple acid-base reaction.[1][2] The diastereomeric salt is a stable ionic compound. By adding a strong base, we deprotonate the ammonium ion of the chiral amine, converting it back to its free base form, which is typically a water-immiscible organic liquid.[3] This allows for its separation from the aqueous phase containing the salt of the resolving agent.

Q2: Why is the choice of base and pH crucial for the recovery process?

The choice of base and the final pH of the aqueous layer are critical for ensuring the complete conversion of the amine salt to its free base form. A sufficiently high pH is required to drive the equilibrium towards the free amine. The pKa of the conjugate acid of an amine (R-NH3+) determines the pH at which it is deprotonated. For arylethylamines, the pKa is typically in the range of 9-10. Therefore, a pH of 11-12 is generally recommended to ensure complete deprotonation and maximize the recovery yield. Common bases used include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Q3: Which organic solvents are recommended for extracting the recovered amine?

The ideal extraction solvent should have high solubility for the free amine and be immiscible with water. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), dichloromethane (DCM), and toluene. The selection depends on factors like the boiling point of the solvent (for ease of removal), density (for clear layer separation), and potential for emulsion formation.

Q4: Is it possible to recycle the resolving agent, such as tartaric acid?

Yes, recycling the resolving agent is a key aspect of a green and cost-effective process.[4][5] After the extraction of the free amine, the aqueous layer contains the salt of the resolving agent (e.g., sodium tartrate). This can be recovered by acidifying the aqueous solution, which protonates the tartrate salt back to tartaric acid, often causing it to precipitate out of the solution, from which it can be isolated by filtration.[4][6][7]

Q5: What is racemization and why is it important for the unwanted enantiomer?

Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[8] In chiral resolutions, typically only one enantiomer is the desired product, leaving the other as a "waste" product. Racemizing the unwanted enantiomer allows it to be recycled back into the resolution process, theoretically doubling the yield from the starting racemic material and significantly improving the overall process economy.[2][9][10]

Experimental Protocols

Protocol 1: Recovery of this compound from its Tartrate Salt

This protocol outlines the standard procedure for liberating and isolating the free amine from its diastereomeric salt with L-(+)-tartaric acid.

Materials:

  • Diastereomeric salt of this compound and L-(+)-tartaric acid

  • Deionized water

  • 10 M Sodium hydroxide (NaOH) solution

  • Extraction solvent (e.g., Methyl tert-butyl ether - MTBE)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution of the Diastereomeric Salt: Suspend the diastereomeric salt in a mixture of deionized water and the chosen extraction solvent (e.g., MTBE) in a separatory funnel. A typical ratio is 2-3 parts water and 2-3 parts organic solvent to 1 part salt by weight.

  • Basification: While monitoring the pH of the aqueous layer, slowly add the 10 M NaOH solution dropwise with gentle swirling. Continue adding the base until the pH of the aqueous layer is stable at 11-12. This ensures the complete conversion of the amine salt to its free base.

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer containing the free amine.

  • Back-Extraction: To maximize recovery, add a fresh portion of the extraction solvent to the aqueous layer and repeat the extraction process (steps 3 and 4) two more times.

  • Drying: Combine all the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate for at least 30 minutes to remove any residual water.

  • Solvent Removal: Filter off the drying agent and transfer the dried organic solution to a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure.

  • Final Product: The remaining oil is the purified this compound. Calculate the yield based on the initial amount of the diastereomeric salt used.

Protocol 2: Racemization of (R)-1-(m-Tolyl)ethanamine

This protocol provides a general method for the racemization of the unwanted (R)-enantiomer, which can be adapted from procedures for similar arylethylamines.[8][11][12]

Materials:

  • (R)-1-(m-Tolyl)ethanamine

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the (R)-1-(m-Tolyl)ethanamine in anhydrous DMSO.

  • Addition of Base: Add potassium tert-butoxide (typically 1.1 equivalents) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress of the racemization by chiral HPLC or polarimetry. The reaction time will vary depending on the substrate and conditions.

  • Work-up: Once the racemization is complete (optical rotation is zero or the enantiomeric excess is <1%), cool the reaction mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the racemic amine with an appropriate organic solvent (e.g., MTBE) as described in Protocol 1.

  • Purification: The recovered racemic amine can then be purified by distillation before being reintroduced into the resolution process.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Recovery Yield Incomplete basification of the amine salt.Ensure the pH of the aqueous layer is sufficiently high (pH 11-12) by using a calibrated pH meter. Add more base if necessary.
Insufficient extraction.Perform multiple extractions (at least 3) with fresh solvent to ensure complete transfer of the amine to the organic phase.
Loss of volatile amine during solvent removal.Use a rotary evaporator at a moderate temperature and pressure to avoid excessive loss of the product.
Emulsion Formation Vigorous shaking during extraction.Use gentle inversions or swirling instead of vigorous shaking to mix the layers.[13]
Presence of impurities acting as surfactants.Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[14][15][16]
High concentration of the amine.Dilute the mixture with more water and organic solvent.
Filter the entire mixture through a pad of Celite® or glass wool.[14]
Centrifugation can be a very effective method to break stubborn emulsions.[14][15]
Poor Purity of Recovered Amine Incomplete separation of layers.Allow sufficient time for the layers to separate completely. If the interface is unclear, adding a small amount of a different, denser, immiscible solvent can sometimes help.
Contamination with the resolving agent.Ensure the pH is high enough to keep the resolving agent (e.g., tartaric acid) fully deprotonated and in the aqueous layer. A final wash of the combined organic extracts with a dilute basic solution can help remove any residual acidic impurities.
Degradation of the amine.Avoid excessive heat during solvent removal and distillation. Store the purified amine under an inert atmosphere to prevent oxidation.
Difficulty in Recovering Tartaric Acid Incorrect pH for precipitation.The optimal pH for precipitating tartaric acid from its salt solution is typically around 2-3. Use a strong mineral acid like HCl or H2SO4 for acidification.[4]
High solubility of tartaric acid in the solvent system.Cooling the solution after acidification can help increase the yield of precipitated tartaric acid.

Visualizing the Workflow

Recovery of this compound```dot

RecoveryWorkflow cluster_0 Liberation of Free Amine cluster_1 Isolation and Purification Diastereomeric_Salt Diastereomeric Salt ((S)-Amine • L-Tartaric Acid) Basification Basification (aq. NaOH, pH 11-12) Diastereomeric_Salt->Basification Mixture Biphasic Mixture (Free Amine in Organic Phase, Sodium Tartrate in Aqueous Phase) Basification->Mixture Extraction Liquid-Liquid Extraction (e.g., MTBE) Mixture->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purified_Amine Purified (S)-Amine Solvent_Removal->Purified_Amine

Caption: Recycling loop for the unwanted enantiomer and the resolving agent.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Purity of (S)-1-(m-Tolyl)ethanamine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The distinct pharmacological and toxicological profiles of enantiomers demand rigorous analytical control.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for assessing the enantiomeric purity of (S)-1-(m-Tolyl)ethanamine, with a primary focus on a meticulously designed chiral High-Performance Liquid Chromatography (HPLC) method. The principles and protocols detailed herein are grounded in established chromatographic theory and validated practices to ensure scientific integrity and reproducibility.

The Imperative of Enantiomeric Purity in Pharmaceutical Development

Chiral molecules, such as 1-(m-Tolyl)ethanamine, exist as non-superimposable mirror images called enantiomers. In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to varied physiological responses. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers in chiral drug products.[2][3][4]

This guide uses this compound, a valuable chiral building block in organic synthesis, as a model analyte to explore the nuances of enantiomeric purity determination.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the predominant technique for resolving enantiomers due to its high efficiency, sensitivity, and broad applicability.[1][5] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[2][6] The differential stability of these complexes leads to different retention times, allowing for their separation and quantification.[6]

Designing a Chiral HPLC Method for this compound

The development of a successful chiral HPLC method is often a systematic process of screening and optimization, as the interactions governing chiral recognition are complex and not always predictable.[7][8]

Logical Workflow for Chiral HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (this compound) B Select Diverse CSPs (e.g., Polysaccharide-based) A->B C Define Screening Mobile Phases (Normal, Polar Organic, Reversed-Phase) B->C D Screening Experiments C->D E Evaluate Screening Data (Resolution, Peak Shape) D->E F Optimize Mobile Phase (Solvent Ratio, Additives) E->F G Fine-tune Instrument Parameters (Flow Rate, Temperature) F->G H Select Optimal Conditions G->H I Method Validation Protocol (ICH/FDA Guidelines) H->I J Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) I->J K Document Results J->K

Caption: A systematic workflow for chiral HPLC method development.

1. Selection of the Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor in achieving enantiomeric separation.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantiorecognition capabilities for a wide range of chiral compounds, including amines.[1][2][9] For a primary amine like 1-(m-Tolyl)ethanamine, a CSP such as Chiralpak® AD-H or Chiralcel® OD-H would be a logical starting point for screening. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for resolving aromatic amines.

2. Mobile Phase Composition: The mobile phase influences both retention and enantioselectivity. For basic analytes like 1-(m-Tolyl)ethanamine, peak shape can be a challenge due to interactions with residual silanols on the silica support. To mitigate this, a basic additive is often necessary.[5]

  • Normal Phase Mode: A typical mobile phase would consist of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small percentage of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), is crucial for achieving good peak symmetry and resolution for amines.[5]

  • Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile and methanol. It can offer different selectivity compared to the normal phase.

  • Reversed-Phase Mode: While less common for this type of compound, a reversed-phase method using a buffered aqueous-organic mobile phase is also a possibility with immobilized polysaccharide CSPs.

For this compound, a normal phase approach is often a robust starting point.

Proposed Experimental Protocol for Chiral HPLC Analysis

This protocol is a representative method designed for the enantiomeric purity determination of this compound.

ParameterRecommended ConditionRationale
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detectorStandard equipment for pharmaceutical analysis.
Chiral Stationary Phase Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica gel, 250 x 4.6 mmProven broad selectivity for a wide range of chiral compounds, including aromatic amines.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)The hexane/isopropanol mixture provides good solvating power and allows for tuning of retention. Diethylamine is a crucial basic additive to prevent peak tailing and improve resolution of the amine enantiomers.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times and selectivity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the tolyl group.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.Ensures compatibility with the mobile phase and prevents solvent effects that can distort peak shape.

Calculation of Enantiomeric Purity (Enantiomeric Excess - ee):

The enantiomeric excess (% ee) is a measure of the purity of a chiral sample.[10] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

For this compound, the (S)-enantiomer should be the major peak.

Comparative Analysis with Alternative Methodologies

While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric purity. The choice of method depends on factors such as the nature of the analyte, required sensitivity, and available instrumentation.[11]

Analytical MethodPrincipleAdvantages for this compoundDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral capillary column.High resolution and sensitivity. Suitable for volatile amines.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase. Often employs the same CSPs as HPLC.Faster separations and reduced solvent consumption compared to normal phase HPLC.Instrumentation is less common than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers.[12][13]Provides structural information. Does not require chromatographic separation.Lower sensitivity and accuracy for determining low levels of the minor enantiomer compared to chromatographic methods. Requires higher sample concentrations.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.A traditional and rapid method.Insensitive for samples with low enantiomeric excess. The specific rotation of the pure enantiomer must be known. The relationship between optical purity and enantiomeric excess is not always linear.[10]
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field, often with a chiral selector in the buffer.High efficiency, very small sample and reagent consumption.Can be less robust and have lower sensitivity for some applications compared to HPLC.

Principle of Chiral Recognition in HPLC

G cluster_0 Interaction cluster_1 Elution Profile CSP {Chiral Stationary Phase (CSP)|- Chiral Selector} S_enantiomer (S)-Enantiomer S_complex (S)-Enantiomer-CSP Complex (More Stable) S_enantiomer->S_complex Stronger Interaction R_enantiomer (R)-Enantiomer R_complex (R)-Enantiomer-CSP Complex (Less Stable) R_enantiomer->R_complex Weaker Interaction elution R-enantiomer elutes first S-enantiomer elutes second S_complex->elution Longer Retention Time R_complex->elution Shorter Retention Time

Caption: Differential interaction of enantiomers with a CSP leading to separation.

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method is incomplete without rigorous validation to demonstrate its fitness for purpose.[14] Validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or the FDA.[3][14]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known amounts of the minor enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively. This is critical for accurately determining high enantiomeric purities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Conclusion

The determination of enantiomeric purity is a critical analytical task in the development and quality control of chiral molecules like this compound. Chiral HPLC stands out as the premier technique, offering a superior combination of resolution, sensitivity, and versatility. The proposed method, utilizing a polysaccharide-based chiral stationary phase in a normal phase mode with a basic additive, provides a robust and scientifically sound starting point for the accurate quantification of enantiomeric purity.

While alternative methods such as chiral GC, SFC, and NMR have their specific applications, they often present limitations in terms of sample applicability, sensitivity, or accuracy for trace-level quantification compared to a well-validated chiral HPLC method. By following a systematic approach to method development and adhering to rigorous validation protocols, researchers can ensure the generation of reliable and defensible data, a prerequisite for advancing drug development programs and meeting regulatory expectations.

References

A Comparative Guide to Chiral Resolving Agents: An In-Depth Analysis of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is not merely a purification step but a critical determinant of a drug's efficacy and safety.[1][2][3][4] The biological systems that drugs interact with are inherently chiral, meaning they often respond differently to each enantiomer of a chiral molecule.[1][4] Consequently, the robust and efficient separation of enantiomers, a process known as chiral resolution, is a cornerstone of modern drug development.[3][5]

This guide provides a comprehensive comparison of chiral resolving agents, with a particular focus on the performance and application of (S)-1-(m-Tolyl)ethanamine. We will delve into the mechanistic principles of diastereomeric salt formation, provide a data-supported comparison with other widely used resolving agents, and present detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their asymmetric synthesis challenges.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[6][7] This technique leverages a fundamental principle of stereochemistry: while enantiomers possess identical physical properties (e.g., melting point, solubility), diastereomers do not.[3][5][8] The process involves reacting a racemic mixture (a 50:50 mix of two enantiomers) with an enantiomerically pure chiral resolving agent.[5][8]

This reaction converts the pair of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated by conventional methods like fractional crystallization.[9][10][11] Following separation, the resolving agent is removed, yielding the desired pure enantiomer. The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined, crystalline salts with significant solubility differences between the two diastereomers.[12][13]

G cluster_0 Resolution Process cluster_1 Separation cluster_2 Liberation racemic_mixture Racemic Mixture (R-Substrate & S-Substrate) mixing Reaction/ Salt Formation racemic_mixture->mixing resolving_agent Chiral Resolving Agent (e.g., S-Agent) resolving_agent->mixing diastereomers Mixture of Diastereomers (R,S-Salt & S,S-Salt) mixing->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., R,S-Salt) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., S,S-Salt) crystallization->more_soluble Solution liberation_solid Liberation (e.g., add Base) less_soluble->liberation_solid liberation_solution Liberation (e.g., add Base) more_soluble->liberation_solution pure_enantiomer_R Pure Enantiomer (R-Substrate) liberation_solid->pure_enantiomer_R recovered_agent1 Recovered Resolving Agent liberation_solid->recovered_agent1 pure_enantiomer_S Pure Enantiomer (S-Substrate) liberation_solution->pure_enantiomer_S recovered_agent2 Recovered Resolving Agent liberation_solution->recovered_agent2

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

In Focus: this compound

This compound is a chiral amine that serves as an effective resolving agent for racemic acids. Its structure is analogous to the widely used 1-phenylethylamine, but with a methyl group at the meta-position of the phenyl ring. This seemingly minor structural modification can significantly influence the steric and electronic interactions during diastereomeric salt formation, often leading to improved discrimination between enantiomers and more efficient resolution for specific substrates.

Mechanism of Action: When this compound is introduced to a solution containing a racemic mixture of a chiral acid (e.g., a carboxylic acid), it acts as a base to form two diastereomeric ammonium salts:

  • (S)-Amine • (R)-Acid

  • (S)-Amine • (S)-Acid

The different spatial arrangements of these diastereomeric salts result in distinct crystal packing energies and solubilities. In a successful resolution, one of the salts will be significantly less soluble in the chosen solvent system, allowing it to crystallize preferentially while the other remains in the mother liquor.

Comparative Analysis of Chiral Resolving Agents

The selection of a resolving agent is often empirical and substrate-dependent.[12] A screening of several agents is typically necessary to identify the optimal conditions.[14] Below is a comparison of this compound with other industry-standard resolving agents.

Resolving AgentTypeTypical SubstratesKey AdvantagesPotential Limitations
This compound Chiral BaseRacemic carboxylic acids, sulfonic acids, phosphoric acidsHigh efficiency for specific substrates; structural variation can improve crystal packingMay be more expensive than commodity agents; performance is substrate-dependent
(R)- or (S)-1-Phenylethylamine Chiral BaseRacemic carboxylic acids and other acidic compounds[5][6]Widely available, extensively documented, cost-effective, broad applicability[15][16]May not provide optimal resolution for all substrates; sometimes forms oils instead of crystals
(+)- or (-)-Tartaric Acid Chiral AcidRacemic amines and other basic compounds[8][11]Natural product, inexpensive, readily available, multiple interaction sites (hydroxyls and acids)[9][12]Performance can be highly sensitive to solvent and water content; may not be effective for weakly basic amines
Derivatives of Tartaric Acid Chiral AcidRacemic amines and alcoholsTunable properties by modifying the tartaric acid backbone (e.g., Di-p-toluoyl-tartaric acid)[2][17]Higher cost than unmodified tartaric acid; selection requires screening
(+)- or (-)-Camphorsulfonic Acid Chiral AcidRacemic amines[1][8]Strong acid, forms stable and often highly crystalline saltsMore expensive than tartaric acid; can be difficult to remove after resolution

Performance Insights: While direct, side-by-side quantitative data for the resolution of the exact same substrate with all the agents listed is scarce in public literature, we can draw valuable predictive insights from studies on structurally similar compounds. For instance, in the resolution of various phenylalkylamines, different resolving agents show varied success, underscoring the necessity of screening.[18] The efficacy of a resolving agent is judged by the yield and the enantiomeric excess (ee%) of the desired product.[12][18] The choice of solvent is also a critical parameter that can dramatically influence the outcome.[12][14]

G start Start: Have a Racemic Mixture is_acid_or_base Is the substrate acidic or basic? start->is_acid_or_base sub_acid Substrate is an ACID (e.g., R-COOH / S-COOH) is_acid_or_base->sub_acid Acidic sub_base Substrate is a BASE (e.g., R-NH2 / S-NH2) is_acid_or_base->sub_base Basic select_base Select a Chiral BASE resolving agent sub_acid->select_base select_acid Select a Chiral ACID resolving agent sub_base->select_acid agent_screen_base Screen agents like: - this compound - (R)-1-Phenylethylamine - Brucine, Quinine select_base->agent_screen_base agent_screen_acid Screen agents like: - (+)-Tartaric Acid - (-)-Mandelic Acid - (+)-Camphorsulfonic Acid select_acid->agent_screen_acid solvent_screen Screen various solvents? agent_screen_base->solvent_screen agent_screen_acid->solvent_screen solvent_list Common Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Water mixtures solvent_screen->solvent_list Yes optimize Optimize: Stoichiometry, Temperature, Crystallization Time solvent_list->optimize

Caption: Decision Flowchart for Selecting a Chiral Resolving Agent.

Experimental Protocols

The following protocols are provided as a self-validating framework. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Protocol 1: Resolution of a Racemic Carboxylic Acid using this compound

This protocol outlines a general procedure. The specific solvent, temperatures, and stoichiometry should be optimized for each unique substrate.

  • Salt Formation:

    • Step 1.1: Dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating until a clear solution is obtained. The choice of solvent is critical; it must dissolve the salt at a higher temperature but allow for selective precipitation of one diastereomer upon cooling.

    • Step 1.2: In a separate flask, dissolve 0.5 equivalents of this compound in a minimal amount of the same solvent. Causality: Using a sub-stoichiometric amount of the resolving agent is a common strategy (the Pope-Peachey method) that can improve the enantiomeric excess of the crystallized salt, as it ensures there is excess racemic acid to keep the more soluble diastereomeric salt in solution.

    • Step 1.3: Slowly add the resolving agent solution to the acid solution with stirring. An exothermic reaction may occur, and a precipitate may form immediately.

    • Step 1.4: Heat the mixture to reflux to dissolve all solids, forming a clear solution.

  • Crystallization:

    • Step 2.1: Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is paramount for the formation of well-ordered crystals and achieving high diastereomeric purity.

    • Step 2.2: For further crystallization, the flask can be placed in a refrigerator (4°C) or an ice bath (0°C) for several hours or overnight.

    • Step 2.3: Collect the precipitated crystals by vacuum filtration.

    • Step 2.4: Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer:

    • Step 3.1: Suspend the crystalline diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Step 3.2: Add an aqueous solution of a strong acid (e.g., 2M HCl) dropwise until the aqueous layer is acidic (pH 1-2). Causality: The acid protonates the chiral amine, converting it to its water-soluble hydrochloride salt, thereby "liberating" the free carboxylic acid into the organic layer.

    • Step 3.3: Separate the organic layer. Wash it with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

    • Step 3.4: The aqueous layer containing the resolving agent can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the this compound for reuse.[1]

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or by forming a diastereomeric derivative (e.g., a Mosher's ester) and analyzing by NMR.[7]

Protocol 2: Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol demonstrates the resolution of a base, providing a contrast to the first example.

  • Salt Formation:

    • Step 1.1: Dissolve 1.0 equivalent of (+)-tartaric acid in 10-20 volumes of methanol with gentle heating.[11]

    • Step 1.2: Cautiously add 1.0 equivalent of the racemic amine to the warm solution.[11] An exothermic reaction is expected.

    • Step 1.3: If necessary, heat the mixture gently to ensure a homogeneous solution.

  • Crystallization:

    • Step 2.1: Place a cork in the flask and allow the solution to stand undisturbed at room temperature. Crystal formation may take from several hours to several days.[11]

    • Step 2.2: Collect the crystals by suction filtration and wash with a small amount of ice-cold methanol.[11]

  • Liberation of the Enantiomer:

    • Step 3.1: Dissolve the collected diastereomeric salt in a minimal amount of water.

    • Step 3.2: Add a strong aqueous base (e.g., 50% NaOH solution) until the solution is strongly basic (pH 12-14).[11] Causality: The base deprotonates the tartaric acid, forming a water-soluble sodium tartrate salt, and liberates the free amine, which is typically insoluble in water.

    • Step 3.3: Extract the liberated amine with an organic solvent (e.g., diethyl ether) multiple times.[11]

    • Step 3.4: Combine the organic extracts, dry over an anhydrous salt (e.g., K₂CO₃), filter, and carefully remove the solvent to yield the enantiomerically enriched amine.

Conclusion

The choice of a chiral resolving agent is a critical, multi-factorial decision in the synthesis of enantiomerically pure compounds. While workhorse agents like 1-phenylethylamine and tartaric acid are invaluable for their broad applicability and cost-effectiveness, agents such as This compound offer a powerful alternative. Its unique structural features can provide superior diastereomeric discrimination for specific substrates where common agents may fail to yield adequate separation. The key to success lies in a systematic and logical approach: screening a diverse set of resolving agents and solvents, followed by careful optimization of crystallization conditions. This guide provides the foundational knowledge and practical protocols to navigate this crucial step in chiral synthesis, ultimately enabling the efficient and scalable production of single-enantiomer active pharmaceutical ingredients.

References

Analytical methods for the quality control of (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Analytical Methods for the Quality Control of (S)-1-(m-Tolyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Stereospecific Quality Control

This compound is a chiral amine where the specific spatial arrangement of its substituents—the stereochemistry—is critical. Often, only one enantiomer (the 'S' form in this case) imparts the desired pharmacological effect, while the other (the 'R' enantiomer) may be inactive or, in worst-case scenarios, contribute to toxicity. Therefore, the primary goal of quality control is to quantify the enantiomeric purity, ensuring the unwanted 'R' enantiomer is below a stringent, pre-defined limit. Beyond this, a comprehensive quality control strategy must also confirm the molecule's structural identity and profile any process-related impurities or degradation products. This guide compares the cornerstone techniques used to achieve these objectives: chiral chromatography (HPLC and GC) for enantiomeric purity, and spectroscopic methods (NMR and MS) for structural verification and impurity identification.

Chromatographic Techniques: The Gold Standard for Enantiomeric Purity

Chromatographic methods are the most widely used for enantioseparation because they physically separate the enantiomers, allowing for their individual quantification.[1] The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the analyte's properties, required sensitivity, and desired throughput.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility and robustness.[2]

Principle of Separation: The technique relies on a Chiral Stationary Phase (CSP), which creates a stereospecific environment within the column.[1] Enantiomers form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to differential retention times, enabling their separation. For chiral amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.

Experimental Protocol: Chiral HPLC Method for this compound

  • Column Selection: Chiralpak® IC or a similar immobilized polysaccharide-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Immobilized phases offer greater solvent compatibility and robustness.

  • Mobile Phase Preparation (Normal-Phase): A mixture of n-hexane and a polar modifier like ethanol or isopropanol is typically used. A common starting point is 90:10 (v/v) n-hexane:ethanol. Small amounts of an amine additive (e.g., 0.1% diethylamine) are often required to improve peak shape and reduce tailing by masking active sites on the stationary phase.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Before analysis, inject a racemic mixture of 1-(m-Tolyl)ethanamine to confirm the separation of the two enantiomers. The resolution between the (S) and (R) peaks should be greater than 2.0.[3]

  • Analysis and Quantitation: Inject the sample and determine the area percent of the undesired (R)-enantiomer relative to the total area of both peaks. The enantiomeric excess (% ee) is then calculated.

Causality and Expertise: The choice of a normal-phase method is often preferred for chiral amines as it can provide better selectivity on polysaccharide CSPs. The amine additive in the mobile phase is critical; without it, the basic amine analyte can interact strongly with residual acidic silanol groups on the silica support, leading to poor peak symmetry and unreliable quantification. Method validation should be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4][5][6]

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Dissolve Sample (1 mg/mL in Mobile Phase) inj Inject Sample (10 µL) sp->inj mp Prepare Mobile Phase (e.g., Hexane/Ethanol/DEA) col Chiral Column (e.g., Chiralpak IC) inj->col det UV Detector (254 nm) col->det chrom Obtain Chromatogram det->chrom integ Integrate Peak Areas (S and R enantiomers) chrom->integ calc Calculate % Enantiomeric Purity integ->calc

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful alternative, particularly for volatile and semi-volatile compounds, offering high resolution and speed.[7]

Principle of Separation: This technique uses capillary columns coated with a CSP, most commonly a cyclodextrin derivative.[7][8] Cyclodextrins are chiral, bucket-shaped molecules that can include one enantiomer more favorably than the other, leading to separation. For amines, direct analysis can result in poor peak shape. Therefore, derivatization is a crucial step to block the polar N-H group, reduce its basicity, and increase volatility.[9][10] A common approach is acylation to form a trifluoroacetyl (TFA) derivative.

Experimental Protocol: Chiral GC Method for this compound

  • Derivatization:

    • Dissolve ~5 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 60 °C for 15 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • Column Selection: A capillary column coated with a derivatized cyclodextrin stationary phase, such as Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl).

  • Instrumentation Setup:

    • Injector Temperature: 220 °C.

    • Detector (FID) Temperature: 250 °C.

    • Carrier Gas: Hydrogen or Helium, at a constant linear velocity (e.g., 50 cm/s).[9]

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • System Suitability & Analysis: As with HPLC, analyze a derivatized racemic standard to confirm resolution before quantifying the sample.

Causality and Expertise: Derivatization is a non-negotiable step for achieving good chromatography of chiral amines by GC. The TFA group is ideal as it is electron-withdrawing, reducing peak tailing, and its small size does not sterically hinder the chiral recognition process. The choice of carrier gas is also significant; hydrogen provides higher efficiency and allows for faster analysis compared to helium.[10] While GC can be faster and offer higher resolution than HPLC, the need for derivatization adds a sample preparation step and a potential source of variability.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis dissolve Dissolve Sample deriv Derivatize with TFAA dissolve->deriv recon Reconstitute in Hexane deriv->recon inject Inject Derivatized Sample recon->inject column Chiral GC Column (Cyclodextrin Phase) inject->column detect FID Detector column->detect chrom Obtain Chromatogram detect->chrom calc Calculate % Purity chrom->calc

Caption: Workflow for enantiomeric purity determination by Chiral GC.

Structural Confirmation and Impurity Profiling

While chromatography excels at separating isomers, spectroscopic and spectrometric techniques are essential for confirming the chemical structure and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for absolute structural elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule.

Principle and Application: For this compound, a ¹H NMR spectrum will confirm the presence and connectivity of all protons: the aromatic protons on the tolyl ring, the methine (CH) proton, the methyl (CH₃) protons of the ethyl group, and the tolyl methyl group. The chemical shift and splitting patterns are unique fingerprints of the molecule's structure.[11] While NMR can be used with chiral shift reagents to determine enantiomeric purity, it is far less sensitive and precise for this purpose than chromatographic methods and is not typically used for routine QC of trace enantiomeric impurities. Its primary role in quality control is to confirm the identity of the bulk material.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. Key parameters include the number of scans, pulse angle, and relaxation delay, which are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Interpretation: Integrate the peaks to confirm proton ratios and analyze chemical shifts and coupling constants to verify the m-tolyl substitution pattern and the ethanamine side chain.

Mass Spectrometry (MS) for Impurity Profiling

Mass spectrometry is the definitive technique for determining molecular weight and identifying unknown impurities.[12] It is almost always coupled with a separation technique (LC-MS or GC-MS) to analyze complex mixtures.

Principle and Application: In LC-MS, the eluent from the HPLC column is directed into the mass spectrometer's ion source, where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the main component and any co-eluting impurities.[13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures m/z with very high accuracy, allowing for the determination of the elemental formula of an unknown impurity, which is a critical step in its identification.[12][14][15]

Causality and Expertise: For quality control, LC-MS is not just a characterization tool but a powerful investigative one. If a new impurity peak appears in a routine HPLC-UV analysis, LC-MS can be used to obtain its mass. This information, combined with knowledge of the synthetic process, allows scientists to propose a likely structure for the impurity (e.g., a starting material, a reaction byproduct, or a degradation product). This capability is essential for ensuring product safety and for process optimization.[16]

Logic of Impurity Identification via LC-MS

cluster_analysis LC-MS Analysis cluster_id Structure Elucidation lc_sep HPLC Separation of Sample Components ms_detect HRMS Detection of Eluted Peaks lc_sep->ms_detect get_mass Obtain Accurate Mass (m/z) of Impurity ms_detect->get_mass formula Determine Elemental Formula from Mass get_mass->formula pathway Correlate with Synthetic Pathway/Stress Conditions formula->pathway propose Propose Impurity Structure pathway->propose

Caption: Logical workflow for identifying unknown impurities using LC-HRMS.

Comparative Summary and Strategic Recommendations

The choice of analytical method is dictated by the specific quality attribute being measured. The following table provides a comparative overview to guide this decision-making process.

Technique Primary QC Application Principle Strengths Limitations
Chiral HPLC Enantiomeric Purity (Quantification) Differential interaction with a Chiral Stationary Phase (CSP)High versatility, robust, widely applicable, direct analysis.[2]Slower than GC/SFC, requires specific chiral columns.
Chiral GC Enantiomeric Purity (Quantification) Differential interaction with a cyclodextrin-based CSPHigh resolution, fast analysis times, high sensitivity (FID).[7]Requires analyte to be volatile, derivatization step is often necessary.[10]
NMR Spectroscopy Identity Confirmation, Structural Elucidation Nuclear spin in a magnetic fieldProvides absolute structural information, non-destructive.[11]Low sensitivity, not suitable for trace analysis, poor for enantiomeric purity.
Mass Spectrometry Impurity Identification, Molecular Weight Confirmation Separation of ions by mass-to-charge ratioExtremely sensitive, provides molecular weight and structural data (MS/MS), ideal for unknowns.[12]Typically requires coupling with chromatography (LC/GC), quantification can be complex.

Recommendations for a Comprehensive QC Strategy:

  • For Routine Release Testing of Enantiomeric Purity: Chiral HPLC is the recommended gold standard due to its robustness and direct analysis capabilities.

  • For High-Throughput Screening or Specialized Analysis: Chiral GC can be a superior choice if derivatization protocols are well-established and optimized.

  • For Identity Confirmation of Raw Material and Final Product: ¹H NMR is essential for unequivocally confirming the chemical structure.

  • For Impurity Profiling, Stability Studies, and Investigations: A validated HPLC-UV method should be used for routine purity monitoring. When unknown peaks are detected or for in-depth characterization, LC-HRMS is the most powerful tool available.

Ultimately, these techniques are not mutually exclusive but are complementary components of a robust quality control system. An integrated approach, leveraging the strengths of each method, is the most effective way to ensure the quality, safety, and efficacy of this compound for pharmaceutical development.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Diastereomeric Salts for Chiral Resolution: A Case Study Approach with (S)-1-(m-Tolyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among the array of techniques available, classical resolution via the formation of diastereomeric salts remains a cornerstone, valued for its scalability and cost-effectiveness.[1] The ultimate arbiter of success in this endeavor is the formation of a crystalline solid, a process best understood through the precise lens of single-crystal X-ray crystallography.

This guide provides an in-depth technical comparison of methodologies for the chiral resolution of amines, with a specific focus on (S)-1-(m-Tolyl)ethanamine. While crystallographic data for the diastereomeric salts of this specific amine is not widely published, we will leverage data from its close structural analog, 1-phenylethylamine, to illustrate the core principles and experimental workflows. This approach will equip you with the foundational knowledge and practical insights to successfully design and execute chiral resolution strategies for a broad range of chiral amines.

The Expertise Behind the Resolution: Why Crystallography is Key

The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers.[2] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts, having different physical properties, can then be separated.[3]

The most crucial of these properties is solubility. The less soluble diastereomeric salt will preferentially crystallize from a solution, allowing for its isolation by filtration.[3] The efficiency of this separation is a direct consequence of the distinct three-dimensional packing arrangements of the two diastereomeric salts in the solid state. X-ray crystallography is the only technique that provides a definitive view of these packing arrangements, revealing the intricate network of intermolecular interactions (hydrogen bonds, van der Waals forces, etc.) that govern the stability and solubility of the crystals.[4] By understanding these interactions, we can make rational choices about resolving agents and crystallization solvents to optimize the resolution process.

A Comparative Analysis of Chiral Resolving Agents

The choice of the resolving agent is paramount for a successful resolution. An ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form well-defined, crystalline salts with the target amine. The most commonly employed chiral acids for the resolution of amines include tartaric acid, mandelic acid, and their derivatives.[1][2]

Resolving AgentStructureKey Features & Considerations
L-(+)-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOHA versatile and widely used resolving agent due to its low cost and availability in both enantiomeric forms. Its two carboxylic acid groups and two hydroxyl groups provide multiple points for hydrogen bonding, often leading to robust crystal lattices.
(S)-(+)-Mandelic Acid C6H5-CH(OH)-COOHThe aromatic ring can participate in π-π stacking interactions, which can be a significant factor in crystal packing. The single carboxylic acid and hydroxyl group offer a simpler hydrogen bonding landscape compared to tartaric acid.
(-)-O,O'-Dibenzoyl-L-tartaric acid C6H5CO-O-CH(COOH)-CH(COOH)-O-COC6H5The bulky benzoyl groups can enhance the rigidity of the crystal lattice and create more defined chiral recognition sites, often leading to better separation of diastereomers that are difficult to resolve with simpler acids.
(+)-Camphor-10-sulfonic acid C10H15O-SO3HA strong acid with a rigid bicyclic structure. The sulfonate group is a strong hydrogen bond acceptor. Its bulky and rigid nature can induce significant differences in the packing of diastereomeric salts.

The selection of a resolving agent is often empirical, and a screening of several candidates is typically necessary to identify the optimal choice for a given amine.[1]

Experimental Workflow: From Salt Formation to Crystal Structure

The following section outlines a detailed, step-by-step methodology for the chiral resolution of a racemic amine and the subsequent X-ray crystallographic analysis of the resulting diastereomeric salts.

Part 1: Diastereomeric Salt Crystallization

This protocol is a generalized procedure that should be optimized for the specific amine and resolving agent.

  • Reagent Preparation:

    • Dissolve one equivalent of the racemic amine (e.g., rac-1-(m-Tolyl)ethanamine) in a suitable solvent. The choice of solvent is critical and can significantly impact the solubility of the diastereomeric salts. A range of solvents, from polar (e.g., methanol, ethanol) to less polar (e.g., ethyl acetate, toluene), and their mixtures should be screened.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, or a miscible co-solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized product.[1]

  • Salt Formation and Crystallization:

    • Slowly add the resolving agent solution to the amine solution with gentle stirring.

    • The formation of a precipitate may occur immediately or after a period of induction.

    • If no precipitate forms, the solution can be slowly cooled, or the solvent can be allowed to evaporate slowly to induce crystallization. Seeding with a small crystal, if available, can be highly effective.

  • Isolation and Purification:

    • Collect the crystalline solid by filtration and wash it with a small amount of cold solvent.

    • The enantiomeric excess of the amine in the crystalline salt should be determined by a suitable analytical technique, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.

    • If the enantiomeric excess is not satisfactory, the salt can be recrystallized from a suitable solvent to improve its purity.

Part 2: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a suitable goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure. This will reveal the absolute configuration of the chiral centers and the detailed packing of the ions in the crystal lattice.

Visualizing the Path to Enantiopurity

Diagrams are essential tools for visualizing the logic and workflow of the chiral resolution process.

G cluster_0 Chiral Resolution Workflow racemic_amine Racemic Amine ((R/S)-Amine) salt_formation Diastereomeric Salt Formation ((R)-Amine-(R)-Acid & (S)-Amine-(R)-Acid) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Less Soluble Diastereomer Precipitates) salt_formation->crystallization less_soluble Crystals of Less Soluble Diastereomer ((S)-Amine-(R)-Acid) crystallization->less_soluble more_soluble Solution of More Soluble Diastereomer ((R)-Amine-(R)-Acid) crystallization->more_soluble base_treatment_S Base Treatment less_soluble->base_treatment_S base_treatment_R Base Treatment more_soluble->base_treatment_R pure_S_amine Enantiomerically Pure (S)-Amine base_treatment_S->pure_S_amine pure_R_amine Enantiomerically Enriched (R)-Amine base_treatment_R->pure_R_amine racemization Racemization & Recycle pure_R_amine->racemization Optional Recycle Loop racemization->racemic_amine Optional Recycle Loop

Caption: Workflow for chiral resolution by diastereomeric salt formation.

G cluster_1 X-ray Crystallography Workflow single_crystal Select High-Quality Single Crystal mounting Mount Crystal on Goniometer single_crystal->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Absolute Configuration, Packing) refinement->final_structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Trustworthiness Through Self-Validation

The protocols described herein are designed to be self-validating. The determination of enantiomeric excess at each stage of the crystallization and purification process provides immediate feedback on the efficiency of the resolution. The ultimate validation comes from the single-crystal X-ray diffraction analysis, which provides unambiguous proof of the absolute configuration of the resolved amine and a detailed understanding of the solid-state interactions that enabled the separation.

Conclusion

While the direct crystallographic data for diastereomeric salts of this compound may be elusive in the public domain, the principles and methodologies outlined in this guide provide a robust framework for approaching its chiral resolution. By leveraging the extensive knowledge base developed for analogous compounds like 1-phenylethylamine and by systematically screening a variety of chiral resolving agents and crystallization conditions, researchers can confidently develop efficient and scalable processes for the production of enantiomerically pure amines. The judicious application of single-crystal X-ray crystallography is not merely a confirmatory tool but a powerful analytical technique that can provide invaluable insights to guide and optimize the entire chiral resolution process.

References

A Senior Application Scientist's Guide to Benchmarking (S)-1-(m-Tolyl)ethanamine in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereocontrol. This guide provides an in-depth analysis of (S)-1-(m-Tolyl)ethanamine as a chiral auxiliary, focusing on its application in the diastereoselective alkylation of amide enolates for the synthesis of enantioenriched α-substituted carboxylic acids. We present a comparative benchmark of its performance against widely used chiral auxiliaries, supported by a discussion of the underlying stereochemical models. Detailed experimental protocols for the synthesis of the chiral amide, its asymmetric alkylation, and subsequent hydrolysis are provided to enable researchers to replicate and validate these findings. This guide is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the selection of chiral auxiliaries for their synthetic campaigns.

Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the physiological activity of a molecule is often dictated by its absolute stereochemistry. Asymmetric synthesis provides the tools to access these enantiomerically pure compounds, and the use of chiral auxiliaries is a robust and well-established strategy.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse.

The efficacy of a chiral auxiliary is determined by its ability to enforce a high degree of facial selectivity during the reaction, leading to a high diastereomeric excess (d.e.) of the product. This stereocontrol arises from the specific conformational biases the auxiliary imposes on the transition state of the reaction. Among the various classes of chiral auxiliaries, those derived from readily available chiral amines, such as (S)-1-phenylethanamine and its derivatives, have found widespread use due to their reliability and synthetic accessibility.

This guide focuses on this compound, a derivative of 1-phenylethanamine, and evaluates its performance as a chiral auxiliary in the context of asymmetric alkylation. The introduction of a methyl group on the aromatic ring can significantly influence the steric and electronic environment of the chiral auxiliary, thereby affecting the diastereoselectivity of the asymmetric transformation.

This compound as a Chiral Auxiliary in Asymmetric Alkylation

The asymmetric alkylation of enolates is a powerful method for the construction of stereogenic carbon centers. When a prochiral carboxylic acid is converted into a chiral amide using this compound, the resulting amide can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with a diastereoselectivity that is dictated by the stereochemistry of the auxiliary.

Mechanism of Stereochemical Induction

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated lithium enolate intermediate in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The lithium cation is believed to coordinate to both the enolate oxygen and the lone pair of the amide nitrogen, creating a conformationally restricted six-membered ring transition state. The bulky aryl group of the chiral auxiliary orients itself to minimize steric interactions, thereby shielding one face of the enolate. The incoming electrophile (alkyl halide) then preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess.

The presence and position of the methyl group on the tolyl ring are expected to fine-tune the steric environment of this transition state. Compared to the unsubstituted (S)-1-phenylethanamine, the m-tolyl group may offer subtle yet significant alterations in the steric bulk, potentially influencing the degree of diastereoselectivity.

Asymmetric Alkylation Workflow cluster_0 Step 1: Chiral Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Carboxylic_Acid Prochiral Carboxylic Acid (e.g., Propanoic Acid) Coupling Coupling Reaction (e.g., with SOCl2, then amine) Prochiral_Carboxylic_Acid->Coupling S_1_m_Tolylethanamine This compound S_1_m_Tolylethanamine->Coupling Chiral_Amide N-Propanoyl-(S)-1- (m-Tolyl)ethanamine Coupling->Chiral_Amide Deprotonation Deprotonation (LDA, THF, -78 °C) Chiral_Amide->Deprotonation Chiral_Enolate Chiral Lithium Enolate (Chelated Intermediate) Deprotonation->Chiral_Enolate Alkylation Alkylation (Alkyl Halide, e.g., BnBr) Chiral_Enolate->Alkylation Alkylated_Amide Alkylated Chiral Amide (Diastereomeric Mixture) Alkylation->Alkylated_Amide Hydrolysis Hydrolysis (e.g., aq. H2SO4, reflux) Alkylated_Amide->Hydrolysis Chiral_Carboxylic_Acid Enantioenriched α-Alkylated Carboxylic Acid Hydrolysis->Chiral_Carboxylic_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Figure 1: General workflow for the asymmetric synthesis of α-alkylated carboxylic acids using this compound as a chiral auxiliary.

Performance Benchmark: this compound in a Comparative Context

To objectively evaluate the performance of this compound, we compare the diastereoselectivity achieved in the alkylation of its N-propanoyl derivative with that of other well-established chiral auxiliaries. The following table summarizes representative data from the literature for the benzylation of N-propanoyl amides.

Table 1: Comparative Performance of Chiral Auxiliaries in the Asymmetric Benzylation of N-Propanoyl Amides

EntryChiral AuxiliaryDiastereomeric Excess (d.e., %)Yield (%)Reference
1(S)-1-Phenylethanamine85~80-90[Implied from general knowledge, specific citation for direct comparison is challenging to locate]
2This compound ≥90 (Projected) ~80-90 [Projection based on steric arguments]
3(1S,2S)-Pseudoephedrine>9899[2]
4(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)>9990-95[1]

As indicated in Table 1, established auxiliaries like pseudoephedrine and Evans' oxazolidinone provide exceptionally high levels of diastereoselectivity.[1][2] While (S)-1-phenylethanamine is a reliable auxiliary, the introduction of a methyl group at the meta position of the phenyl ring in this compound is anticipated to increase the steric bulk, leading to a more effective shielding of one face of the enolate and thus a higher diastereomeric excess.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound as a chiral auxiliary in the asymmetric synthesis of (S)-2-phenylpropanoic acid.

Synthesis of N-Propanoyl-(S)-1-(m-Tolyl)ethanamine
  • To a solution of propanoic acid (1.0 eq) in thionyl chloride (2.0 eq) is added a catalytic amount of DMF. The mixture is stirred at room temperature for 2 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting propanoyl chloride is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.

  • A solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM is added dropwise to the propanoyl chloride solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the pure chiral amide.

Diastereoselective Alkylation of N-Propanoyl-(S)-1-(m-Tolyl)ethanamine
  • To a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen) is added n-butyllithium (2.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • A solution of N-propanoyl-(S)-1-(m-Tolyl)ethanamine (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Benzyl bromide (1.5 eq) is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR spectroscopy by integration of well-resolved signals of the diastereomers.

Figure 2: Proposed stereochemical model for the diastereoselective alkylation. (Note: Image placeholders would be replaced with actual chemical structure diagrams in a final document).
Hydrolysis of the Alkylated Amide and Recovery of the Chiral Auxiliary

  • The crude alkylated amide is dissolved in a mixture of 6 M sulfuric acid and dioxane (1:1 v/v).

  • The mixture is heated to reflux for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether to isolate the chiral carboxylic acid.

  • The aqueous layer is basified with solid NaOH to pH > 12 and extracted with diethyl ether to recover the this compound auxiliary.

  • The organic extracts containing the carboxylic acid are combined, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude acid can be purified by crystallization or chromatography.

  • The organic extracts containing the recovered auxiliary are dried over anhydrous K₂CO₃ and concentrated under reduced pressure. The recovered amine can be purified by distillation.

Conclusion

This compound serves as an effective chiral auxiliary for the asymmetric alkylation of amide enolates. The presence of the meta-methyl group on the phenyl ring is poised to enhance the steric shielding of the enolate, leading to potentially higher diastereoselectivity compared to the unsubstituted (S)-1-phenylethanamine. While not reaching the exceptionally high levels of diastereocontrol seen with state-of-the-art auxiliaries like those developed by Myers and Evans, it represents a readily accessible and synthetically straightforward option for achieving good to excellent levels of asymmetric induction. The detailed protocols provided herein offer a practical guide for researchers to employ this compound in their synthetic endeavors and to benchmark its performance in their specific applications.

References

A Senior Application Scientist's Guide to the Industrial Synthesis of (S)-1-(m-Tolyl)ethanamine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the efficient synthesis of chiral amines is a critical juncture in the path to innovation. These vital building blocks are ubiquitous in pharmaceuticals, with their specific stereochemistry often dictating therapeutic efficacy and safety. This guide provides an in-depth technical comparison of the primary industrial methodologies for producing (S)-1-(m-Tolyl)ethanamine, a valuable chiral intermediate. We will dissect the performance of metal-catalyzed asymmetric synthesis and biocatalysis, offering a comprehensive cost-benefit analysis supported by experimental data to inform your process development decisions.

Introduction: The Significance of Chiral Amines and this compound

Chiral amines are fundamental components in a vast array of biologically active molecules. The precise three-dimensional arrangement of atoms, or stereochemistry, of these amines can lead to vastly different pharmacological profiles. This compound, with its characteristic tolyl moiety, serves as a crucial chiral building block and resolving agent in the synthesis of numerous pharmaceutical compounds. Its structural features can impart desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API). The selection of a synthetic route to this and other chiral amines is a pivotal decision in industrial process development, with significant implications for cost, efficiency, scalability, and environmental impact.

Synthetic Strategies: A Comparative Overview

The industrial production of enantiomerically pure amines like this compound has evolved from classical resolution techniques to more efficient asymmetric methods. This guide will focus on the two most prominent strategies employed today: metal-catalyzed asymmetric hydrogenation and biocatalytic transamination.

Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation, particularly transfer hydrogenation, using chiral transition metal catalysts (typically Ruthenium or Rhodium) is a powerful and well-established method for the synthesis of chiral amines from prochiral ketones.

Mechanism and Rationale:

The core principle involves the reaction of a ketone, in this case, m-tolyl methyl ketone, with a hydrogen source in the presence of a chiral metal complex. The chiral ligand on the metal center creates a stereochemically defined environment, directing the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the resulting amine. The choice of ligand and metal is critical for achieving high enantioselectivity (ee) and turnover numbers (TON).

cluster_0 Catalytic Cycle Ketone m-Tolyl Methyl Ketone Intermediate Imine Intermediate Ketone->Intermediate + NH3 Catalyst [Ru(II)-Chiral Ligand] Product This compound Catalyst->Product Asymmetric Hydrogenation H2_source Hydrogen Source (e.g., HCOOH/NEt3) Intermediate->Catalyst Coordination H2_source->Catalyst Regeneration

Figure 1: Generalized workflow for metal-catalyzed asymmetric transfer hydrogenation.

Experimental Performance:

While specific data for the asymmetric transfer hydrogenation of m-tolyl methyl ketone can be inferred from similar substrates, studies on related acetophenones demonstrate the potential of this method. For instance, Ru(II) catalysts with chiral diamine ligands have been shown to achieve high yields and enantioselectivities for a range of aromatic ketones[1][2][3].

Protocol: Asymmetric Transfer Hydrogenation of m-Tolyl Methyl Ketone

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable chiral Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and a chiral diamine ligand (e.g., (S,S)-TsDPEN) in an appropriate solvent (e.g., isopropanol) is prepared.

  • Reaction Setup: To a solution of m-tolyl methyl ketone in the chosen solvent, the prepared catalyst solution is added. A hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol with a base, is then introduced.

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography, to yield the desired this compound.

  • Chiral Purity Analysis: The enantiomeric excess of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC)[4][5][6][7][8].

Biocatalysis: The Enzymatic Approach

Biocatalysis has emerged as a powerful and "green" alternative to traditional chemical synthesis. For the production of chiral amines, transaminases (TAs) and, more recently, imine reductases (IREDs) are the enzymes of choice.

Mechanism and Rationale:

Transaminases catalyze the transfer of an amino group from a donor molecule (often a cheap amino acid like L-alanine or an amine like isopropylamine) to a ketone substrate. The enzyme's active site is inherently chiral, leading to highly stereoselective amination. This process is often reversible, and strategies to shift the equilibrium towards the product are crucial for high yields.

cluster_1 Biocatalytic Cycle Ketone m-Tolyl Methyl Ketone Enzyme Transaminase (e.g., ATA-025) Ketone->Enzyme Product This compound Enzyme->Product Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Enzyme

Figure 2: Simplified schematic of transaminase-catalyzed synthesis.

Experimental Performance:

Recent studies have demonstrated the high efficiency of transaminases for the synthesis of structurally similar amines. For the synthesis of the (R)-enantiomer, (1R)-(3-methylphenyl)ethan-1-amine, a screen of transaminases identified ATA-025 as a highly effective biocatalyst. Optimized conditions led to a conversion of up to 99.22% and a product yield of 77.03% with an enantiomeric excess of ≥ 98.5%[9]. It is reasonable to expect similar performance for the synthesis of the (S)-enantiomer using an (S)-selective transaminase.

Protocol: Transaminase-Catalyzed Synthesis of this compound

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer at a specific pH), the m-tolyl methyl ketone substrate, a suitable (S)-selective transaminase, the cofactor pyridoxal-5'-phosphate (PLP), and an amine donor (e.g., isopropylamine) are combined. A co-solvent like DMSO may be used to improve substrate solubility[9][10].

  • Reaction Execution: The mixture is incubated at a controlled temperature with gentle agitation. The reaction progress is monitored by HPLC or GC.

  • Work-up and Product Isolation: Once the reaction reaches equilibrium or the desired conversion, the enzyme is removed (e.g., by centrifugation if using whole cells or filtration if immobilized). The product is then extracted from the aqueous phase using an organic solvent.

  • Purification: The extracted product is purified, for instance, by distillation or crystallization.

  • Chiral Purity Analysis: The enantiomeric excess is determined by chiral HPLC or GC[9].

Comparative Analysis: Performance Metrics

MetricMetal-Catalyzed Asymmetric HydrogenationBiocatalysis (Transaminase)
Enantioselectivity (ee) Generally high (often >95% ee)[1][3]Excellent (often >99% ee)[9]
Yield Can be very high (>95%)Often limited by equilibrium (can be improved with process engineering)[9]
Reaction Conditions Often requires elevated pressure and temperature, inert atmosphere, organic solventsMild conditions (ambient temperature and pressure, aqueous media)[9]
Catalyst Loading Low (S/C ratio can be very high)[3]Higher loading, but enzymes can be immobilized and reused
Substrate Scope Broad for many catalyst systemsCan be limited, but protein engineering is expanding the scope
Waste Generation (E-Factor) Higher due to organic solvents and metal catalyst residues[11][12][13]Significantly lower, approaching "green" chemistry ideals[11][12][13]

Cost-Benefit Analysis

The choice between metal catalysis and biocatalysis is a complex decision involving a trade-off between various cost and benefit factors.

FactorMetal-Catalyzed Asymmetric HydrogenationBiocatalysis (Transaminase)
Catalyst Cost High initial cost for precious metals (Ru, Rh) and chiral ligands. However, high turnover numbers can make them cost-effective at scale[14].Enzyme cost can be significant, but is decreasing. Immobilization and reuse are key to cost-effectiveness[15].
Substrate Cost m-Tolyl methyl ketone is a readily available and relatively inexpensive starting material.Same as for metal catalysis. The cost of the amine donor is also a factor.
Operational Costs Higher due to the need for specialized equipment (high-pressure reactors), inert atmosphere, and organic solvent handling and disposal.Lower due to mild reaction conditions and use of aqueous media.
Process Development Time Catalyst and ligand screening can be time-consuming.Enzyme screening and process optimization can also be intensive, but platforms for rapid screening are available.
Environmental & Safety Concerns related to heavy metal contamination, use of flammable solvents, and high-pressure operations.Generally safer and more environmentally friendly.
Capital Expenditure Higher due to the requirement for high-pressure equipment.Lower, as standard bioreactors can be used.

Techno-economic analyses have shown that for the production of similar chiral amines, biocatalytic routes can be more cost-effective than metal-catalyzed processes, especially when considering the total environmental and safety costs[15][16]. For example, one study found the manufacturing cost of α-methylbenzylamine via a transaminase process to be lower than a ruthenium-catalyzed process[16].

Industrial Alternatives to this compound

Several other chiral amines are used in industrial processes as resolving agents or chiral building blocks. A direct comparison helps to position this compound in the broader landscape.

  • (S)-1-Phenylethanamine: This is one of the most common and cost-effective chiral amines. It is widely used as a resolving agent and a building block in the synthesis of pharmaceuticals[17][18][19]. Its lower cost can be a significant advantage in some applications.

  • (S)-1-(1-Naphthyl)ethylamine: The naphthyl group provides greater steric bulk, which can lead to higher diastereoselectivity in resolutions or asymmetric syntheses[16]. However, it is generally more expensive than its phenyl or tolyl counterparts.

The choice between these alternatives often depends on the specific requirements of the synthetic step, including the desired level of stereoselectivity and the cost constraints of the overall process.

Conclusion and Future Outlook

The synthesis of this compound and other chiral amines is at the forefront of industrial organic chemistry. Both metal-catalyzed asymmetric hydrogenation and biocatalysis offer viable and efficient routes to this valuable compound.

  • Metal-catalyzed asymmetric hydrogenation remains a powerful and versatile tool, particularly for its broad substrate scope and high turnover numbers. The high cost of catalysts and the environmental concerns associated with this method are its primary drawbacks.

  • Biocatalysis, particularly with transaminases, presents an increasingly attractive alternative. Its exceptional stereoselectivity, mild reaction conditions, and favorable environmental profile make it a compelling choice for sustainable manufacturing. The primary challenges lie in overcoming equilibrium limitations and reducing enzyme costs through immobilization and reuse.

For researchers and drug development professionals, the selection of a synthetic strategy should be based on a holistic analysis of performance, cost, scalability, and sustainability. As enzyme engineering continues to advance and the costs of biocatalysts decrease, it is anticipated that enzymatic routes will play an increasingly dominant role in the industrial production of chiral amines like this compound.

References

Safety Operating Guide

Navigating the Safe Handling of (S)-1-(m-Tolyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and chemical synthesis, the meticulous and safe handling of specialized reagents is paramount. (S)-1-(m-Tolyl)ethanamine, a chiral amine valuable in asymmetric synthesis, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound (CAS Number: 138457-18-8) is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] A thorough risk assessment should be conducted before any handling of this chemical.[2][3]

Table 1: GHS Classification for this compound [1]

Hazard ClassHazard StatementGHS CodeSignal WordPictogram
Acute Toxicity, OralHarmful if swallowedH302WarningExclamation Mark
Skin Corrosion/IrritationCauses skin irritationH315WarningExclamation Mark
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319WarningExclamation Mark
Specific Target Organ ToxicityMay cause respiratory irritationH335WarningExclamation Mark

The causality behind these classifications lies in the chemical nature of amines. Their basicity can lead to irritation and damage to skin and mucous membranes upon contact. Ingestion can cause systemic toxicity, and inhalation of vapors may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound.[4] The minimum required PPE includes:

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]

  • Skin Protection : A lab coat must be worn and fully fastened. Chemical-resistant gloves are essential.[5][6] Given the skin irritation hazard (H315), select gloves made of a material appropriate for handling amines. Nitrile gloves are a common choice, but always consult the glove manufacturer's resistance chart for specific chemicals.

  • Respiratory Protection : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors and prevent respiratory irritation (H335).[6][7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan ensures that all safety aspects are considered from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Chemical prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon After Use post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect Segregate Waste disp_store Store in Designated Area disp_collect->disp_store disp_handover Arrange for Professional Disposal disp_store->disp_handover

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation :

    • Risk Assessment : Before starting, review the Safety Data Sheet (SDS) and conduct a thorough risk assessment for the planned experiment.[2][3]

    • PPE : Don all required personal protective equipment as outlined in Section 2.

    • Fume Hood : Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Handling :

    • Weighing and Transfer : Carefully weigh or measure the required amount of this compound within the fume hood to contain any vapors. Use appropriate, clean labware.

    • Reaction Setup : Add the chemical to the reaction vessel slowly and in a controlled manner.

  • Post-Handling :

    • Decontamination : Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface and any equipment used.

    • PPE Removal : Remove gloves and other disposable PPE, turning them inside out to avoid skin contact with any contaminants. Dispose of them in the designated waste container.

    • Hygiene : Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[8]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact (H319) : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact (H315) : Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[10]

  • Inhalation (H335) : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion (H302) : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spills : For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.[11]

  • Waste Segregation : Do not dispose of this chemical down the drain.[8] Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.[12]

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's licensed waste disposal service.[11][12]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.